Protein kinase inhibitor 5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2278204-94-5 |
|---|---|
分子式 |
C29H31F2N7O |
分子量 |
531.6 g/mol |
IUPAC名 |
N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C29H31F2N7O/c1-35-13-15-36(16-14-35)19-20-4-6-21(7-5-20)29(39)33-25-18-32-38-12-10-27(34-28(25)38)37-11-2-3-26(37)23-17-22(30)8-9-24(23)31/h4-10,12,17-18,26H,2-3,11,13-16,19H2,1H3,(H,33,39)/t26-/m1/s1 |
InChIキー |
RUNUMABDVCXWMO-AREMUKBSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Protein Kinase Inhibitor (5-24)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the molecular mechanism of the synthetic peptide, Protein Kinase Inhibitor (5-24), a potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA).
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, activated by cyclic adenosine (B11128) monophosphate (cAMP). It plays a pivotal role in regulating a multitude of cellular processes, including gene expression, metabolism, and cell proliferation.[1][2] The dysregulation of PKA signaling is implicated in various diseases, making it a significant target for therapeutic intervention. Protein Kinase Inhibitor (PKI) represents a family of endogenous heat-stable proteins that specifically inhibit the catalytic subunit of PKA.[3][4] PKI (5-24) is a synthetic peptide corresponding to the amino acid residues 5-24 of the naturally occurring PKI, and it functions as a high-affinity competitive inhibitor of PKA.[5][6]
Core Mechanism of Action
PKI (5-24) exerts its inhibitory effect by directly binding to the active site of the PKA catalytic subunit.[3] The amino acid sequence of the inhibitory domain of PKI mimics the substrate of PKA, allowing it to occupy the catalytic cleft and prevent the phosphorylation of downstream protein substrates.[3] This competitive inhibition is characterized by a very low dissociation constant (Ki), indicating a high affinity of the inhibitor for the enzyme.[5][6]
The binding of PKI (5-24) to the PKA catalytic subunit not only blocks its enzymatic activity but also promotes the export of the catalytic subunit from the nucleus to the cytoplasm, thereby regulating nuclear PKA signaling.[3]
Quantitative Inhibition Data
The potency of PKI (5-24) as a PKA inhibitor has been quantified through various biochemical assays. The key inhibitory parameter is the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
| Inhibitor | Target Kinase | Inhibition Constant (Ki) |
| PKI (5-24) | Protein Kinase A (PKA) | 2.3 nM[5][6] |
Signaling Pathway
The primary signaling pathway affected by PKI (5-24) is the cAMP-dependent PKA pathway. Under normal physiological conditions, the binding of cAMP to the regulatory subunits of the PKA holoenzyme leads to the release and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a wide array of substrate proteins, leading to downstream cellular responses. PKI (5-24) directly intercepts this process by binding to the active catalytic subunits, thus preventing the phosphorylation of their targets.
References
- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase A inhibitor proteins (PKIs) divert GPCR-Gαs-cAMP signaling towards EPAC and ERK activation and are involved in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PKI (5-24) | Protein Kinase A | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to the Synthesis and Characterization of a Representative ERK5 Inhibitor
A Note on Specificity: The query for "Protein kinase inhibitor 5" is broad. Within the scientific literature, inhibitors are typically designated with specific chemical names or alphanumeric codes. This guide will focus on a well-characterized inhibitor of Extracellular signal-regulated kinase 5 (ERK5), a key therapeutic target in oncology and inflammatory diseases. Due to the limited specific and consistent data available for a compound literally named "Erk5-IN-5", this whitepaper will use the potent and extensively studied ERK5 inhibitor, XMD8-92 , as a representative example to fulfill the core requirements of a detailed technical guide.
Introduction to ERK5 and Its Inhibition
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1] Unlike other MAPKs, ERK5 possesses a unique large C-terminal domain with a transcriptional activation domain, enabling it to directly regulate gene expression.[1] The ERK5 signaling cascade is activated by various extracellular stimuli, including growth factors and stress, playing a crucial role in cellular processes like proliferation, survival, differentiation, and angiogenesis.[1] Given its significant role in promoting cell cycle progression and survival, the ERK5 pathway has emerged as an attractive therapeutic target, particularly in oncology.[1]
XMD8-92 is a potent inhibitor that targets ERK5 and has been instrumental in studying its biological functions. It also exhibits inhibitory activity against BRD4.[2] This guide provides a comprehensive overview of the synthesis and characterization of this class of inhibitors.
Synthesis of ERK5 Inhibitors of the Benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one Scaffold (Analogous to XMD8-92)
While a precise, step-by-step synthesis protocol for XMD8-92 is not publicly detailed, its discovery stemmed from a scaffold expansion of 2-aminopyrido[2,3-d]pyrimidine kinase inhibitors, leading to the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core.[3] The synthesis of this scaffold generally involves a multi-step process.
Conceptual Synthesis Workflow:
References
The Discovery and Characterization of Protein Kinase Inhibitor 5 [PKI (5-24)]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental characterization of the highly potent and specific peptide inhibitor of cAMP-dependent Protein Kinase A (PKA), commonly known as Protein Kinase Inhibitor 5-24 or PKI (5-24). This document details the seminal findings, quantitative biochemical data, and relevant experimental protocols for the study of this important tool in signal transduction research.
Introduction to Protein Kinase A and its Inhibition
Protein Kinase A (PKA) is a key enzyme in cellular signaling, acting as a primary mediator of the second messenger cyclic AMP (cAMP).[1][2] Its activity is crucial in regulating a vast array of cellular processes, including metabolism, gene expression, and cell proliferation.[1][2] Given its central role, the specific inhibition of PKA is a critical tool for dissecting its physiological functions and for the development of potential therapeutics.
The heat-stable Protein Kinase Inhibitor (PKI) was discovered as a natural protein inhibitor of PKA.[3] Subsequent research identified a short, 20-amino acid peptide fragment, corresponding to residues 5-24 of PKI, that retains the high-affinity inhibitory activity of the full-length protein.[4] This peptide, PKI (5-24), has become an invaluable tool in biochemical and cell biology research due to its high potency and specificity for PKA.
The Discovery of PKI (5-24)
The journey to identifying PKI (5-24) as a potent PKA inhibitor began with the discovery of the endogenous heat-stable protein kinase inhibitor (PKI).[3] Researchers sought to delineate the minimal sequence required for its inhibitory activity.
Initial Discovery and Localization of the Inhibitory Domain
The heat-stable protein kinase inhibitor (PKI) was first identified as a contaminant in preparations of the PKA catalytic subunit that remained active after heat treatment.[3] In 1985, the full sequence of PKI was determined, revealing a 75-amino acid protein.[3] Through the synthesis and testing of various peptide fragments, it was discovered that the N-terminal region of PKI was responsible for its inhibitory properties.[3][4]
Identification of PKI (5-24) as the Core Inhibitory Fragment
A seminal 1986 study by Cheng et al. synthesized a 20-residue peptide corresponding to amino acids 5-24 of the native inhibitor.[4] This peptide, with the sequence TTYADFIASGRTGRRNAIHD, demonstrated potent and competitive inhibition of PKA, establishing it as the core inhibitory domain.[4] This fragment was found to act as a pseudosubstrate, binding to the active site of the PKA catalytic subunit with high affinity, thereby preventing the phosphorylation of genuine substrates.[3]
Mechanism of Action
PKI (5-24) functions as a competitive inhibitor of PKA with respect to the protein or peptide substrate.[4] It mimics the consensus phosphorylation sequence of PKA substrates but lacks a phosphorylatable serine or threonine residue.[3] This "pseudosubstrate" nature allows it to bind tightly to the active site of the PKA catalytic subunit, effectively blocking access to other substrates.[3] The binding is characterized by a very low dissociation constant (Ki), indicating a high-affinity interaction.[4]
Quantitative Data
The interaction between PKI (5-24) and the PKA catalytic subunit has been extensively characterized using various biophysical and biochemical techniques. The following tables summarize the key quantitative data.
| Parameter | Value | Conditions | Reference |
| Inhibition Constant (Ki) | 2.3 nM | Competitive Inhibition | [4] |
| Dissociation Constant (Kd) | 500 - 700 pM | Surface Plasmon Resonance (SPR) | [5] |
| IC50 | ~1 µM (for J-PKAcα) | High-throughput screening assay | [6] |
| IC50 | 84 nM (for wild-type PKA) | Kinome screening | [6] |
| Molecular Weight | 2222.4 g/mol | N/A | |
| Formula | C₉₄H₁₄₈N₃₂O₃₁ | N/A | |
| Sequence | TTYADFIASGRTGRRNAIHD | N/A |
Table 1: Key Quantitative Parameters of PKI (5-24)
| Kinetic Parameter | Value | Method | Reference |
| Association Rate (kon) | 1.5 x 10⁷ M⁻¹s⁻¹ | Fluorescence | [7] |
| Dissociation Rate (koff) | Slower than non-modified PKI (1-24) | Surface Plasmon Resonance (SPR) | [5] |
Table 2: Binding Kinetics of PKI (5-24) with PKA
| Thermodynamic Parameter | Observation | Method | Reference |
| Binding Driving Force | Enthalpically driven | Isothermal Titration Calorimetry (ITC) | [8] |
| Thermostability | Significantly enhances PKA-C thermostability | Circular Dichroism (CD) Spectroscopy | [8] |
Table 3: Thermodynamic Properties of the PKI (5-24)-PKA Interaction
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of PKI (5-24).
Solid-Phase Peptide Synthesis of PKI (5-24)
This protocol is based on standard Fmoc solid-phase peptide synthesis methodologies.[5][9]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Asp(OtBu)-OH) by incubating with DIC and Oxyma Pure in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the PKI (5-24) sequence (H-D(tBu)-I-H(Trt)-N(Trt)-A-R(Pbf)-R(Pbf)-G-T(tBu)-R(Pbf)-G-S(tBu)-A-I-F-D(tBu)-A-Y(tBu)-T(tBu)-T(tBu)-OH).
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PKI (5-24) peptide by mass spectrometry and analytical HPLC.
In Vitro PKA Inhibition Assay (Radiometric)
This protocol describes a method to determine the inhibitory potency (IC50) of PKI (5-24) against the PKA catalytic subunit using a radiometric assay.[2]
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKI (5-24) peptide
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Phosphocellulose paper
-
Phosphoric acid (75 mM)
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of PKI (5-24) in the kinase assay buffer.
-
Kinase Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, a fixed concentration of the PKA catalytic subunit, and the desired concentration of PKI (5-24). Pre-incubate for 10 minutes at 30°C.
-
Initiate Reaction: Start the phosphorylation reaction by adding the PKA substrate peptide and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for PKA.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes) to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper three times for 5 minutes each with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKA activity at each PKI (5-24) concentration relative to a control reaction without the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
PKA Signaling Pathway
Caption: The cAMP-dependent Protein Kinase A (PKA) signaling pathway.
Experimental Workflow for PKI (5-24) Discovery and Characterization
References
- 1. portlandpress.com [portlandpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Edmond Fischer’s kinase legacy: History of the Protein Kinase Inhibitor and PKA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-state recognition pathway of the intrinsically disordered protein kinase inhibitor by protein kinase A | eLife [elifesciences.org]
- 8. Dynamically committed, uncommitted, and quenched states encoded in protein kinase A revealed by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Core Cellular Pathways Modulated by Protein Kinase Inhibitor (5-24)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase Inhibitor (5-24), commonly referred to as PKI (5-24), is a synthetically derived peptide that serves as a potent and highly specific inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] This peptide corresponds to the amino acid residues 5-24 of the naturally occurring heat-stable protein kinase inhibitor.[3] Due to its high affinity and specificity, PKI (5-24) is an invaluable tool in dissecting the intricate roles of the PKA signaling pathway in a multitude of cellular processes. This guide provides a comprehensive overview of the cellular pathways affected by PKI (5-24), its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for its application.
Mechanism of Action
PKI (5-24) functions as a pseudosubstrate inhibitor.[4][5] It mimics the substrate of PKA but lacks the phosphorylatable serine or threonine residue. By binding with high affinity to the catalytic subunit of PKA, PKI (5-24) effectively blocks the enzyme's phosphotransferase activity, thereby preventing the phosphorylation of its downstream targets.[5][6]
Primary Cellular Pathway Affected: The PKA Signaling Cascade
The principal target of PKI (5-24) is the cAMP-dependent Protein Kinase A (PKA) signaling pathway. This ubiquitous and crucial pathway is involved in the regulation of a vast array of cellular functions, including metabolism, gene expression, cell growth, and differentiation.[1]
The canonical PKA signaling pathway is initiated by the binding of extracellular signals, such as hormones, to G-protein coupled receptors (GPCRs). This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of PKA. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, causing the release of the active catalytic subunits. These free catalytic subunits can then phosphorylate a multitude of downstream substrate proteins in the cytoplasm and nucleus, thereby modulating their activity and eliciting a cellular response.
PKI (5-24) exerts its inhibitory effect by directly binding to the active PKA catalytic subunits upon their release from the regulatory subunits. This action prevents the phosphorylation of PKA's target proteins, effectively halting the downstream signaling cascade.
Figure 1. The PKA signaling pathway and the inhibitory action of PKI (5-24).
Quantitative Data on Inhibitory Activity
The inhibitory potency of PKI (5-24) against PKA is well-characterized. The following table summarizes the key quantitative data.
| Inhibitor | Target Kinase | Inhibition Constant (Ki) | IC50 | Notes |
| PKI (5-24) | PKA | 2.3 nM[2][3] | 22 nM[5] | A potent and competitive inhibitor.[2] |
| PKI (5-24) | cGMP-dependent protein kinase (PKG) | 42 µM (mutant), 160 µM (wild type)[3] | - | Significantly less potent against PKG compared to PKA. |
| PKI (6-22) amide | PKA | 7.4 nM[5] | 8.4 nM[5] | Another commonly used PKI-derived peptide inhibitor. |
| PKI (6-22) amide | CamK1 | - | - | Inhibits at high concentrations.[7] |
| PKI (6-22) amide | PKC isoforms, ROCK1, p70S6K | - | - | Can facilitate the activity of these kinases at high concentrations.[7] |
Off-Target Effects
While PKI (5-24) is highly specific for PKA, some studies have investigated the potential for off-target effects, particularly with related PKI peptides and at high concentrations. For instance, PKI (6-22) amide has been shown to inhibit Calcium/calmodulin-dependent protein kinase I (CamK1) at high concentrations.[7] Furthermore, at concentrations often used in pharmacological experiments, PKI (6-22) amide has been observed to facilitate the activity of several Protein Kinase C (PKC) isoforms, Rho-associated coiled-coil containing protein kinase 1 (ROCK1), and p70S6 Kinase (p70S6K).[7] These findings underscore the importance of using the lowest effective concentration of PKI peptides and considering potential off-target effects when interpreting experimental results.
Experimental Protocols
PKI (5-24) is a valuable reagent for in vitro and in cell-based assays to investigate the role of PKA. Below are detailed methodologies for its application in common experimental setups.
In Vitro PKA Kinase Assays
1. Kinase Mobility Shift Assay (KiMSA)
This non-radioactive assay measures PKA activity by detecting the change in electrophoretic mobility of a fluorescently labeled substrate upon phosphorylation.[1]
-
Materials:
-
Purified active PKA catalytic subunit
-
Fluorescently labeled PKA substrate (e.g., Kemptide-FITC)
-
PKI (5-24)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
Stop solution (containing EDTA to chelate Mg²⁺)
-
Agarose (B213101) gel electrophoresis system
-
Fluorescence gel imager
-
-
Procedure:
-
Prepare serial dilutions of PKI (5-24) in kinase reaction buffer.
-
In a microcentrifuge tube, combine the PKA enzyme, kinase reaction buffer, and the desired concentration of PKI (5-24) or vehicle control.
-
Add the fluorescently labeled substrate to the reaction mixture.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Visualize the gel using a fluorescence imager to distinguish between the phosphorylated and unphosphorylated substrate bands.
-
Quantify the band intensities to determine the percentage of PKA inhibition.
-
2. ADP-Glo™ Kinase Assay
This is a luminescent assay that quantifies PKA activity by measuring the amount of ADP produced during the kinase reaction.[1]
-
Materials:
-
Purified active PKA catalytic subunit
-
PKA substrate (e.g., Kemptide)
-
PKI (5-24)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a well of a white multi-well plate.
-
Combine the PKA enzyme, substrate, kinase reaction buffer, and the desired concentration of PKI (5-24) or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Cell-Based Assays for PKA Inhibition
To study the effects of PKA inhibition in a cellular context, PKI (5-24) needs to be introduced into cells. As the peptide itself is not membrane-permeable, this is typically achieved through microinjection, electroporation, or by using a cell-permeable version of the peptide (e.g., myristoylated PKI).
-
General Protocol for Assessing PKA-dependent Phosphorylation:
-
Culture cells to the desired confluency.
-
Introduce PKI (5-24) into the cells using an appropriate delivery method. A typical concentration for microinjection is in the µM range.[8]
-
Incubate the cells for a sufficient period to allow for inhibition of PKA.
-
Stimulate the PKA pathway, for example, by treating the cells with forskolin (B1673556) (an adenylyl cyclase activator) to increase intracellular cAMP levels.[4]
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the phosphorylation status of known PKA substrates (e.g., CREB) by Western blotting using phospho-specific antibodies.
-
Compare the phosphorylation levels in PKI (5-24)-treated cells to control cells to assess the degree of PKA inhibition.
-
Conclusion
PKI (5-24) is a powerful and specific tool for the investigation of the PKA signaling pathway. Its well-defined mechanism of action and high inhibitory potency make it an essential reagent for researchers in cell biology, pharmacology, and drug discovery. A thorough understanding of its primary target pathway, quantitative inhibitory characteristics, potential off-target effects, and appropriate experimental application is crucial for the accurate interpretation of research findings and the advancement of our knowledge of PKA-mediated cellular regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 6. PKI (5-24) | 99534-03-9 | ZDA53403 | Biosynth [biosynth.com]
- 7. The Kinase Specificity of Protein Kinase Inhibitor Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Crystal Structure of G Protein-Coupled Receptor Kinase 5 (GRK5) in Complex with a Rationally Designed Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of G protein-coupled receptor kinase 5 (GRK5) in a complex with the potent inhibitor CCG215022. GRK5 is a key regulator of G protein-coupled receptor (GPCR) signaling and has emerged as a significant therapeutic target in cardiovascular diseases, such as heart failure and cardiac hypertrophy, as well as in certain cancers. Understanding the structural basis of GRK5 inhibition is paramount for the rational design of novel, selective therapeutic agents.
This document details the crystallographic data of the GRK5-CCG215022 complex, the binding affinity of the inhibitor, and comprehensive experimental protocols for protein expression, purification, crystallization, and kinase activity assays. Furthermore, it elucidates the canonical and non-canonical signaling pathways of GRK5, offering a broader context for its physiological and pathological roles.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the crystal structure of the bovine GRK5 in complex with CCG215022 and the inhibitor's binding affinity.
Table 1: Crystallographic Data for GRK5-CCG215022 Complex (PDB ID: 4WNK)
| Parameter | Value | Reference |
| Resolution (Å) | 2.42 | [1] |
| Space Group | P 65 2 2 | [1] |
| Unit Cell Dimensions (Å) | a=127.02, b=127.02, c=89.63 | [1] |
| R-work | 0.194 | [1] |
| R-free | 0.243 | [1] |
| Method | X-RAY DIFFRACTION | [1] |
Table 2: Binding Affinity of Inhibitor CCG215022
| Target Kinase | IC50 (µM) | Reference |
| GRK5 | 0.38 ± 0.06 | [2][3] |
| GRK1 | 3.9 ± 1 | [2][3] |
| GRK2 | 0.15 ± 0.07 | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural and functional characterization of the GRK5-CCG215022 complex.
Recombinant GRK5 Expression and Purification
Full-length bovine GRK5 was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The purification protocol is a multi-step process involving cation-exchange and affinity chromatography.
A. Expression in Sf9 Insect Cells:
-
Baculovirus Production: Generate recombinant baculovirus encoding for GRK5 using a system like the Bac-to-Bac Baculovirus Expression System.
-
Cell Culture: Culture Sf9 cells in a suitable medium (e.g., Sf-900™ II SFM) to a density of approximately 2 x 10^6 cells/mL.
-
Infection: Infect the Sf9 cell culture with the GRK5-encoding baculovirus at a multiplicity of infection (MOI) that has been empirically determined to yield optimal protein expression.
-
Incubation: Incubate the infected cell culture at 27°C for 48-72 hours.
-
Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for purification.
B. Purification Protocol:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.2, 150 mM NaCl, 2 mM EDTA, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a Dounce homogenizer.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
-
S-Sepharose Chromatography (Cation Exchange):
-
Load the clarified lysate onto an S-Sepharose Fast Flow column pre-equilibrated with a low-salt buffer (e.g., 20 mM HEPES pH 7.2, 50 mM NaCl, 1 mM DTT).
-
Wash the column extensively with the equilibration buffer.
-
Elute the bound GRK5 with a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M NaCl).
-
-
Mono S Chromatography (High-Resolution Cation Exchange):
-
Pool the GRK5-containing fractions from the S-Sepharose column.
-
Dilute the pooled fractions to reduce the salt concentration.
-
Load the diluted sample onto a Mono S column pre-equilibrated with a low-salt buffer.
-
Elute the GRK5 using a shallow linear salt gradient to achieve high purity.
-
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE. Concentrate the purified GRK5 to the desired concentration using an appropriate method, such as ultrafiltration.
Crystallization of the GRK5-CCG215022 Complex
The crystal structure of the GRK5-CCG215022 complex was obtained by the hanging drop vapor diffusion method.[4]
-
Complex Formation: Prepare a solution containing purified GRK5 at a concentration of 10 mg/mL, 1 mM CCG215022 (from a 100 mM stock in DMSO), and 5 mM MgCl2 in a buffer of 20 mM MES pH 7.0, 50 mM NaCl, 5 mM β-mercaptoethanol, and 0.5 mM EDTA.[4]
-
Crystallization Setup:
-
Mix 0.8 µL of the protein-inhibitor complex solution with 0.8 µL of the reservoir solution.
-
The reservoir solution consists of 100 mM HEPES pH 7.5, 4% ethylene (B1197577) glycol, and 12% PEG 3350.[4]
-
-
Incubation: Incubate the hanging drops at 20°C. Crystals typically appear within one week and continue to grow.[4]
-
Data Collection: Harvest the crystals and flash-cool them in liquid nitrogen for X-ray diffraction data collection.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of CCG215022 against GRK5 can be determined using a luminescent ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the inhibitor (CCG215022) in the kinase buffer.
-
Prepare a solution of the GRK5 enzyme in the kinase buffer.
-
Prepare a solution of the substrate (e.g., casein) and ATP in the kinase buffer.
-
-
Kinase Reaction:
-
Add the inhibitor dilutions and the GRK5 enzyme solution to the wells of a 384-well plate.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways of GRK5
GRK5 plays a dual role in cellular signaling, participating in both canonical GPCR desensitization at the plasma membrane and non-canonical signaling in the nucleus.
Canonical GPCR Desensitization Pathway
In its canonical role, GRK5 is recruited to activated GPCRs at the plasma membrane. It then phosphorylates serine and threonine residues on the intracellular loops and C-terminal tail of the receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to the termination of the signal.
Non-Canonical Nuclear Signaling Pathway
GRK5 possesses a nuclear localization sequence that allows it to translocate to the nucleus under certain stimuli, such as activation of Gq-coupled receptors. In the nucleus, GRK5 can phosphorylate non-GPCR substrates, thereby regulating gene transcription. This non-canonical pathway is implicated in pathological cardiac hypertrophy.
Key nuclear events include:
-
Phosphorylation of HDAC5: GRK5 can phosphorylate histone deacetylase 5 (HDAC5), a transcriptional repressor. This phosphorylation leads to the nuclear export of HDAC5, thereby de-repressing the activity of myocyte enhancer factor-2 (MEF2), a transcription factor that promotes the expression of hypertrophic genes.[4][5]
-
Regulation of NFAT and NF-κB: GRK5 has also been shown to modulate the activity of other transcription factors, including the nuclear factor of activated T-cells (NFAT) and nuclear factor-kappa B (NF-κB), further contributing to the hypertrophic response.[6][7]
Conclusion
The crystal structure of the GRK5-CCG215022 complex provides critical insights into the molecular basis of GRK5 inhibition. This information, coupled with a detailed understanding of the experimental methodologies and the dual signaling roles of GRK5, serves as a valuable resource for the ongoing development of selective GRK5 inhibitors for the treatment of cardiovascular and other diseases. The protocols and data presented in this guide are intended to facilitate further research in this important area of drug discovery.
References
- 1. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Location-specific and Kinase-Independent GRK5 Function in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual role of GRK5 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRK5: Exploring its hype in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
- 7. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Activity of a Model Protein Kinase Inhibitor: Imatinib
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Protein kinase inhibitor 5" is a generic placeholder and does not refer to a specific, recognized compound. This guide will use Imatinib (B729) (Gleevec®) , a well-characterized and clinically significant tyrosine kinase inhibitor, as a representative example to provide a detailed overview of its in vitro activity, experimental evaluation, and mechanism of action.
Introduction
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective small-molecule inhibitor of a specific subset of protein tyrosine kinases.[1] It was one of the first targeted therapies to demonstrate remarkable clinical success, particularly in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2]
The primary mechanism of action for imatinib involves competitive inhibition at the adenosine (B11128) triphosphate (ATP) binding site of its target kinases.[3][4] By occupying this site, imatinib blocks the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby preventing phosphorylation and halting the downstream signaling cascades that drive cell proliferation and survival.[3][5] Its principal targets include the BCR-ABL fusion protein, the c-KIT receptor tyrosine kinase, and the platelet-derived growth factor receptor (PDGFR).[1][6][7] This document provides a comprehensive summary of the quantitative in vitro data, detailed experimental protocols for its characterization, and visual diagrams of its molecular pathway and testing workflow.
Quantitative Data Presentation
The in vitro potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. This can be measured in cell-free biochemical assays or in cell-based assays.
Table 1: Biochemical Activity of Imatinib Against Key Kinase Targets
This table summarizes the IC50 values of imatinib against its primary targets in cell-free enzymatic assays. These assays measure the direct inhibition of purified or immunoprecipitated kinase proteins.
| Target Kinase | Assay Type | IC50 Value (µM) | Reference |
| v-Abl | Cell-free | 0.6 | [7][8] |
| c-Abl | Cell-free | 0.4 | [9] |
| c-Kit | Cell-free / Cell-based | 0.1 | [7][8] |
| PDGFR | Cell-free / Cell-based | 0.1 | [7][8] |
Table 2: Cellular Activity of Imatinib in Cancer Cell Lines
This table presents the growth-inhibitory activity of imatinib in specific human cancer cell lines, demonstrating its effects in a more complex biological context.
| Cell Line | Cancer Type | Assay Type | IC50 Value (µM) | Reference |
| NCI-H727 | Bronchial Carcinoid | MTT Assay (48h) | 32.4 | [7][8] |
| BON-1 | Pancreatic Carcinoid | MTT Assay (48h) | 32.8 | [7][8] |
Experimental Protocols
Robust and reproducible experimental protocols are critical for characterizing kinase inhibitors. The following sections detail common methodologies used to assess the in vitro activity of compounds like imatinib.
Protocol: Biochemical Kinase Activity Assay (Immunoprecipitation-Based)
This protocol describes a classic method to determine an inhibitor's effect on a specific kinase isolated from cells.
Objective: To measure the IC50 of imatinib against PDGFR kinase activity.
Methodology:
-
Cell Lysis: Culture cells expressing the target kinase (e.g., BALB/c 3T3 cells for PDGFR) and lyse them in a suitable buffer (e.g., TNET buffer: 50 mM Tris pH 7.5, 140 mM NaCl, 5 mM EDTA, 1% Triton X-100).[7]
-
Immunoprecipitation: Incubate the cell lysate with a specific antibody against the target kinase (e.g., anti-murine PDGFR antiserum) for 2 hours on ice to form antigen-antibody complexes.[7]
-
Complex Capture: Add Protein A-Sepharose beads to the mixture to capture the antibody-kinase complexes.[7]
-
Washing: Wash the captured immunoprecipitates sequentially with TNET buffer, TNE buffer, and finally with the kinase buffer (20 mM Tris pH 7.5, 10 mM MgCl₂) to remove non-specific proteins and detergents.[7]
-
Kinase Stimulation (if required): For receptor tyrosine kinases, stimulate activity by adding the corresponding ligand (e.g., 50 ng/mL PDGF) for 10 minutes at 4°C.[7]
-
Inhibitor Incubation: Add serial dilutions of imatinib (or the test compound) to the reaction mixture.
-
Kinase Reaction: Initiate the phosphorylation reaction by adding [γ-³²P]-ATP (10 µCi) and unlabeled ATP (1 µM). Incubate for 10 minutes at 4°C.[7]
-
Reaction Termination & Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to autoradiography film to visualize the radiolabeled, phosphorylated kinase. Quantify band intensity to determine the level of inhibition at each compound concentration and calculate the IC50 value.
Note: Modern high-throughput alternatives to this radiometric assay include luminescence-based methods (e.g., ADP-Glo™), which measure ADP production, and fluorescence-based methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10][11][12]
Protocol: Cell Viability Assay (MTT-Based)
This protocol measures the effect of an inhibitor on the metabolic activity of cultured cancer cells, which serves as a proxy for cell proliferation and viability.
Objective: To determine the growth-inhibitory IC50 of imatinib on a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., BON-1 or NCI-H727) in triplicate into a 96-well plate and allow them to adhere overnight in complete growth medium.[8]
-
Serum Starvation (Optional): Replace the medium with a serum-free medium for a period to synchronize cells or reduce baseline signaling.
-
Compound Treatment: Add fresh medium containing serial dilutions of imatinib (typically dissolved in DMSO, with the final DMSO concentration kept below 1%). Include a vehicle-only control.[8]
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).[8]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 540 nm.[8]
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the percentage of viability against the log of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Protocol: Western Blot for Target Engagement
This protocol is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the kinase or its direct downstream substrates.
Objective: To verify that imatinib inhibits the phosphorylation of a downstream effector of its target kinase (e.g., AKT).
Methodology:
-
Cell Culture and Treatment: Grow cells to sub-confluency. If necessary, serum-starve the cells for several hours (e.g., 24 hours).[13]
-
Inhibitor Pre-incubation: Treat the cells with imatinib at various concentrations for a specific duration (e.g., 90 minutes).[13]
-
Pathway Stimulation: Induce the signaling pathway by adding a stimulus (e.g., fetal calf serum (FCS) or a specific growth factor) for a short period (e.g., 1 hour) to induce phosphorylation.[13]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-AKT).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-AKT) to ensure equal protein loading. A loading control like β-actin or GAPDH should also be used.
Visualizations: Pathways and Workflows
Signaling Pathway: Imatinib Inhibition of BCR-ABL
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML. It activates multiple downstream pathways, promoting cell proliferation and inhibiting apoptosis. Imatinib binds to the ATP pocket of BCR-ABL, blocking its kinase activity and shutting down these oncogenic signals.[5][14]
Caption: Mechanism of Imatinib action on the BCR-ABL signaling pathway.
Experimental Workflow: In Vitro Kinase Inhibitor Screening Cascade
The characterization of a novel kinase inhibitor follows a logical progression from broad, high-throughput screening to more detailed, mechanism-focused assays.
Caption: A typical experimental workflow for in vitro kinase inhibitor testing.
References
- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imatinib - Wikipedia [en.wikipedia.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. benchchem.com [benchchem.com]
- 12. domainex.co.uk [domainex.co.uk]
- 13. Imatinib mesylate (Gleevec) downregulates telomerase activity and inhibits proliferation in telomerase-expressing cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacokinetics of a Representative Protein Kinase Inhibitor: Imatinib
Disclaimer: The compound "Protein kinase inhibitor 5" does not correspond to a known therapeutic agent in publicly available pharmacological databases. This guide has been generated using Imatinib (B729) , a well-characterized protein kinase inhibitor, as a representative example to fulfill the structural and content requirements of the request. The data and protocols presented herein pertain specifically to Imatinib.
Introduction
Imatinib is a potent and selective inhibitor of several protein tyrosine kinases, including Bcr-Abl, the c-KIT receptor, and the platelet-derived growth factor receptor (PDGFR).[1] Its primary application is in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), where the dysregulated activity of these kinases is a key pathogenic feature.[1] Understanding the pharmacokinetic profile of Imatinib is crucial for optimizing dosing strategies, managing drug-drug interactions, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Imatinib, along with detailed experimental protocols for its quantification in biological matrices.
Pharmacokinetic Profile
Imatinib exhibits favorable pharmacokinetic properties, including high oral bioavailability and a half-life that allows for once-daily dosing.[2]
Absorption
Following oral administration, Imatinib is well-absorbed, with a mean absolute bioavailability of 98%.[1][3] Peak plasma concentrations (Cmax) are typically achieved within 2 to 4 hours post-dose.[3] The absorption of Imatinib is not significantly affected by food.[1]
Distribution
Imatinib is approximately 95% bound to plasma proteins, primarily albumin and alpha1-acid glycoprotein.[1][3] It has a large volume of distribution, indicating extensive tissue penetration, although penetration into the central nervous system is minimal.[3]
Metabolism
Imatinib is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 isoenzyme.[1][2][3] Other CYP isoenzymes, such as CYP1A2, CYP2D6, CYP2C9, and CYP2C19, play a minor role.[2] The major circulating active metabolite is an N-desmethyl derivative (CGP74588), which exhibits pharmacological activity comparable to the parent drug.[1][3]
Excretion
The drug is eliminated predominantly in the feces (approximately 68%) and to a lesser extent in the urine (approximately 13%), mainly in the form of metabolites.[4] The terminal elimination half-life for Imatinib is approximately 18 hours, while its active metabolite has a half-life of about 40 hours.[1][4]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Imatinib in adult patients.
Table 1: Single-Dose Pharmacokinetic Parameters of Imatinib (400 mg)
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 2 - 4 hours | [3] |
| Cmax (Peak Plasma Concentration) | 1.9 ± 0.35 µg/mL | |
| AUC₀₋₂₄ (Area Under the Curve) | 24.8 ± 7.4 µg·h/mL | |
| t½ (Elimination Half-Life) | ~18 hours | [1][3] |
| Absolute Bioavailability | 98% | [1][3] |
Table 2: Steady-State Pharmacokinetic Parameters of Imatinib (400 mg Once Daily)
| Parameter | Value | Reference |
| Cmax,ss (Peak Concentration) | 2.6 ± 0.8 µg/mL | [1] |
| Cmin,ss (Trough Concentration) | 1.2 ± 0.8 µg/mL | [1] |
| AUC₀₋₂₄,ss (Area Under the Curve) | 40.1 mg·h/L | |
| Accumulation Ratio | 1.5- to 2.5-fold | [5] |
| Protein Binding | ~95% | [1][3] |
Signaling Pathway Inhibition
Imatinib's mechanism of action involves the inhibition of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of CML. By blocking the ATP binding site, Imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting proliferation and inducing apoptosis in Bcr-Abl-positive cells.
Experimental Protocols
The quantification of Imatinib in plasma is essential for pharmacokinetic studies. The following is a representative protocol for analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Objective
To accurately quantify the concentration of Imatinib in human plasma samples.
Materials and Reagents
-
Imatinib reference standard
-
Verapamil (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium Formate
-
Ultrapure water
-
Human plasma (K₃EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Strata-X-C)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C8 or C18, 50 x 3 mm, 3 µm)
Sample Preparation (Solid Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of ultrapure water.
-
Sample Loading: To 250 µL of plasma sample, add the internal standard (e.g., D₈-Imatinib or Verapamil). Vortex to mix. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering matrix components.
-
Elution: Elute Imatinib and the IS with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution. The sample is now ready for injection.
Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A gradient or isocratic mixture of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile. A typical isocratic condition is 70:30 (Methanol: 0.1% Formic Acid).[4]
-
Flow Rate: 0.7 - 0.8 mL/min.[4]
-
Column Temperature: 40°C.
-
Injection Volume: 10-50 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Imatinib Transition: m/z 494.4 → 394.2.
-
Verapamil (IS) Transition: m/z 455.3 → 165.1.
-
Calibration and Quality Control
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of Imatinib into blank human plasma. These are then processed and analyzed alongside the study samples to ensure the accuracy and precision of the assay. A typical calibration curve ranges from 5 to 5000 ng/mL.
Experimental Workflow Visualization
The process from sample collection to data analysis in a typical clinical pharmacokinetic study follows a structured workflow.
References
- 1. Population pharmacokinetics of imatinib mesylate in patients with chronic-phase chronic myeloid leukaemia: results of a phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Complex Landscape of Protein Kinase Inhibitors: A Call for Specificity
The term "Protein kinase inhibitor 5" is not a unique identifier for a specific molecular entity. Our comprehensive search of scientific literature and databases has revealed that this designation is ambiguous and can refer to several distinct molecules, each with its own specific protein kinase target and unique binding characteristics. This lack of a single, universally recognized "this compound" prevents the creation of a singular, in-depth technical guide on its binding affinity and kinetics as requested.
To proceed with a detailed analysis that meets the user's requirements for quantitative data, experimental protocols, and visualizations, it is crucial to first identify the precise inhibitor of interest. The initial search has highlighted several different inhibitors that could be misconstrued as "this compound". These include:
-
PKI(5-24): A well-characterized synthetic peptide inhibitor of cAMP-dependent protein kinase (PKA). It is a 20-residue peptide corresponding to the active site of the naturally occurring heat-stable protein kinase inhibitor.[1][2][3][4]
-
ERK5 Inhibitors: The context of "this compound" could potentially refer to an inhibitor of ERK5 (Extracellular signal-regulated kinase 5), a key signaling protein.
-
CK2 Inhibitors: Certain inhibitors of Casein Kinase 2 (CK2) might be referenced in a way that could be interpreted as "this compound".[5]
-
TrkA Inhibitors: Some documentation lists a "this compound" with an IC50 of 1.8 nM for the TrkA receptor.[6]
The binding affinity (often expressed as Kd, Ki, or IC50 values) and the kinetic parameters (kon and koff rates) are highly specific to the interaction between a particular inhibitor and its target kinase. Without a clear identification of the inhibitor and its primary target, any attempt to compile data and protocols would be speculative and scientifically unsound.
Therefore, we request the user to provide a more specific name, code, or other identifier for the "this compound" they wish to be the subject of this technical guide. Once the specific molecule is identified, a thorough and accurate guide on its binding affinity and kinetics, complete with detailed experimental methodologies and visualizations, can be developed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. PKI (5-24) | Protein Kinase A | Tocris Bioscience [tocris.com]
- 5. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Homology of Protein Kinase Inhibitor 5 to Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them significant targets for therapeutic intervention, particularly in oncology. The dysregulation of kinase activity is a hallmark of many diseases. This guide provides a detailed technical overview of a potent Tropomyosin receptor kinase A (TRK-A) inhibitor, identified as "Protein kinase inhibitor 5" (also referred to as compound 2 in patent literature), and explores its homology to other kinase inhibitors.
This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to the adenine (B156593) ring of ATP, allowing it to act as an ATP-competitive inhibitor for a variety of kinases[1]. This guide will delve into the quantitative inhibitory profile of this compound, its structural relationship with other inhibitors targeting TRK, ALK, and GRK families, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Homology and Structural Comparison
The core of this compound is the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in kinase inhibitor design[1][2][3]. Its homology to other kinase inhibitors is primarily based on this shared chemical framework and its role as an ATP-competitive inhibitor.
Homology to other TRK inhibitors
This compound is part of a broad family of TRK inhibitors that utilize the pyrazolo[1,5-a]pyrimidine core. This includes clinically approved drugs like Larotrectinib and Entrectinib, as well as numerous investigational compounds[1][2]. The kinase domains of TRKA, TRKB, and TRKC exhibit high sequence homology, ranging from 71.9% to 78.3%, with TRKB and TRKC being the most similar[2]. This structural similarity in the ATP-binding pocket is the basis for the development of pan-TRK inhibitors. The selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors for TRK kinases over other kinase families is achieved through specific substitutions on the core scaffold that exploit unique features of the TRK active site[2].
Structural Comparison with ALK5 and GRK5 Inhibitors
While this compound is a potent TRK-A inhibitor, its pyrazolo[1,5-a]pyrimidine scaffold is also found in inhibitors of other kinase families, such as Activin receptor-like kinase 5 (ALK5) and G protein-coupled receptor kinase 5 (GRK5). The potential for cross-reactivity is determined by the structural homology of the ATP-binding sites of these kinases. While a comprehensive kinome scan for this compound is not publicly available, structural alignments of the kinase domains of TRKA, ALK5, and GRK5 can provide insights into potential off-target interactions.
A structural alignment of the kinase domains of human TRKA (PDB: 4PMS), ALK5 (PDB: 1RW8), and GRK5 (PDB: 4TNB) would reveal conserved and divergent residues within the ATP-binding pocket. The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP and forms key hydrogen bonds with the hinge region of the kinase. Variations in the amino acid residues in the hinge region and the surrounding hydrophobic pockets among TRKA, ALK5, and GRK5 will dictate the binding affinity and selectivity of inhibitors based on this scaffold.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound and its homologs is typically quantified by their half-maximal inhibitory concentration (IC50) values.
Inhibitory Profile of this compound
This compound is a highly potent inhibitor of TRK-A. While a comprehensive selectivity panel is not publicly available, its primary target and potency have been established.
| Inhibitor | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | TRK-A | 1.8 | - | Biochemical | [4] |
| (CAS: 2278204-94-5) | TEL-NTRK1-Ba/F3 | <1 (GI50) | Cell-based | Viability | [4] |
Comparative Inhibitory Activity of Homologous Pyrazolo[1,5-a]pyrimidine TRK Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is featured in several potent TRK inhibitors. The following table provides a comparison of their reported IC50 values against the TRK family of kinases. It is important to note that these values may have been determined under different experimental conditions.
| Inhibitor | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Reference |
| Larotrectinib | 1.2 | 2.1 | 2.1 | [2] |
| Compound 34 | 1.8 | 4.1 | 2.3 | [2] |
| Compound 36 | 1.4 | 2.4 | 1.9 | [2] |
| Compound 28 | 0.17 | 0.07 | 0.07 | [2] |
| Compound 8a | <5 | <5 | <5 | [1] |
| Compound 9b | <5 | <5 | <5 | [1] |
Signaling Pathways and Mechanism of Action
This compound, as an ATP-competitive TRK-A inhibitor, functions by blocking the phosphorylation of TRK-A and its downstream signaling cascades.
TRK-A Signaling Pathway
The Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are crucial for the development and function of the nervous system. Their signaling is initiated by the binding of neurotrophins, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers several downstream signaling pathways, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell survival, proliferation, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth.
Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold of this compound acts as a bioisostere of the adenine base of ATP. This allows it to bind to the ATP-binding pocket of the kinase domain, forming hydrogen bonds with the hinge region residues that are crucial for ATP binding. This competitive inhibition prevents the transfer of the gamma-phosphate from ATP to the substrate, thereby blocking the kinase's catalytic activity and halting the downstream signaling cascade. The selectivity of these inhibitors is determined by the interactions of their substituent groups with other regions of the ATP-binding pocket, which vary between different kinases.
Experimental Protocols
The characterization of a kinase inhibitor like this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are representative protocols for the types of assays likely used to evaluate this inhibitor.
In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for measuring kinase activity and inhibition in a high-throughput format.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665. When these two components are in close proximity on the phosphorylated substrate, a FRET signal is generated.
Representative Protocol (HTRF KinEASE-TK):
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.1 mM Orthovanadate, 0.01% BSA, 0.02% NaN₃).
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by dilution in the kinase reaction buffer.
-
Prepare the kinase, biotinylated tyrosine kinase (TK) substrate, and ATP solutions in the kinase reaction buffer.
-
Prepare the detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of the test compound dilution.
-
Add 4 µL of the kinase solution.
-
Add 2 µL of the biotinylated TK substrate solution.
-
Initiate the reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 10 µL of the premixed detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Viability/Proliferation Assay
Cell-based assays are essential to confirm that the inhibitor can penetrate the cell membrane and inhibit the target kinase in a cellular context, leading to a biological effect such as inhibition of proliferation. The TEL-NTRK1-Ba/F3 cell line is an IL-3 independent murine pro-B cell line that is transformed by the TEL-NTRK1 fusion protein, making its proliferation dependent on TRK-A activity.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a TRK-dependent cell line.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.
Representative Protocol (CellTiter-Glo®):
-
Cell Seeding:
-
Culture TEL-NTRK1-Ba/F3 cells in appropriate media.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of media.
-
Incubate for 18-24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., this compound) in culture medium at 10x the final concentration.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator[4].
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (media only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.
-
Conclusion
This compound is a potent, ATP-competitive inhibitor of TRK-A, featuring a pyrazolo[1,5-a]pyrimidine scaffold that is homologous to a wide range of kinase inhibitors. Its high potency against TRK-A and in TRK-dependent cancer cell lines highlights its potential as a therapeutic agent. Understanding its homology to other kinase inhibitors, particularly those targeting kinases with structurally similar ATP-binding pockets, is crucial for predicting its selectivity and potential off-target effects. The experimental protocols detailed in this guide provide a framework for the characterization of this and other similar kinase inhibitors. Further investigation into the comprehensive kinase selectivity profile of this compound will be essential for its continued development and clinical application.
References
An In-depth Technical Guide to the Biological Function and Inhibition of Phosphoinositide Kinases Regulating PI5P
December 12, 2025
Introduction
This technical guide addresses the biological functions of key protein kinases involved in the metabolism of Phosphatidylinositol 5-phosphate (PI5P), a critical signaling lipid. The initial query for "Protein kinase inhibitor 5" does not correspond to a standard nomenclature for a specific molecule. It is likely that the intended subject is the inhibition of the kinases that regulate the levels of PI5P. Therefore, this document focuses on the primary enzymes responsible for PI5P synthesis and turnover: the Phosphatidylinositol 5-Phosphate 4-Kinases (PIP4K) and the Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve).
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the signaling pathways, quantitative data on inhibitors, and detailed experimental protocols relevant to the study of these important lipid kinases.
Biological Function of PI5P and its Regulating Kinases
Phosphatidylinositol 5-phosphate (PI5P) is a low-abundance phosphoinositide that plays crucial roles in a variety of cellular processes, including cell migration, DNA damage responses, receptor trafficking, and insulin (B600854) signaling.[1] The cellular levels of PI5P are tightly controlled by the coordinated action of lipid kinases and phosphatases.
PIKfyve (Phosphatidylinositol-3-Phosphate 5-Kinase)
PIKfyve, also known as PIP5K3, is a key enzyme that synthesizes PI(3,5)P2 by phosphorylating PI(3)P.[2] It is also responsible for the production of the majority of the cellular pool of PI5P.[3] PIKfyve is involved in the biogenesis of endosome carrier vesicles and the maintenance of endomembrane homeostasis.[4] Inhibition of PIKfyve leads to the accumulation of enlarged lysosomes and cytoplasmic vacuoles, highlighting its importance in lysosome fission and homeostasis.[5]
PIP4K (Phosphatidylinositol 5-Phosphate 4-Kinase)
The Phosphatidylinositol 5-Phosphate 4-Kinase (PIP4K) family of enzymes, comprising PIP4K2A, PIP4K2B, and PIP4K2C in mammals, catalyze the conversion of PI5P to the more abundant phosphoinositide, PI(4,5)P2.[6] These kinases are crucial for regulating the levels of PI5P and have been implicated in various cellular functions, including metabolism, immune function, and growth control.[6] For instance, Drosophila PIP4K (dPIP4K) has been shown to regulate cell growth via the TOR signaling pathway.[7] PIP4Ks have been found in multiple cellular compartments, including the nucleus, plasma membrane, and endosomal systems.[6]
Quantitative Data on Inhibitors of PI5P-Regulating Kinases
A number of small molecule inhibitors targeting PIKfyve and PIP4Ks have been identified and characterized. The following tables summarize the quantitative data for some of the key inhibitors.
Table 1: Inhibitors of PIKfyve
| Inhibitor | Target | IC50 | Cell-based Activity | Reference(s) |
| YM201636 | PIKfyve | 33 nM | Blocks PtdIns(3,5)P2 production, disrupts endomembrane transport, inhibits retroviral budding | [8][9] |
| Apilimod | PIKfyve | ~10 nM | Induces lysosomal swelling, inhibits autophagy, shows anti-inflammatory and anti-cancer effects | [2] |
Table 2: Inhibitors of PIP4K
| Inhibitor | Target(s) | IC50 | Cell-based Activity | Reference(s) |
| THZ-P1-2 | Pan-PIP4K | PIP4Kα: ~50 nM, PIP4Kβ: ~150 nM, PIP4Kγ: ~200 nM | Induces apoptosis in cancer cells | [10] |
| UNC3230 | PIP5K1C (a PIPK family member) | Potent inhibitor | Reduces nociceptive sensitization | [11] |
| a131 | PIP4K2A | 1.9 µM | Cancer-selective lethality when combined with mitotic pathway blockade | [12] |
| a166 | PIP4K2A | 1.8 µM | Cancer-selective lethality when combined with mitotic pathway blockade | [12] |
| I-OMe-AG-538 | PIP4K2A | 2.1 µM | Cancer-selective lethality when combined with mitotic pathway blockade | [12] |
| Compound 2 | PI5P4Kγ | 16 µM | Selective inhibitor | [13] |
| CC260 | PIP4Kα, PIP4Kβ | Potent dual inhibitor | Disrupts cell energy homeostasis, activates AMPK, inhibits mTORC1 | [14] |
Signaling Pathways
The kinases that regulate PI5P are integral components of complex signaling networks that control fundamental cellular processes.
PIKfyve Signaling Pathway
PIKfyve is a central node in the regulation of endosomal and lysosomal trafficking. It converts PI(3)P to PI(3,5)P2, a lipid critical for the function of late endosomes and lysosomes. PIKfyve activity is also linked to the mTORC1 signaling pathway, which is a master regulator of cell growth and metabolism.
Caption: PIKfyve signaling in endo-lysosomal function.
PIP4K Signaling Pathway
PIP4Ks act downstream of PI5P, converting it to PI(4,5)P2. This places them at a crucial intersection of signaling pathways that regulate the actin cytoskeleton, cell adhesion, and receptor-mediated signaling. There is also evidence for a role of PIP4Ks in negatively regulating the PI3K/AKT signaling pathway.
Caption: PIP4K signaling and its downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PI5P-regulating kinases and their inhibitors.
In Vitro Kinase Assay (Radiometric)
This protocol is adapted for measuring the activity of PIP4K isoforms.
Materials:
-
Recombinant purified PIP4K enzyme.
-
PI5P substrate (e.g., di-C8 PI5P).
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 100 µM ATP).
-
[γ-³²P]ATP.
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60).
-
TLC developing solvent (e.g., chloroform:methanol:ammonia:water).
-
Phosphorimager screen and scanner.
Procedure:
-
Prepare the kinase reaction mix in the kinase reaction buffer containing PI5P substrate and the test inhibitor at various concentrations.
-
Initiate the reaction by adding the recombinant PIP4K enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids using a chloroform:methanol mixture.
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the substrate (PI5P) from the product (PI(4,5)P2).
-
Dry the TLC plate and expose it to a phosphorimager screen.
-
Scan the screen and quantify the radioactive spots corresponding to the product.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[10]
High-Throughput Kinase Inhibitor Screening (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay for high-throughput screening of kinase inhibitors.[13]
Materials:
-
Recombinant purified kinase (e.g., PI5P4Kγ).
-
PI5P substrate.
-
ATP.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white solid bottom plates.
-
Plate reader capable of measuring luminescence.
-
Compound library.
Procedure:
-
Dispense the compound library into the 384-well plates.
-
Prepare a kinase reaction mixture containing the kinase, PI5P substrate, and ATP in the appropriate buffer.
-
Add the kinase reaction mixture to the wells containing the compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Identify hits as compounds that significantly reduce the luminescent signal.
Measurement of Intracellular PI5P Levels (Mass Assay)
This protocol describes a non-radioactive method to quantify PI5P from cell or tissue extracts.[1][15]
Materials:
-
Cell or tissue samples.
-
Lipid extraction solvents (e.g., chloroform, methanol, HCl).
-
Recombinant purified PIP4Kα enzyme.
-
¹⁸O-labeled ATP.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Extract total lipids from the cell or tissue samples.
-
In an in vitro kinase reaction, incubate the lipid extract with recombinant PIP4Kα and ¹⁸O-labeled ATP. This will convert the endogenous PI5P to ¹⁸O-labeled PI(4,5)P2.
-
Extract the lipids from the kinase reaction.
-
Analyze the lipid extract using LC-MS/MS to specifically detect and quantify the ¹⁸O-labeled PI(4,5)P2.
-
The amount of ¹⁸O-labeled PI(4,5)P2 is directly proportional to the initial amount of PI5P in the sample.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that a drug binds to its intended target protein in a cellular context.[16][17]
Materials:
-
Cultured cells.
-
Test inhibitor compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
PCR tubes or 96-well plates.
-
Thermal cycler.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target kinase.
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a defined period.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound binds to and stabilizes the target protein.
Experimental Workflows
Workflow for Kinase Inhibitor Discovery and Validation
The process of discovering and validating a new kinase inhibitor typically follows a multi-step workflow.
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion
The kinases that regulate PI5P levels, PIKfyve and the PIP4K family, are emerging as important targets for therapeutic intervention in a range of diseases, including cancer and metabolic disorders. This technical guide has provided a comprehensive overview of their biological functions, the quantitative properties of their inhibitors, and detailed protocols for their study. The continued development of potent and specific inhibitors for these kinases holds significant promise for advancing our understanding of PI5P signaling and for the development of novel therapeutic strategies.
References
- 1. A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. PIKFYVE - Wikipedia [en.wikipedia.org]
- 6. Emerging cell-biological functions of phosphatidylinositol 5 phosphate 4 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A selective PIKfyve inhibitor blocks PtdIns(3,5)P2 production and disrupts endomembrane transport and retroviral budding | EMBO Reports [link.springer.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual blockade of the lipid kinase PIP4Ks and mitotic pathways leads to cancer-selective lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lipid kinases PIP5Ks and PIP4Ks: potential drug targets for breast cancer [frontiersin.org]
- 15. A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
An In-depth Technical Guide to the Protein Kinase Inhibitor 5 (PI5P4K) Family and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family of lipid kinases has emerged as a critical regulator of cellular signaling, metabolism, and homeostasis. These enzymes catalyze the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key second messenger. The PI5P4K family consists of three isoforms in mammals: PI5P4Kα (encoded by PIP4K2A), PI5P4Kβ (encoded by PIP4K2B), and PI5P4Kγ (encoded by PIP4K2C). Dysregulation of PI5P4K activity is increasingly implicated in a range of pathologies, including cancer, metabolic disorders, and neurodegenerative diseases, making this enzyme family a compelling target for therapeutic intervention.[1][2][3] This technical guide provides a comprehensive overview of the PI5P4K family, its inhibitors, relevant signaling pathways, and the experimental methodologies used in their study.
Biochemical Properties and Isoform Distinctions
The three PI5P4K isoforms exhibit distinct biochemical properties and subcellular localizations, suggesting non-redundant functions. PI5P4Kα is the most catalytically active isoform, displaying activity two orders of magnitude higher than PI5P4Kβ, while PI5P4Kγ possesses very little kinase activity.[4] Notably, PI5P4Kβ is the only isoform that preferentially localizes to the nucleus.[4] A unique feature of the PI5P4K family is their ability to utilize both ATP and GTP as phosphate (B84403) donors, with PI5P4Kβ showing a preference for GTP, positioning it as a potential intracellular GTP sensor.[3]
PI5P4K Inhibitors and Analogs: A Quantitative Overview
The development of small molecule inhibitors targeting the PI5P4K family has accelerated in recent years. These inhibitors range from pan-isoform inhibitors to more selective compounds. The following tables summarize the quantitative data for key PI5P4K inhibitors.
Table 1: Pan-PI5P4K Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference(s) |
| THZ-P1-2 | PI5P4Kα | 190 | ADP-Glo | [5][6] |
| PI5P4Kβ | ~700 (50% inhibition) | Radiometric TLC | [5] | |
| PI5P4Kγ | ~700 (75% inhibition) | Radiometric TLC | [5] | |
| Compound 30 | PI5P4Kα | 1300 | ADP-Glo | [7] |
| PI5P4Kβ | 9900 | Transcreener | [7] |
Table 2: Isoform-Selective PI5P4K Inhibitors
| Compound | Target Isoform | pIC50 | IC50 (nM) | Assay Type | Reference(s) |
| ARUK2002821 | PI5P4Kα | 8.0 | - | ADP-Glo | [4] |
| CC260 | PI5P4Kα/β | - | - | - | [4] |
| NIH-12848 | PI5P4Kγ | - | 2000-3000 | Radiometric | [3][8] |
| NCT-504 | PI5P4Kγ | - | 16000 | Radiometric | [3] |
| BAY-091 | PI5P4Kα | - | 5.5 (low ATP) | ADP-Glo | [2] |
| BAY-297 | PI5P4Kα | - | - | ADP-Glo | [9] |
Table 3: Cellular Activity of Selected PI5P4K Inhibitors
| Compound | Cell Line(s) | Effect | IC50 (µM) | Assay Type | Reference(s) |
| THZ-P1-2 | AML/ALL cell lines | Anti-proliferative | 0.87 - 3.95 | CellTiter-Glo | [5][10] |
| NCT-504 | HD patient fibroblasts | Reduced mutant Htt levels | 5 | CellTiter-Glo | [11][12] |
Key Signaling Pathways
PI5P4K activity is intricately linked to several major signaling networks that govern cell growth, proliferation, and metabolism.
PI5P4K and the Hippo/YAP Pathway
Recent studies have unveiled a direct link between the PI5P4K and Hippo signaling pathways.[1][13][14] The core Hippo kinases, MST1 and MST2, directly phosphorylate and inhibit PI5P4K activity.[14] This inhibition leads to an accumulation of PI5P, which in turn interacts with MOB1, enhancing its association with the LATS kinase and promoting Hippo pathway activation.[1][13] Activated LATS phosphorylates and inactivates the transcriptional co-activator YAP, a key driver of cell proliferation and epithelial-to-mesenchymal transition (EMT).[14][15] Conversely, high PI5P4K activity depletes PI5P, leading to reduced Hippo signaling and increased YAP activity.[14]
PI5P4K, mTOR, and AMPK Signaling
PI5P4K is a crucial node in the regulation of cellular energy homeostasis through its influence on the mTOR and AMPK signaling pathways.[16] Inhibition of PI5P4Kα/β disrupts cellular energy balance, leading to an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[16] Activated AMPK, in turn, inhibits the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key promoter of cell growth and proliferation.[17] This inhibition is particularly cytotoxic to cancer cells with p53 mutations, highlighting a synthetic lethal interaction.[16]
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™)
This assay quantifies PI5P4K activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant PI5P4K enzyme (α, β, or γ)
-
PI5P substrate (Echelon Biosciences)
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DPPS)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM HEPES pH 7.4, 0.1% CHAPS, 20 mM MgCl2)
-
Test compounds (inhibitors)
Procedure:
-
Substrate Preparation: Prepare a lipid mix of PI5P and DPPS (typically in a 1:2 ratio) by dissolving in DMSO, followed by sonication and vortexing.[10]
-
Reaction Setup: In a 384-well plate, add the test compound followed by the PI5P4K enzyme in assay buffer.
-
Initiate Reaction: Add the PI5P/DPPS lipid mix to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[15]
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor with PI5P4K in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.
Materials:
-
Cell line expressing PI5P4K (e.g., HEK293T)
-
Test compound (inhibitor) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Quantification: Quantify the amount of soluble PI5P4K in the supernatant at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble PI5P4K as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[7]
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., AML, ALL)
-
Cell culture medium and supplements
-
Test compound (inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).[10]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the percentage of viable cells against the log of the compound concentration.
Experimental Workflow: PI5P4K Inhibitor Screening Cascade
A typical workflow for the discovery and characterization of novel PI5P4K inhibitors involves a multi-step process.
Conclusion
The PI5P4K family of lipid kinases represents a promising class of therapeutic targets for a variety of human diseases, particularly cancer. The development of potent and selective inhibitors, coupled with a deeper understanding of their roles in complex signaling networks, is paving the way for novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug developers in this exciting and rapidly evolving field. Further investigation into the nuanced roles of each PI5P4K isoform and the development of next-generation inhibitors will be critical to realizing the full therapeutic potential of targeting this kinase family.
References
- 1. Method for Assaying the Lipid Kinase Phosphatidylinositol-5-phosphate 4-kinase α in Quantitative High-Throughput Screening (qHTS) Bioluminescent Format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of potent and selective degraders of PI5P4Kγ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 12. barmadalab.com [barmadalab.com]
- 13. benchchem.com [benchchem.com]
- 14. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Homogeneous, High-Throughput Assay for Phosphatidylinositol 5-Phosphate 4-Kinase with a Novel, Rapid Substrate Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Basis of Kinase Inhibitor Selectivity: The Imatinib Paradigm
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Protein Kinase Inhibitor 5" is a non-specific designation. This whitepaper uses the extensively studied and paradigm-shifting inhibitor, Imatinib (Gleevec®) , as a model to provide an in-depth technical guide on the principles of kinase inhibitor selectivity.
Executive Summary
Selective protein kinase inhibitors are cornerstones of targeted therapy, yet achieving selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the kinome. Imatinib, a potent inhibitor of the Abl tyrosine kinase, serves as a premier case study in attaining remarkable selectivity. This document elucidates the structural and conformational basis for Imatinib's specificity for Abl kinase over other closely related kinases, such as Src. The core principle lies in Imatinib's unique ability to bind and stabilize a specific, inactive "DFG-out" conformation of the kinase's activation loop. This guide provides a comprehensive overview of the quantitative biochemical data, the intricate molecular interactions, relevant signaling pathways, and the detailed experimental protocols used to characterize this landmark inhibitor.
Biochemical Selectivity Profile of Imatinib
The selectivity of a kinase inhibitor is quantitatively defined by its differential potency against a panel of kinases. Imatinib demonstrates potent, sub-micromolar inhibition of Abl, KIT, and Platelet-Derived Growth Factor Receptor (PDGFR) kinases, while showing significantly lower potency against other kinases like Src.[1]
| Kinase Target | IC₅₀ (nM) | Notes |
| v-Abl | 600 | Cell-free assay.[2] |
| c-Abl | 400 | Kinase activity measured in a drug concentration-dependent manner.[1] |
| c-Kit | 100 | Potent inhibition of Stem Cell Factor (SLF)-dependent activation.[2] |
| PDGFR | 100 | Cell-free assay for Platelet-Derived Growth Factor Receptor.[2] |
| c-Src | > 100,000 | Affinity for c-Src is at least 2000-fold lower than for Abl.[3] |
Table 1: Comparative IC₅₀ values for Imatinib against key on-target and off-target kinases. Data is synthesized from multiple sources to illustrate the inhibitor's selectivity profile.
Structural Basis of Imatinib Selectivity
The remarkable specificity of Imatinib arises not from targeting unique amino acid residues, but from its ability to selectively recognize a specific inactive conformation of the Abl kinase domain.[1][4][5]
The "DFG-out" Conformation: A Lock for a Specific Key
Most active protein kinases adopt a conformation where a conserved three-residue motif, Asp-Phe-Gly (DFG), is oriented "in," allowing the aspartate to coordinate magnesium ions for ATP catalysis.[6] The crystal structure of the Abl kinase domain in complex with Imatinib revealed that the inhibitor binds to an inactive conformation where this DFG motif is flipped by approximately 180 degrees.[4][5][6] This "DFG-out" state creates a unique hydrophobic pocket adjacent to the ATP-binding site, which is occupied by a portion of the Imatinib molecule.[4]
Key Molecular Interactions in the Abl:Imatinib Complex
The high-affinity binding of Imatinib to Abl is stabilized by a network of specific hydrogen bonds and hydrophobic interactions within this induced inactive conformation.
-
Hydrogen Bonds: A critical hydrogen bond forms between the pyridine (B92270) nitrogen of Imatinib and the backbone amide of the "gatekeeper" residue, Threonine 315 (Thr315). Additional hydrogen bonds are formed with the side chains of Asp381 (of the DFG motif) and Glu286.[5][7]
-
Hydrophobic Interactions: The phenyl and methylphenyl groups of Imatinib are nestled in hydrophobic pockets created by the DFG-out conformation, making extensive van der Waals contacts.
Why Imatinib Fails to Inhibit Src Kinase
The closely related Src kinase family preferentially adopts the active "DFG-in" conformation. While Src possesses the necessary residues for individual contacts, it cannot readily adopt the specific DFG-out conformation required to accommodate Imatinib without significant energetic penalty.[4] Attempts to model Imatinib into the Src active site result in steric clashes, explaining the >2000-fold difference in potency.[3] This principle, known as conformational selection , is the primary determinant of Imatinib's selectivity.[4]
Figure 1. Logical diagram of conformational selection as the basis for Imatinib's selectivity.
Signaling Pathway Context: BCR-Abl
In Chronic Myeloid Leukemia (CML), the BCR-ABL gene fusion results in a constitutively active Abl kinase that drives malignant transformation.[8] BCR-Abl activates multiple downstream pathways that promote cell proliferation and inhibit apoptosis.[9][10] Imatinib's inhibition of the BCR-Abl kinase blocks these oncogenic signals.
Figure 2. Simplified BCR-Abl signaling pathway targeted by Imatinib.
Experimental Protocols
Characterizing inhibitor selectivity requires a combination of biochemical and structural biology techniques. Below are representative protocols.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine inhibitor IC₅₀ values.[11]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a serial dilution of Imatinib in 1X Kinase Buffer A with a constant percentage of DMSO.
-
Prepare a 3X solution of Abl Kinase and a Europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the Imatinib serial dilution to the assay wells.
-
Add 5 µL of the Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the tracer solution to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 3. Experimental workflow for an in vitro kinase binding assay.
Protocol: Crystallization of Abl Kinase Domain with Imatinib
This protocol provides a general framework for obtaining a co-crystal structure.[6][12]
-
Protein Expression and Purification:
-
Express the human Abl kinase domain (e.g., residues 229-512) in an appropriate system (e.g., E. coli or insect cells).
-
Purify the protein using a series of chromatography steps (e.g., Ni-NTA affinity, ion exchange, size exclusion) to >95% purity.
-
Confirm the protein's identity and monodispersity via SDS-PAGE and mass spectrometry.
-
-
Complex Formation:
-
Concentrate the purified Abl kinase domain to 5-10 mg/mL.
-
Add a 3- to 5-fold molar excess of Imatinib (dissolved in DMSO) to the protein solution.
-
Incubate on ice for 1-2 hours to ensure complete complex formation.
-
Centrifuge the solution to remove any precipitated material.
-
-
Crystallization:
-
Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions.
-
Set up trays by mixing the Abl:Imatinib complex solution (e.g., 1 µL) with a reservoir solution (e.g., 1 µL) from a commercial crystal screen kit.
-
A reported condition for the Abl:Imatinib complex is a reservoir solution containing 100 mM Tris-HCl pH 7.5 and 30 mM MgCl₂.[6]
-
Incubate trays at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Structure Determination:
-
Cryo-protect suitable crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement with a known kinase domain structure as a search model.
-
Refine the model against the experimental data to yield the final Abl:Imatinib co-crystal structure.
-
Conclusion
The selectivity of Imatinib for Abl kinase is a powerful illustration of the principle of conformational selection in drug design. By specifically targeting the inactive DFG-out conformation, Imatinib achieves a level of specificity that would be unattainable by solely targeting the highly conserved features of the active ATP-binding site. This paradigm has profoundly influenced the field of kinase inhibitor discovery, shifting the focus towards developing inhibitors that exploit the dynamic nature and distinct conformational states of their targets to achieve both high potency and exquisite selectivity. The methodologies outlined herein represent the standard for rigorously characterizing the structural and biochemical basis of this selectivity.
References
- 1. ashpublications.org [ashpublications.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. dnai.org [dnai.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Effects of Protein Kinase Inhibitors on Cell Signaling Pathways
A Note on "Protein Kinase Inhibitor 5"
The term "this compound" is not a standardized nomenclature in the field of pharmacology and cell biology. It can be interpreted in two primary ways:
-
PKI(5-24): A specific peptide inhibitor of cAMP-dependent Protein Kinase A (PKA), where "5-24" refers to the amino acid residues of the naturally occurring heat-stable protein kinase inhibitor it is derived from.
-
ERK5 Inhibitors: A class of small molecule inhibitors that target Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family.
This guide will provide a comprehensive overview of both interpretations to ensure a thorough understanding of their respective impacts on cell signaling pathways.
Part 1: PKI(5-24) - A Pseudosubstrate Inhibitor of Protein Kinase A (PKA)
PKI(5-24) is a potent and highly specific synthetic peptide inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2][3] It functions as a pseudosubstrate, binding to the catalytic subunit of PKA with high affinity, thereby preventing the phosphorylation of its natural substrates.[4][5]
Mechanism of Action
The PKA holoenzyme is a tetramer consisting of two regulatory subunits and two catalytic subunits. Upon binding of cyclic AMP (cAMP), the catalytic subunits are released in their active form.[6][7] PKI(5-24) mimics a substrate of PKA and binds to the active site of the free catalytic subunit, but it cannot be phosphorylated. This competitive inhibition blocks the kinase activity of PKA.[5]
Signaling Pathway
The PKA signaling pathway is central to numerous cellular processes. The following diagram illustrates the canonical PKA signaling cascade and the point of inhibition by PKI(5-24).
Quantitative Data
The inhibitory potency of PKI(5-24) and related peptides against PKA is summarized below.
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| PKI(5-24) | PKA | 2.3[1] | 22[5] |
| PKI(6-22) amide | PKA | 7.4[5] | 8.4[5] |
| PKI(14-24) amide | PKA | 340[5] | 380[5] |
| PKI(5-24) | cGMP Kinase (mutant) | 42,000[1] | - |
| PKI(5-24) | cGMP Kinase (wild type) | 160,000[1] | - |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
Experimental Protocols
This protocol is a standard method for measuring PKA activity and its inhibition by compounds like PKI(5-24).
-
Reaction Setup: Prepare a reaction mixture containing PKA reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), a PKA substrate peptide (e.g., Kemptide), and the catalytic subunit of PKA.
-
Inhibitor Addition: Add varying concentrations of PKI(5-24) to the reaction mixture. Include a control with no inhibitor.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each PKI(5-24) concentration and determine the IC₅₀ value.
This method assesses PKA activity within intact cells by measuring the phosphorylation of a downstream target, CREB.[8]
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) and serum-starve them. Treat the cells with different concentrations of a cell-permeable version of PKI(5-24) or introduce the peptide into the cells.[4]
-
PKA Activation: Stimulate the cells with a PKA activator, such as forskolin, for a short period (e.g., 30 minutes).[4]
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated CREB (pCREB).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody for total CREB as a loading control.
-
-
Data Analysis: Quantify the band intensities for pCREB and total CREB. A decrease in the pCREB/total CREB ratio indicates inhibition of PKA activity.
Part 2: ERK5 Inhibitors - Targeting the Big Mitogen-Activated Protein Kinase 1 (BMK1)
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the MAPK family.[9][10] It plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in diseases like cancer.[9][10] ERK5 inhibitors are a class of small molecules designed to block its kinase activity.
Mechanism of Action
The ERK5 signaling pathway is a three-tiered cascade involving a MAP3K (MEKK2/3), a MAP2K (MEK5), and the MAPK (ERK5).[9][11] Upon activation by MEK5, ERK5 phosphorylates downstream substrates, including transcription factors, to regulate gene expression.[11] Most ERK5 inhibitors are ATP-competitive, binding to the ATP-binding pocket of the ERK5 kinase domain to prevent its phosphotransferase activity.[9]
A critical consideration with some small molecule ERK5 inhibitors is the phenomenon of paradoxical activation . While they inhibit the kinase domain, they can paradoxically promote the nuclear localization and activation of ERK5's transcriptional activation domain, leading to unintended gene expression.[9]
Signaling Pathway
The following diagram illustrates the ERK5 signaling cascade and the points of inhibition.
Quantitative Data
The following table summarizes the inhibitory concentrations of several common ERK5 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Notes |
| AX-15836 | ERK5 | 8[12][13] | Highly selective for ERK5 over other kinases.[12] |
| XMD8-92 | ERK5, BRD4 | 80 (Kd)[14] | Dual inhibitor of ERK5 and BRD4.[14] |
| BIX02189 | MEK5, ERK5 | 1.5 (MEK5), 59 (ERK5)[15] | Potent MEK5 inhibitor that also inhibits ERK5.[15][16] |
| ERK5-IN-1 | ERK5 | 162[14] | Also known as XMD17-109.[9] |
| BAY885 | ERK5 | 35[14] | Highly potent and selective ERK5 inhibitor.[14] |
IC₅₀ values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%.
Experimental Protocols
This protocol is used to assess the direct effect of an inhibitor on ERK5 activation.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and treat with various concentrations of the ERK5 inhibitor for a specified time. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a known ERK5 activator, such as Epidermal Growth Factor (EGF), to induce ERK5 phosphorylation.[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using an assay like the BCA assay.[18]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer to a PVDF membrane.[19]
-
Block the membrane (e.g., with 5% BSA in TBST).[18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK5 (p-ERK5 at Thr218/Tyr220).[18][20]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]
-
Strip the membrane and re-probe with an antibody for total ERK5 as a loading control.
-
-
Data Analysis: Quantify the band intensities. A reduction in the p-ERK5/total ERK5 ratio in inhibitor-treated samples compared to the stimulated control indicates successful inhibition of the ERK5 pathway.
This assay measures the effect of ERK5 inhibition on cell proliferation and viability.[21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the ERK5 inhibitor. Include vehicle-only control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[21]
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value for the anti-proliferative effect.[21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PKI (5-24) | Protein Kinase A | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MEK5/ERK5 Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay of Protein Kinase Inhibitor 5 (PKI-5)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate (B84403) group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[1][3] Protein kinase inhibitors (PKIs) are a class of drugs that block the activity of these enzymes.[1] This document provides a detailed protocol for determining the in vitro inhibitory activity of a novel compound, Protein Kinase Inhibitor 5 (PKI-5), against a target serine/threonine kinase.
Principle of the Assay
The in vitro kinase assay is a biochemical method used to measure the activity of a kinase enzyme.[2] This protocol describes a common method that quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.[4] The assay is performed in a microplate format and utilizes a reagent that converts ADP to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal.[4] The inhibitory effect of PKI-5 is determined by measuring the reduction in the luminescent signal in the presence of the inhibitor.
Signaling Pathway
PKI-5 is a potent and selective inhibitor of Serine/Threonine Kinase X (STK-X), a key component of the MAPK signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting STK-X, PKI-5 aims to block downstream signaling events and thereby inhibit cancer cell growth.
Caption: MAPK signaling pathway showing the inhibitory action of PKI-5 on STK-X.
Quantitative Data Summary
The inhibitory potency of PKI-5 against STK-X was determined at various ATP concentrations. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[5]
| Target Kinase | Inhibitor | ATP Concentration (µM) | IC50 (nM) |
| STK-X | PKI-5 | 10 | 50 |
| STK-X | PKI-5 | 50 | 150 |
| STK-X | PKI-5 | 100 (Km) | 250 |
| STK-X | PKI-5 | 500 | 800 |
Experimental Workflow
The following diagram outlines the major steps of the in vitro kinase assay protocol.
Caption: Workflow for the PKI-5 in vitro kinase assay.
Experimental Protocols
Materials and Reagents
-
Recombinant STK-X enzyme
-
This compound (PKI-5)
-
Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer plate reader
Experimental Procedure
-
Reagent Preparation:
-
Prepare a stock solution of PKI-5 in 100% DMSO.
-
Create a serial dilution of PKI-5 in DMSO. Further dilute these into the Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Thaw the recombinant STK-X enzyme on ice and dilute it to the desired working concentration in Kinase Assay Buffer.
-
Prepare the substrate and ATP mixture in Kinase Assay Buffer at the desired concentrations.
-
-
Assay Protocol:
-
Add 5 µL of the diluted PKI-5 or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of the diluted STK-X enzyme solution to each well.
-
Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for the desired reaction time (e.g., 30-60 minutes) at room temperature.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This typically involves a two-step process to first stop the kinase reaction and deplete remaining ATP, and then to convert the generated ADP to ATP and measure the light output.[4]
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of PKI-5 is calculated relative to the DMSO control wells (representing 0% inhibition) and wells with no enzyme (representing 100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve (sigmoidal dose-response) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[6]
-
Conclusion
This protocol provides a robust and reliable method for determining the in vitro inhibitory activity of this compound against its target, STK-X. The use of a luminescence-based ADP detection method offers high sensitivity and is amenable to high-throughput screening. The data generated from this assay are crucial for the characterization and further development of PKI-5 as a potential therapeutic agent. It is important to note that IC50 values can be influenced by various assay conditions, such as ATP concentration, so consistency in the experimental setup is critical for comparing the potency of different inhibitors.[5][7]
References
- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of ERK5 Inhibitor (Erk5-IN-1) in Cell Culture
Disclaimer: The user query "Protein kinase inhibitor 5" is ambiguous. Based on search results, this document provides detailed application notes and protocols for the well-characterized Extracellular signal-regulated kinase 5 (ERK5) inhibitor, Erk5-IN-1 (also known as XMD17-109) . Researchers should verify that this is the correct inhibitor for their specific research needs.
Introduction
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a crucial member of the mitogen-activated protein kinase (MAPK) signaling family.[1] The ERK5 pathway is distinct from the more extensively studied ERK1/2 pathway and is integral to regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis.[2][3][4] Dysregulation of the ERK5 signaling pathway has been implicated in the pathogenesis of various diseases, including cancer.[4]
Erk5-IN-1 is a potent and selective ATP-competitive inhibitor of ERK5, making it a valuable tool for investigating the biological functions of this kinase.[1] These application notes provide detailed protocols for the use of Erk5-IN-1 in cell culture, including methods for assessing its effects on cell viability and target engagement.
Quantitative Data
The following table summarizes the in vitro inhibitory and cytotoxic activity of Erk5-IN-1.
| Target / Cell Line | IC50 / GI50 | Assay Type | Reference |
| ERK5 | 89 nM | In vitro kinase assay | [1] |
| HeLa (Cervical Cancer) | 0.83 µM | Cytotoxicity Assay | [5] |
| MDA-MB-231 (Breast Cancer) | 1.03 µM | Cytotoxicity Assay | [5] |
| MCF-7 (Breast Cancer) | 1.08 µM | Cytotoxicity Assay | [5] |
| U2OS (Osteosarcoma) | 1.38 µM | Cytotoxicity Assay | [5] |
| SW480 (Colorectal Cancer) | 1.72 µM | Cytotoxicity Assay | [5] |
| SW620 (Colorectal Cancer) | 0.8 µM | Cytotoxicity Assay | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ERK5 signaling pathway and a general workflow for experiments using Erk5-IN-1.
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.
Materials:
-
Erk5-IN-1 powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a concentrated stock solution (e.g., 10 mM) of Erk5-IN-1 in anhydrous DMSO.[6] Most small molecule kinase inhibitors are sparingly soluble in aqueous solutions, so a high-concentration stock in an organic solvent is recommended.[7]
-
Ensure the powder is completely dissolved by gentle vortexing or brief sonication.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[6]
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
-
Immediately before use, dilute the DMSO stock solution to the desired working concentration in the cell culture medium. To avoid precipitation, it is best to make initial serial dilutions in DMSO before the final dilution into the aqueous medium.[8] The final DMSO concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent toxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]
Cell Viability (MTT) Assay
This protocol assesses the effect of Erk5-IN-1 on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete growth medium
-
Erk5-IN-1
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[1]
-
Inhibitor Treatment: Prepare serial dilutions of Erk5-IN-1 in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a standard cell culture incubator (37°C, 5% CO2).[1]
-
Viability Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[2]
Western Blot Analysis for ERK5 Pathway Inhibition
This protocol is used to determine if Erk5-IN-1 inhibits the phosphorylation of ERK5 or its downstream targets.
Materials:
-
Cells of interest
-
Serum-free medium
-
Complete growth medium
-
Erk5-IN-1
-
Stimulant (e.g., Epidermal Growth Factor, EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, PVDF membrane, and Western blot equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK5, anti-total-ERK5, anti-actin/tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.[2]
-
If studying stimulus-induced activation, serum-starve the cells for 16-24 hours.[2]
-
Pre-treat the cells with various concentrations of Erk5-IN-1 (and a vehicle control) for 1-2 hours.[1]
-
Stimulate the cells with a growth factor like EGF (e.g., 50-100 ng/mL) for 15-30 minutes to induce ERK5 phosphorylation.[1]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold RIPA buffer to each plate/well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[1]
-
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration of each lysate using a BCA assay.[1]
-
Western Blotting:
-
Normalize the protein amounts for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again and apply a chemiluminescent substrate to visualize the protein bands.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total ERK5 and a loading control like actin or tubulin.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Precipitation of Inhibitor in Media | Final concentration exceeds solubility limit.[6] | Lower the final concentration. Make serial dilutions in DMSO before adding to the aqueous medium.[8] |
| High final DMSO concentration. | Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%).[6] | |
| High Cellular Toxicity | Off-target effects or DMSO toxicity.[6] | Perform a dose-response experiment to find the optimal non-toxic working concentration. Always include a DMSO vehicle control.[6] |
| Inconsistent Results | Inhibitor instability in media.[7] | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles by using single-use aliquots.[7] |
| Poor solubility leading to inaccurate effective concentration. | Visually inspect plates for precipitation. Perform a solubility test in your specific cell culture medium.[7] | |
| No Inhibitory Effect | Inactive compound. | Ensure proper storage of the inhibitor (protected from light, at -20°C or -80°C). |
| Insufficient concentration or incubation time. | Consult literature for effective concentrations and treatment times. Perform a dose-response and time-course experiment. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for Determining the Dose-Response Curve of Protein Kinase Inhibitor 5 (PKI5)
These application notes provide a comprehensive overview and detailed protocols for determining the potency of a generic Protein Kinase Inhibitor 5 (PKI5) through the generation of a dose-response curve. The methodologies described are applicable to researchers, scientists, and drug development professionals working on the characterization of kinase inhibitors.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in numerous diseases, including cancer.[1] Protein kinase inhibitors are therefore a major focus of drug discovery efforts. A key step in characterizing a novel inhibitor is to determine its potency, which is typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[2] This is determined by generating a dose-response curve, which plots the inhibitor's effect on kinase activity against its concentration.[3]
These protocols detail two common methods for generating a dose-response curve for a protein kinase inhibitor: a biochemical assay using a purified enzyme and a cell-based assay to assess the inhibitor's effect in a more physiologically relevant context.
I. Biochemical Assay: In Vitro Kinase Inhibition
This protocol describes a direct measurement of the inhibitor's ability to block the activity of the purified target kinase.[3]
Experimental Protocol
1. Materials and Reagents:
-
Purified active target kinase
-
This compound (PKI5)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™, Luminescence-based)
-
384-well plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of PKI5 in the kinase reaction buffer. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
Plate Setup: Add the diluted inhibitor to the wells of a 384-well plate. Include controls for 100% kinase activity (no inhibitor) and 0% kinase activity (no enzyme).[3]
-
Kinase Reaction:
-
Prepare a master mix containing the purified kinase and its substrate in the kinase buffer.
-
Add the enzyme/substrate mix to the wells containing the inhibitor.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[3]
-
-
Initiation of Reaction:
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP (or the product generated) using a suitable detection reagent according to the manufacturer's protocol. For example, using the ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal.
-
Read the luminescence on a compatible plate reader.[3]
-
Data Presentation
Table 1: Example Data for Biochemical IC50 Determination of PKI5
| PKI5 Concentration (µM) | Log [PKI5] | Luminescence Signal (RLU) | % Inhibition |
| 100 | 2 | 5,000 | 95.0 |
| 33.3 | 1.52 | 10,000 | 90.0 |
| 11.1 | 1.05 | 25,000 | 75.0 |
| 3.7 | 0.57 | 55,000 | 45.0 |
| 1.2 | 0.08 | 80,000 | 20.0 |
| 0.4 | -0.40 | 95,000 | 5.0 |
| 0.1 | -1.00 | 100,000 | 0.0 |
| 0.04 | -1.40 | 101,000 | -1.0 |
| 0.01 | -2.00 | 100,500 | -0.5 |
| 0 (No Inhibitor) | - | 100,000 | 0.0 |
| No Enzyme | - | 1,000 | 100.0 |
II. Cell-Based Assay: Cellular Potency Assessment
This protocol assesses the inhibitor's ability to affect the target kinase within a cellular environment, providing a more physiologically relevant measure of its potency.[3]
Experimental Protocol
1. Materials and Reagents:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound (PKI5)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
96-well clear-bottom plates
-
CO2 incubator
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[4]
-
Inhibitor Treatment:
-
Prepare a serial dilution of PKI5 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-treated control wells (e.g., DMSO).
-
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours) in a CO2 incubator at 37°C.[5]
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.[5]
-
Data Presentation
Table 2: Example Data for Cell-Based IC50 Determination of PKI5
| PKI5 Concentration (µM) | Log [PKI5] | Viability Signal (RLU) | % Cell Viability |
| 100 | 2 | 1,500 | 1.4 |
| 33.3 | 1.52 | 3,000 | 2.9 |
| 11.1 | 1.05 | 15,000 | 14.3 |
| 3.7 | 0.57 | 48,000 | 45.7 |
| 1.2 | 0.08 | 75,000 | 71.4 |
| 0.4 | -0.40 | 90,000 | 85.7 |
| 0.1 | -1.00 | 98,000 | 93.3 |
| 0.04 | -1.40 | 102,000 | 97.1 |
| 0.01 | -2.00 | 104,000 | 99.0 |
| 0 (Vehicle) | - | 105,000 | 100.0 |
| Medium Only | - | 500 | 0.0 |
III. Data Analysis
-
Data Normalization:
-
For the biochemical assay, subtract the background signal (no-enzyme control). Normalize the data by setting the no-inhibitor control as 100% kinase activity (or 0% inhibition).[3]
-
For the cell-based assay, subtract the background signal (medium only). Normalize the data to the vehicle-treated control wells, which are set as 100% cell viability.[3]
-
-
Dose-Response Curve Plotting: Plot the percentage of inhibition (or percentage of cell viability) against the logarithm of the inhibitor concentration.[3]
-
IC50 Determination: Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) with a suitable software like GraphPad Prism. This will allow for the determination of the IC50 value.[3]
IV. Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by PKI5.
Experimental Workflow
Caption: Biochemical assay workflow for IC50 determination.
Data Analysis Logic
Caption: Logical flow of data analysis for IC50 determination.
References
- 1. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for IC50 Determination of Protein Kinase Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a novel compound, designated here as Protein Kinase Inhibitor 5 (PKI-5), against its target, Protein Kinase 5 (PK5). The accurate determination of IC50 is a critical step in the drug discovery pipeline, quantifying the inhibitor's potency and enabling comparative analysis.[1]
Protein kinases are a large family of enzymes that play crucial roles in regulating most cellular processes, including proliferation, differentiation, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][4] This document outlines two common methodologies for IC50 determination: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess the inhibitor's efficacy in a physiologically relevant context.[5][6]
For the purpose of illustration, this protocol will consider Protein Kinase 5 as a component of the ERK5 signaling pathway, a critical cascade involved in cell survival and proliferation.[7][8]
Signaling Pathway: PK5 (ERK5) Cascade
The MEK5/ERK5 pathway is a signaling cascade activated by various mitogens and stress stimuli.[7] PKI-5 is designed to inhibit the kinase activity of PK5 (ERK5), thereby blocking downstream signaling that leads to cell proliferation and survival.[9]
Biochemical IC50 Determination Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[10] The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, and the new ATP is detected using a luciferase/luciferin reaction, generating a light signal that is proportional to ADP concentration.[11]
Experimental Workflow: Biochemical Assay
Detailed Methodology
A. Materials Required
-
Protein Kinase 5 (PK5), active enzyme
-
This compound (PKI-5)
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[12]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP, 10 mM
-
ADP, 10 mM
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DMSO (for inhibitor dilution)
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
B. Reagent Preparation
-
PKI-5 Stock and Dilutions: Prepare a 10 mM stock solution of PKI-5 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Then, prepare intermediate dilutions of the inhibitor in the kinase reaction buffer.
-
ATP and Substrate Solution: Thaw ATP and substrate on ice. Dilute the Ultra Pure ATP in kinase reaction buffer to the desired concentration (e.g., 2X the final concentration, typically at the Km value for the specific kinase). Add the peptide substrate to this solution.
-
Enzyme Solution: Dilute the PK5 enzyme in kinase reaction buffer to the desired concentration (e.g., 2X the final concentration). The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[12]
C. Assay Procedure (384-well format)
-
Compound Addition: Add 1 µL of the diluted PKI-5 or DMSO (vehicle control) to the wells of a white assay plate.
-
Enzyme Addition: Add 2 µL of the 2X enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of the 2X ATP/substrate solution to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Mix the plate gently and incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
ATP Depletion: Incubate for 40 minutes at room temperature.[12]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]
-
Signal Development: Incubate for 30-60 minutes at room temperature.[12]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
D. Data Analysis
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_min) / (RLU_max - RLU_min))
-
RLU_inhibitor: Relative Light Units from wells with inhibitor.
-
RLU_max: RLU from vehicle (DMSO) control wells (0% inhibition).
-
RLU_min: RLU from no-enzyme control wells (100% inhibition).
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Cell-Based IC50 Determination Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Cell-based assays are essential to determine an inhibitor's potency within a cellular context, accounting for factors like cell permeability and off-target effects.[5][13] The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP is proportional to the loss of cell viability.
Experimental Workflow: Cell-Based Assay
Detailed Methodology
A. Materials Required
-
Cancer cell line dependent on PK5 signaling
-
PKI-5
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
DMSO
-
Sterile, white-walled, clear-bottom 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate-reading luminometer
B. Assay Procedure
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the desired density (e.g., 5,000 cells/100 µL) in complete culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.[14]
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Inhibitor Treatment: Prepare a serial dilution of PKI-5 in complete culture medium from a DMSO stock. Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of PKI-5 or DMSO (vehicle control).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
C. Data Analysis
-
Calculate the percent viability for each inhibitor concentration using the following formula: % Viability = 100 * (RLU_inhibitor / RLU_vehicle)
-
Calculate the percent inhibition: % Inhibition = 100 - % Viability
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The table below presents hypothetical results for PKI-5.
| Assay Type | Target | Key Parameter | Value |
| Biochemical | PK5 (ERK5) | ATP Concentration | 10 µM (Km) |
| Substrate | Generic Peptide | ||
| IC50 | 50 nM | ||
| Cell-Based | A549 Cell Line | Incubation Time | 72 hours |
| Assay | CellTiter-Glo® | ||
| IC50 | 500 nM |
Note: The discrepancy between biochemical and cell-based IC50 values is common and can be attributed to factors such as cell membrane permeability, inhibitor metabolism, and engagement of the inhibitor with the target in a complex cellular environment.[5]
Logical Relationship: Biochemical vs. Cellular Potency
The journey of a kinase inhibitor from a test tube to a therapeutic agent involves overcoming several barriers that can lead to differences between biochemical and cellular potency.[5]
References
- 1. courses.edx.org [courses.edx.org]
- 2. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are Protein kinases inhibitors and how do they work? [synapse.patsnap.com]
- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]
- 9. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.es]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
Application Notes: Western Blot Analysis of MEK Inhibition by U0126
Introduction
The Ras-Raf-MEK-ERK signaling pathway, a cornerstone of MAPK/ERK signaling, is a critical regulator of cellular processes including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making its components attractive targets for therapeutic intervention.[1][2] U0126 is a potent and highly selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1 (p44 MAPK) and ERK2 (p42 MAPK).[3][4][5] By binding to MEK1/2, U0126 prevents the phosphorylation and subsequent activation of ERK1/2, thereby inhibiting downstream signaling.[3][6] Western blot analysis is an indispensable technique for elucidating the efficacy and mechanism of action of MEK inhibitors like U0126 by quantifying the changes in the phosphorylation status of key pathway proteins.
Mechanism of Action of U0126
U0126 is a non-competitive inhibitor of MEK1 and MEK2.[4] It binds to the kinase domain of MEK, preventing it from phosphorylating its only known substrates, ERK1 and ERK2, at the conserved Thr202/Tyr204 residues.[5] This inhibition is highly specific, and U0126 has been shown to be significantly more potent than other MEK inhibitors like PD98059.[5] The inhibition of ERK1/2 phosphorylation leads to the downstream modulation of various transcription factors and signaling molecules, ultimately resulting in cellular effects such as growth arrest and, in some contexts, apoptosis.[3][7]
Application in Research and Drug Development
Western blot analysis is a fundamental tool for researchers and drug development professionals to:
-
Confirm Target Engagement: Demonstrate that the inhibitor effectively reduces the phosphorylation of its intended target (ERK1/2).
-
Determine Dose-Response: Assess the concentration of the inhibitor required to achieve a desired level of target inhibition.
-
Evaluate Downstream Effects: Analyze the impact of MEK inhibition on the phosphorylation or expression levels of downstream substrates of ERK1/2.
-
Assess Specificity: By probing for other signaling pathways, Western blotting can help to determine the specificity of the inhibitor.
Quantitative Data Summary
The following tables summarize key quantitative data for the MEK inhibitor U0126 and the expected outcomes of Western blot analysis following treatment.
Table 1: Inhibitor Characteristics
| Inhibitor | Target(s) | IC50 | Recommended Working Concentration (in vitro) |
| U0126 | MEK1, MEK2 | 70 nM (MEK1), 60 nM (MEK2)[4] | 10-20 µM[5][8] |
Table 2: Expected Changes in Protein Levels after U0126 Treatment
| Target Protein | Post-Translational Modification Assessed | Expected Effect of U0126 Treatment | Rationale |
| p-ERK1/2 (Thr202/Tyr204) | Phosphorylation | Significant Decrease[7][9][10] | U0126 directly inhibits MEK1/2, preventing the phosphorylation of ERK1/2. |
| Total ERK1/2 | Expression | No Significant Change[7] | U0126 inhibits the activity, not the expression, of the ERK protein. |
| p-c-Myc | Phosphorylation | Decrease[7] | c-Myc is a downstream target of the ERK signaling pathway. |
| Total c-Myc | Expression | Decrease[7] | Reduced ERK signaling can lead to decreased c-Myc expression. |
| Cyclin D1 | Expression | Decrease[11] | Cyclin D1 is a downstream effector of the ERK pathway involved in cell cycle progression. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of inhibition by U0126.
Caption: A step-by-step workflow for Western blot analysis after kinase inhibitor treatment.
Detailed Experimental Protocol: Western Blot for p-ERK and Total ERK
This protocol provides a detailed methodology for assessing the effects of U0126 on ERK1/2 phosphorylation in cultured cells.
Materials and Reagents
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
U0126 (solubilized in DMSO)[5]
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in TBST. For phospho-antibodies, BSA is generally recommended.
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)
-
Mouse anti-p44/42 MAPK (ERK1/2)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG, HRP-linked antibody
-
Anti-mouse IgG, HRP-linked antibody
-
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure
-
Cell Culture and Treatment
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, serum-starve the cells for 12-24 hours if necessary to reduce basal ERK phosphorylation.
-
Pre-treat the cells with U0126 (e.g., at 10 µM) or vehicle (DMSO) for 30 minutes to 2 hours.[5]
-
Stimulate the cells with a growth factor (e.g., EGF, PDGF) or serum for the desired time (e.g., 10-30 minutes) to induce ERK phosphorylation. Include an unstimulated control.
-
-
Cell Lysis
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors to the plate.[12][13]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant to a new, pre-chilled tube.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5-10 minutes.[12]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking and Antibody Incubation
-
Destain the membrane with TBST and block with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against p-ERK1/2, diluted in blocking buffer, overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12][14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
For analysis of total ERK and loading control, the membrane can be stripped and re-probed.[15] To do this, incubate the membrane in a stripping buffer, wash, re-block, and then follow steps 6.2 to 7.2 with the antibody for total ERK, and subsequently for the loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Further normalization to a loading control can account for loading inaccuracies.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U0126 | Cell Signaling Technology [cellsignal.com]
- 6. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. origene.com [origene.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Immunofluorescence Protocol for a Protein Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Topic: Immunofluorescence Protocol for Studying the Cellular Effects of a Protein Kinase Inhibitor with a Focus on the ERK5 Pathway
Introduction
Protein kinase inhibitors are a crucial class of therapeutic agents, particularly in oncology, that function by blocking the action of protein kinases, enzymes that regulate a vast array of cellular processes.[1] The dysregulation of kinase signaling pathways is a hallmark of many diseases.[2] Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells.[3][4] This application note provides a detailed protocol for using immunofluorescence to study the cellular effects of a protein kinase inhibitor.
While "Protein kinase inhibitor 5" is not a standard nomenclature, this protocol will use an inhibitor of Extracellular signal-regulated kinase 5 (ERK5) as a practical example. ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cell proliferation, differentiation, and survival.[5] Its signaling pathway is often dysregulated in cancer, making it a viable therapeutic target.[5] This protocol can be adapted for other kinase inhibitors by selecting appropriate antibodies against the target of interest.
MAPK/ERK5 Signaling Pathway
The MAPK/ERK5 signaling pathway is activated by various extracellular stimuli, such as growth factors and stress.[5][6] Upon activation, the upstream kinase MAP2K5 (also known as MEK5) phosphorylates and activates ERK5.[6] Activated ERK5 then translocates from the cytoplasm to the nucleus, where it phosphorylates transcription factors, thereby regulating the expression of genes involved in cellular processes like proliferation and survival.[5][6] ERK5 inhibitors block this cascade by preventing the kinase activity of ERK5.[5]
Experimental Protocols
This protocol describes the use of indirect immunofluorescence to visualize changes in the subcellular localization of ERK5 following treatment with an ERK5 inhibitor.
Materials and Reagents
| Reagent/Material | Specification |
| Cell Culture Plates | 96-well glass-bottom plates or coverslips in multi-well plates[7] |
| Cell Line | e.g., HeLa, MCF-7, or other relevant cell line |
| ERK5 Inhibitor | Specific inhibitor of interest |
| Vehicle Control | DMSO or other solvent used for the inhibitor |
| Primary Antibody | Rabbit anti-ERK5 or Mouse anti-phospho-ERK5 |
| Secondary Antibody | Goat anti-rabbit IgG (Alexa Fluor 488) or Goat anti-mouse IgG (Alexa Fluor 555) |
| Nuclear Stain | DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain[8] |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS[8][9] |
| Permeabilization Buffer | 0.1-0.5% Triton X-100 in PBS[10][11] |
| Blocking Buffer | 5% Normal Goat Serum (or serum from the secondary antibody host species) with 0.3% Triton X-100 in PBS[11] |
| Wash Buffer | PBS with 0.1% Tween 20 (PBST) or PBS[8] |
| Mounting Medium | Anti-fade mounting medium[8] |
| Phosphate Buffered Saline (PBS) | 1X solution, pH 7.4 |
Step-by-Step Protocol
1. Cell Seeding
-
Sterilize glass coverslips and place one in each well of a multi-well plate.[12]
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 18-24 hours to allow for adherence.[7]
2. Cell Treatment
-
Treat the cells with the ERK5 inhibitor at various concentrations and for different durations to determine the optimal experimental conditions.
-
Include a vehicle-only control group.
-
For positive controls, you may stimulate the cells with a known activator of the ERK5 pathway.
3. Fixation
-
After treatment, aspirate the culture medium and gently wash the cells twice with 1X PBS.[8]
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[8]
-
Wash the cells three times with 1X PBS for 5 minutes each.[8]
4. Permeabilization
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibodies to access intracellular antigens.[8]
-
Wash the cells three times with 1X PBS for 5 minutes each.[8]
5. Blocking
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[8][11]
6. Primary Antibody Incubation
-
Dilute the primary antibody (e.g., anti-ERK5) to its optimal concentration in the blocking buffer. The optimal concentration should be determined empirically, but a starting point of 1-10 µg/ml is common.[13]
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate in a humidified chamber overnight at 4°C for optimal results, or for 1-2 hours at room temperature.[8][10]
7. Secondary Antibody Incubation
-
Wash the cells three times with PBST for 5 minutes each.[8]
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. From this step onwards, protect the samples from light.[8]
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.[8]
8. Counterstaining and Mounting
-
Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.[8]
-
Counterstain the nuclei by incubating with a DAPI or Hoechst solution for 5 minutes.[8]
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.[8]
9. Imaging and Analysis
-
Acquire images using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
-
Maintain consistent imaging parameters (e.g., exposure time, laser power) across all samples for accurate comparison.[8]
-
Analyze the images using software like ImageJ or CellProfiler to quantify changes in fluorescence intensity and subcellular localization.
Quantitative Protocol Summary
| Step | Reagent/Parameter | Concentration/Time | Temperature |
| Fixation | 4% Paraformaldehyde | 15 minutes | Room Temperature |
| Permeabilization | 0.25% Triton X-100 in PBS | 10 minutes | Room Temperature |
| Blocking | 5% Normal Goat Serum, 0.3% Triton X-100 in PBS | 30-60 minutes | Room Temperature |
| Primary Antibody Incubation | Varies (e.g., 1:100 - 1:1000) | 1-2 hours or Overnight | Room Temperature or 4°C |
| Secondary Antibody Incubation | Varies (e.g., 1:500 - 1:1000) | 1-2 hours | Room Temperature (in dark) |
| Nuclear Staining | DAPI (e.g., 1 µg/ml) | 5 minutes | Room Temperature (in dark) |
Experimental Workflow
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | - Inactive primary/secondary antibody.- Low protein expression.- Antibody concentration too low.- Inadequate incubation time.[14] | - Use a new batch of antibodies and run positive controls.- Confirm protein expression via Western blot.- Increase antibody concentration or incubation time (e.g., overnight at 4°C).[14][15] |
| High Background | - Antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Autofluorescence of cells or fixative. | - Titrate antibodies to find the optimal dilution.- Increase blocking time or change blocking agent.- Increase the number and duration of wash steps.- Use fresh fixative and include an unstained control.[16] |
| Non-specific Staining | - Primary or secondary antibody is binding non-specifically.- Cross-reactivity of the secondary antibody. | - Reduce antibody concentrations.- Run a secondary antibody-only control.- Use a pre-adsorbed secondary antibody.[14] |
This detailed protocol provides a robust framework for researchers to investigate the cellular effects of protein kinase inhibitors using immunofluorescence. By carefully optimizing each step and including appropriate controls, this technique can yield valuable insights into the mechanism of action of novel therapeutic compounds.
References
- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are MAP2K5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. proteinatlas.org [proteinatlas.org]
- 8. benchchem.com [benchchem.com]
- 9. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 10. biotium.com [biotium.com]
- 11. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 12. ptglab.com [ptglab.com]
- 13. Immunomicroscopy [bdbiosciences.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Use of Protein Kinase Inhibitors in a Mouse Xenograft Model
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Protein Kinase Inhibitor 5" is not a standardized nomenclature and can refer to inhibitors of different protein kinases. Based on current research literature, this document addresses two prominent kinases that could be contextually relevant: Extracellular signal-regulated kinase 5 (ERK5) and AMP-activated protein kinase-related kinase 5 (ARK5). Both are implicated in cancer progression and are targets of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing inhibitors of both ERK5 and ARK5 in mouse xenograft models, enabling researchers to assess their preclinical efficacy.
Part 1: ERK5 (Extracellular signal-regulated kinase 5) Inhibitors
Application Notes
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MEK5/ERK5 pathway is involved in various cellular activities, including proliferation, survival, and migration.[1] Its dysregulation has been associated with the progression and metastasis of several cancers, making it a compelling therapeutic target.[1]
Preclinical evaluation of ERK5 inhibitors in mouse xenograft models is a critical step in drug development. These in vivo studies allow for the assessment of an inhibitor's anti-tumor efficacy, tolerability, and pharmacodynamic effects in a biological system that more closely mimics human cancer. Commonly used ERK5 inhibitors in preclinical research include XMD8-92 and JWG-071.
Experimental Protocols
This protocol outlines the procedure for establishing a subcutaneous tumor xenograft and assessing the efficacy of an ERK5 inhibitor, such as XMD8-92.[2][3]
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer, A549 for lung cancer)[2][3]
-
Immunodeficient mice (e.g., SCID/Beige or NOD/SCID)[2]
-
Matrigel™[2]
-
ERK5 inhibitor (e.g., XMD8-92)[2]
-
Vehicle for inhibitor dissolution (e.g., DMSO, PEG300, Tween-80, saline)
-
Calipers for tumor measurement
-
Sterile PBS and cell culture medium
Procedure:
-
Cell Preparation:
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Treatment Initiation and Administration:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into a vehicle control group and one or more treatment groups.[2]
-
Prepare the ERK5 inhibitor formulation. For XMD8-92, a common dosage is 50 mg/kg administered intraperitoneally (i.p.) twice daily.[3][4] The vehicle can be a mixture of DMSO, PEG300, Tween-80, and saline.
-
Administer the inhibitor or vehicle to the respective groups for a predetermined period, typically 21-28 days.[2]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100
-
-
Pharmacodynamic Analysis (Optional):
-
A portion of the tumor tissue can be snap-frozen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to evaluate the downstream effects of ERK5 inhibition.[2]
-
Data Presentation
Table 1: Preclinical Efficacy of ERK5 Inhibitors in Mouse Xenograft Models
| Inhibitor | Cancer Model | Mouse Strain | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| XMD8-92 | Pancreatic Cancer (AsPC-1) | Nude | 50 mg/kg, i.p., twice daily | Not Specified | >80% reduction in tumor volume | [3] |
| XMD8-92 | Triple-Negative Breast Cancer (MDA-MB-231) | Not Specified | 50 mg/kg, intragastric | 16 days | 7.75 | [4] |
| JWG-071 | Lung Cancer (H460) | Not Specified | Not Specified | Not Specified | Significant reduction in tumor burden | [5] |
Signaling Pathway and Experimental Workflow Visualization
Caption: The MEK5/ERK5 signaling pathway is activated by growth factors and cellular stress.
Caption: Experimental workflow for a mouse xenograft study.
Part 2: ARK5 (AMP-activated protein kinase-related kinase 5) Inhibitors
Application Notes
AMP-activated protein kinase-related kinase 5 (ARK5), also known as NUAK1, is a member of the AMPK family of serine/threonine kinases. ARK5 is implicated in cellular energy homeostasis and plays a role in cell metabolism, growth, and survival. Overexpression of ARK5 is observed in various cancers and is associated with tumor progression and metastasis. Inhibition of ARK5 is a promising therapeutic strategy, and preclinical studies in mouse xenograft models are essential to evaluate the efficacy of ARK5 inhibitors, such as ON123300.
Experimental Protocols
This protocol describes the establishment of a subcutaneous xenograft model to assess the anti-tumor activity of the ARK5 inhibitor ON123300.[6]
Materials:
-
Human multiple myeloma cell lines (e.g., MM1.S, NCI-H929)[6]
-
Immunodeficient mice (e.g., NSG mice)[6]
-
ARK5 inhibitor (e.g., ON123300)[6]
-
Vehicle for inhibitor administration
-
Calipers for tumor measurement
-
Sterile PBS and cell culture medium
Procedure:
-
Cell Preparation:
-
Culture multiple myeloma cells to the desired density according to standard protocols.
-
Harvest and resuspend the cells in sterile PBS.
-
-
Tumor Implantation:
-
Subcutaneously implant 2 × 10⁶ cells per mouse into the flank of 4 to 5-week-old female NSG mice.[6]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers regularly.
-
Calculate tumor volume using a standard formula, such as Tumor Volume (mm³) = (Length × Width²) / 2 .
-
-
Treatment Initiation and Administration:
-
When tumors are established, randomize mice into control and treatment groups.
-
Administer ON123300 at a dosage of 100 mg/kg via intraperitoneal injection on alternate days.[6]
-
Administer the vehicle to the control group following the same schedule.
-
-
Data Collection and Analysis:
-
Monitor tumor growth and mouse body weight throughout the study.
-
At the study endpoint, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI).
-
Data Presentation
Table 2: Preclinical Efficacy of ARK5 Inhibitors in Mouse Xenograft Models
| Inhibitor | Cancer Model | Mouse Strain | Dosage and Administration | Treatment Duration | Outcome | Reference |
| ON123300 | Multiple Myeloma (MM1.S) | NSG | 100 mg/kg, i.p., every other day | Not Specified | Significantly decreased tumor growth | [6] |
| ON123300 | Multiple Myeloma (NCI-H929) | NSG | 100 mg/kg, i.p., every other day | Not Specified | Significantly decreased tumor growth | [6] |
| ON123300 | Colorectal Cancer (Colo-205) | Nude | 100 mg/kg, daily or every other day | Not Specified | Strong inhibition of tumor growth | [7] |
Signaling Pathway and Experimental Workflow Visualization
Caption: ARK5 is activated by Akt and LKB1, influencing key downstream pathways.
References
- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical, genetic and pharmacological data support targeting the MEK5/ERK5 module in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Targeting of CDK4 and ARK5 Using a Novel Kinase Inhibitor ON123300 Exerts Potent Anticancer Activity against Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubilizing Protein Kinase Inhibitors for In Vivo Studies
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on solubilizing protein kinase inhibitors for in vivo studies. Due to the diverse physicochemical properties of protein kinase inhibitors, a one-size-fits-all approach to formulation is rarely successful. This document addresses two possibilities for "Protein kinase inhibitor 5" (PKI5): the known peptide inhibitor PKI (5-24) and a hypothetical poorly soluble small molecule kinase inhibitor, referred to as smPKI5. We present tailored protocols for the water-soluble peptide and a systematic approach for developing a suitable formulation for a poorly soluble small molecule, including solubility screening and vehicle selection.
Introduction to Formulation for In Vivo Studies
The effective in vivo evaluation of a protein kinase inhibitor is critically dependent on achieving an appropriate formulation that ensures adequate exposure of the compound at the target site. Many small molecule kinase inhibitors (smKIs) are characterized by poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering preclinical development.[1][2] Formulation strategies aim to enhance the solubility and dissolution rate of these compounds to enable consistent and reliable results in animal studies.[3] Peptides, on the other hand, present a different set of challenges, including stability and delivery.
This guide provides distinct protocols based on the likely identity of "this compound".
Protocol for Solubilizing PKI (5-24) Peptide Inhibitor
Based on available scientific literature, "this compound" likely refers to PKI (5-24) , a 20-amino acid peptide inhibitor of Protein Kinase A (PKA).[4]
Physicochemical Properties of PKI (5-24)
A summary of the relevant properties of PKI (5-24) is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 2222.4 g/mol | |
| Sequence | TTYADFIASGRTGRRNAIHD | |
| Solubility | Soluble to 1 mg/mL in water | |
| Purity | ≥95% | |
| Storage | Store at -20°C |
Experimental Protocol: Preparation of PKI (5-24) for In Vivo Administration
Given its solubility in water, the formulation of PKI (5-24) is straightforward.
Materials:
-
PKI (5-24) peptide
-
Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the total amount of PKI (5-24) needed based on the desired dose, number of animals, and dosing volume.
-
Reconstitution: Aseptically add the calculated volume of sterile water or PBS to the vial containing the lyophilized PKI (5-24) peptide to achieve the desired final concentration (not exceeding 1 mg/mL).
-
Dissolution: Gently vortex the solution for 1-2 minutes to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube. This step is crucial for parenteral administration routes (e.g., intravenous, intraperitoneal, subcutaneous).
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, keep it on ice. For longer-term storage, refer to the manufacturer's stability data, though it is generally not recommended.
Workflow for PKI (5-24) Formulation
General Protocol for Solubilizing a Hypothetical Poorly Soluble Small Molecule PKI5 (smPKI5)
If "this compound" refers to a novel, poorly water-soluble small molecule (smPKI5), a systematic approach is required to identify a suitable vehicle for in vivo studies.
Challenges with Poorly Soluble Kinase Inhibitors
Many smKIs are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, meaning they have low solubility and variable permeability.[1] This poor solubility is a major hurdle for preclinical development, often leading to high pharmacokinetic variability.[5]
Tiered Approach to Solubility Screening
A tiered approach is recommended, starting with simple aqueous vehicles and progressing to more complex systems if necessary. The goal is to find the simplest vehicle that provides the desired concentration and stability.
Common Vehicles for In Vivo Studies of Poorly Soluble Compounds
The following table summarizes common vehicles used for solubilizing compounds for preclinical in vivo studies.
| Vehicle Type | Composition | Common Use | Notes |
| Aqueous | 0.5% (w/v) Methylcellulose (MC) in water | Suspension for oral gavage | Provides viscosity to keep the compound suspended. |
| 0.5% (w/v) MC, 0.2% (v/v) Tween 80 in water | Suspension for oral gavage | Tween 80 acts as a wetting agent to improve suspension uniformity.[6] | |
| Co-solvents | 10% DMSO, 90% Saline | IV, IP | DMSO is a strong solvent, but can have toxicity at higher concentrations. |
| 30% PEG-300, 10% NMP, 60% Water | IV, IP, Oral | N-methyl-2-pyrrolidone (NMP) can enhance solubility.[6] | |
| 40% PEG-400, 60% Water | IV, IP, Oral | PEG-400 is a commonly used, well-tolerated co-solvent.[7] | |
| Surfactants | 10% Solutol HS 15 in water | IV, IP, Oral | Forms micelles to encapsulate and solubilize the compound.[8] |
| Lipid-Based | SEDDS (Self-Emulsifying Drug Delivery Systems) | Oral | Compositions vary, e.g., 20% Glyceryl monocaprylate, 40% Propylene glycol monocaprylate, 40% Polyoxyl 35 castor oil.[9] |
Experimental Protocol: Solubility Screening for smPKI5
Objective: To determine the solubility of smPKI5 in a panel of pharmaceutically acceptable vehicles.
Materials:
-
smPKI5 compound
-
A panel of vehicles (from Table 2)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Thermomixer or incubator shaker
-
Centrifuge
-
HPLC or LC-MS/MS for quantification
Procedure:
-
Preparation of Vehicles: Prepare each vehicle from Table 2 and any other desired formulations.
-
Compound Dispensing: Weigh a known amount of smPKI5 (e.g., 2-5 mg) into each microcentrifuge tube.
-
Vehicle Addition: Add a small, precise volume of each vehicle to the respective tubes to create a slurry where the compound is in excess.
-
Equilibration:
-
Vortex each tube vigorously for 5 minutes.
-
Incubate the tubes in a thermomixer at a controlled temperature (e.g., 25°C or 37°C) with shaking for 24-48 hours to allow the solution to reach equilibrium. Sonication can be used initially to aid dispersion.
-
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved compound.
-
Sample Collection: Carefully collect an aliquot of the supernatant from each tube. Be cautious not to disturb the pellet.
-
Dilution and Analysis:
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of smPKI5 in the diluted supernatant using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis: Calculate the solubility in mg/mL for each vehicle.
Decision-Making Workflow for Formulation Selection
Representative Signaling Pathway
Protein kinase inhibitors are designed to block specific kinases within signaling pathways that are often dysregulated in diseases like cancer.[10] A common example is the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[6]
Conclusion
The successful in vivo testing of a protein kinase inhibitor hinges on the development of an appropriate formulation. For water-soluble peptide inhibitors like PKI (5-24), a simple aqueous solution is sufficient. For poorly soluble small molecules, a systematic solubility screening is essential to identify a vehicle that ensures adequate and consistent drug exposure. The protocols and workflows provided in this document offer a robust framework for researchers to develop effective formulations for their preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kinampark.com [kinampark.com]
- 8. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Using Protein Kinase Inhibitor Peptide (5-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a pivotal enzyme in the cAMP-dependent signaling pathway, is a key regulator of numerous cellular processes, including metabolism, gene transcription, and cell cycle progression.[1][2] Dysregulation of PKA activity is implicated in various diseases, making it an attractive target for drug discovery. The Protein Kinase Inhibitor (PKI) family of small, heat-stable proteins are endogenous regulators of PKA activity. PKI(5-24) is a synthetic 20-residue peptide corresponding to the active domain of the heat-stable protein kinase inhibitor.[3][4] It is a highly potent and specific competitive inhibitor of the catalytic subunit of PKA, with a reported Ki of 2.3 nM. This high affinity and specificity make PKI(5-24) an invaluable tool for studying PKA function and for the validation of high-throughput screening (HTS) assays aimed at identifying novel PKA inhibitors.
These application notes provide detailed protocols for the use of PKI(5-24) as a reference inhibitor in both biochemical and cell-based high-throughput screening assays for PKA.
Mechanism of Action
PKI(5-24) functions as a pseudosubstrate inhibitor of PKA. It binds to the active site of the PKA catalytic subunit, mimicking the consensus substrate sequence but lacking a hydroxyl group for phosphorylation.[4] This competitive inhibition effectively blocks the kinase activity of PKA. The cAMP/PKA signaling cascade, the target of PKI(5-24), is a fundamental pathway in cellular signal transduction.
cAMP/PKA Signaling Pathway
The cAMP-dependent protein kinase (PKA) signaling pathway is a crucial mechanism through which cells respond to external stimuli. The pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), which activates adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP).[1][2][5] The binding of cAMP to the regulatory subunits of PKA induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[1][5] These active catalytic subunits can then phosphorylate a multitude of substrate proteins, thereby modulating their activity and eliciting a cellular response.[1] The protein kinase inhibitor (PKI) acts as a potent negative regulator by binding directly to the active catalytic subunit, thus inhibiting its kinase activity.[1]
Data Presentation
The following tables summarize hypothetical yet representative quantitative data for the use of PKI(5-24) in high-throughput screening assays for PKA inhibitors.
| Parameter | Value | Assay Type |
| PKI(5-24) IC50 | 10.5 nM | Biochemical (TR-FRET) |
| Z'-factor | 0.82 | Biochemical (TR-FRET) |
| Signal to Background | 15 | Biochemical (TR-FRET) |
| PKI(5-24) IC50 | 55.2 nM | Cell-Based (BRET) |
| Z'-factor | 0.75 | Cell-Based (BRET) |
| Signal to Background | 8 | Cell-Based (BRET) |
Table 1: Key performance metrics for PKA HTS assays using PKI(5-24) as a reference inhibitor.
| PKI(5-24) Concentration (nM) | % Inhibition (Biochemical) | % Inhibition (Cell-Based) |
| 0.1 | 5.2 | 2.1 |
| 1 | 15.8 | 8.9 |
| 10 | 48.9 | 35.6 |
| 100 | 92.3 | 78.4 |
| 1000 | 98.1 | 95.2 |
Table 2: Dose-response data for PKI(5-24) in biochemical and cell-based PKA assays.
Experimental Protocols
Biochemical HTS Assay for PKA Inhibitors using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for the direct measurement of PKA kinase activity. The assay measures the phosphorylation of a biotinylated peptide substrate by PKA.
-
PKA catalytic subunit (recombinant)
-
Biotinylated PKA substrate peptide (e.g., Biotin-LRRASLG)
-
PKI(5-24) peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer (containing EDTA, Europium-labeled anti-phospho-serine/threonine antibody, and Streptavidin-XL665)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
Compound Preparation: Prepare serial dilutions of test compounds and PKI(5-24) (as a positive control) in DMSO. A typical starting concentration for PKI(5-24) would be 1 µM.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into the wells of a 384-well plate. For control wells, dispense DMSO (negative control) or a high concentration of PKI(5-24) (positive control for inhibition).
-
Enzyme Addition: Add 5 µL of PKA enzyme solution (e.g., 0.5 nM final concentration) in assay buffer to all wells.
-
Reaction Initiation: Add 5 µL of a solution containing the biotinylated substrate peptide (e.g., 100 nM final concentration) and ATP (e.g., 10 µM final concentration) in assay buffer to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection buffer to each well to stop the reaction and initiate the FRET signal development.
-
FRET Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration relative to the DMSO and high-concentration PKI(5-24) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC50 values.
Cell-Based HTS Assay for PKA Inhibitors using BRET
This protocol describes a bioluminescence resonance energy transfer (BRET) based assay to measure the activation of PKA in living cells. The assay utilizes a genetically encoded PKA biosensor.
-
HEK293 cells (or other suitable cell line) stably expressing a PKA BRET biosensor (e.g., a construct with a PKA substrate peptide flanked by a luciferase and a fluorescent protein)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PKI(5-24) peptide (Note: for intracellular targets, a cell-permeable version or a delivery method may be required. For this hypothetical protocol, we assume a cell-permeable analog is used or that PKI(5-24) is used to validate the extracellular components of the signaling pathway if applicable). For a more realistic cell-based assay, a small molecule inhibitor of PKA like H-89 would be a more appropriate positive control for intracellular inhibition. However, to adhere to the prompt's focus on PKI(5-24), we will proceed with the understanding that its application in a cell-based assay for intracellular inhibition is for illustrative purposes of assay validation.
-
Forskolin (or other adenylyl cyclase activator)
-
BRET substrate (e.g., Coelenterazine h)
-
Assay buffer (e.g., HBSS)
-
384-well white, clear-bottom cell culture plates
-
BRET-compatible plate reader
-
Cell Seeding: Seed the cells expressing the PKA BRET biosensor into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
-
Compound Addition: The next day, remove the culture medium and add 20 µL of assay buffer containing the test compounds or PKI(5-24) at various concentrations.
-
Compound Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Stimulation: Add 5 µL of Forskolin solution (e.g., 10 µM final concentration) to all wells except for the negative control wells to stimulate PKA activity.
-
Substrate Addition: Immediately before reading, add 5 µL of the BRET substrate solution to each well.
-
Data Acquisition: Read the plate on a BRET-compatible plate reader, measuring the luminescence at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each well. Determine the percent inhibition for each compound concentration relative to the stimulated (Forskolin only) and non-stimulated controls. Fit the dose-response data to determine the IC50 values.
Conclusion
PKI(5-24) is a powerful tool for the study of PKA and serves as an excellent positive control for the development and validation of high-throughput screening assays for PKA inhibitors. The protocols provided herein describe robust and reliable methods for both biochemical and cell-based screening formats. These assays, when used in conjunction with PKI(5-24), can facilitate the discovery of novel and specific PKA modulators for therapeutic development.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for Protein Kinase Inhibitor 5 (PKI-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique for verifying and quantifying the engagement of a drug candidate with its target protein within a cellular environment.[1] This method is predicated on the principle of ligand-induced thermal stabilization.[1] The binding of a small molecule inhibitor, such as Protein Kinase Inhibitor 5 (PKI-5), to its target kinase can increase the protein's resistance to heat-induced denaturation.[1][2] By subjecting cells or cell lysates to a temperature gradient, the soluble fraction of the target protein can be measured, often revealing a shift in the melting curve in the presence of a binding ligand, which signifies target engagement.[1][3]
These application notes provide comprehensive protocols for employing CETSA to assess the target engagement of a hypothetical, potent, and selective ATP-competitive kinase inhibitor, "this compound" (PKI-5). The protocols will cover both traditional Western blot-based CETSA and provide insights into higher-throughput methodologies.
Key Concepts
-
Target Engagement: The direct physical interaction between a drug molecule and its intended protein target within a cellular context.[1]
-
Thermal Stability: A protein's resistance to unfolding and aggregation when subjected to heat.[1]
-
Melting Temperature (Tagg): The temperature at which 50% of a protein population denatures and aggregates.[1]
-
Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift is indicative of protein stabilization and target engagement.[1]
Applications of CETSA for PKI-5
-
Primary Screening and Hit Confirmation: CETSA can be adapted for high-throughput screening to identify initial hits from a compound library that engage the target kinase.[3][4]
-
Structure-Activity Relationship (SAR) Studies: The assay provides quantitative data on how chemical modifications to PKI-5 affect its ability to bind to the target kinase in a cellular milieu, guiding lead optimization.[3]
-
Dose-Response and Potency Determination: Isothermal dose-response (ITDR) CETSA can be used to determine the potency of PKI-5 in engaging its target by measuring protein stabilization at a fixed temperature across a range of inhibitor concentrations.
-
Off-Target Profiling: Mass spectrometry-based CETSA (MS-CETSA) can be employed to assess the selectivity of PKI-5 by monitoring the thermal stability of thousands of proteins simultaneously.[5]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for a CETSA experiment and a representative protein kinase signaling pathway that could be modulated by PKI-5.
Caption: A generalized workflow for a Cellular Thermal Shift Assay experiment.
Caption: A representative protein kinase signaling cascade inhibited by PKI-5.
Experimental Protocols
Protocol 1: CETSA Melt Curve Analysis using Western Blot
This protocol determines the thermal stability profile of the target kinase in the presence and absence of PKI-5.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7, K-562)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
PKI-5 stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating blocks
Procedure:
-
Cell Culture and Treatment: Seed cells in sufficient quantity for the experiment. Once they reach 70-80% confluency, treat the cells with a final concentration of PKI-5 (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control. Incubate for the desired time (e.g., 1-3 hours) at 37°C.[2]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by scraping and resuspend them in ice-cold PBS containing protease and phosphatase inhibitors.[2]
-
Heat Shock: Aliquot the cell suspension for each condition into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include a non-heated control (room temperature or 37°C).[2][6]
-
Cell Lysis: Immediately after the heat shock, lyse the cells. A common method is three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[2]
-
Separation of Soluble Fraction: To separate the soluble proteins from the aggregated ones, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.[2]
-
Incubate with the primary antibody for the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target kinase and the loading control.
-
Normalize the target kinase intensity to the loading control.
-
Plot the normalized intensity against the temperature for both PKI-5 and vehicle-treated samples to generate the melting curves.
-
The shift in the curve to the right for the PKI-5 treated sample indicates thermal stabilization.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the potency of PKI-5 by measuring target engagement at a single, fixed temperature across a range of inhibitor concentrations.
Procedure:
-
Determine Optimal Temperature: From the melt curve experiment (Protocol 1), identify a temperature that results in significant, but not complete, protein aggregation in the vehicle-treated sample (e.g., the Tagg).
-
Cell Treatment: Seed cells as before. Treat the cells with a serial dilution of PKI-5 (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control. Incubate for the desired time.
-
Heat Shock: Harvest the cells as described previously. Heat all samples (except for a non-heated control) at the predetermined optimal temperature for 3-5 minutes.
-
Lysis, Fractionation, and Detection: Follow steps 4-7 from Protocol 1.
-
Data Analysis:
-
Quantify and normalize the band intensities for the target kinase.
-
Plot the normalized band intensity against the logarithm of the PKI-5 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of PKI-5 required to achieve 50% of the maximal thermal stabilization.
-
Data Presentation
Quantitative data from CETSA experiments should be summarized for clear interpretation and comparison.
Table 1: Melt Curve Analysis for PKI-5 Target Engagement
| Treatment | Tagg (°C) | ΔTagg (°C) vs. Vehicle |
| Vehicle (DMSO) | 52.5 | - |
| PKI-5 (10 µM) | 58.0 | +5.5 |
Table 2: Isothermal Dose-Response (ITDR) CETSA for PKI-5 Potency
| Compound | Target Kinase | ITDR EC50 (nM) |
| PKI-5 | Target Kinase X | 150 |
| Control Inhibitor | Target Kinase X | 250 |
High-Throughput and Advanced CETSA Approaches
-
High-Throughput CETSA (HT-CETSA): To increase throughput, detection methods like reverse-phase protein arrays (RPPA) or AlphaLISA® can be employed in 96- or 384-well formats.[4] These methods reduce the hands-on time and sample requirements compared to traditional Western blotting.
-
Real-Time CETSA (RT-CETSA): This approach utilizes a thermally stable luciferase variant fused to the target protein, allowing for the real-time monitoring of protein aggregation in a single sample as the temperature is increased.[6]
-
MS-CETSA: This powerful technique combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, enabling proteome-wide analysis of a compound's selectivity and off-target effects.[5][7] For instance, a study on the pan-kinase inhibitor staurosporine (B1682477) observed thermal stability shifts in 51 out of 175 tested kinase targets, demonstrating its broad activity.[5]
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool in modern drug discovery for confirming the direct binding of inhibitors to their intended targets in a physiologically relevant environment.[3][6] The protocols and guidelines presented here provide a robust framework for researchers to effectively utilize CETSA in the characterization of protein kinase inhibitors like PKI-5, from initial hit validation to detailed SAR studies and off-target profiling. The adaptability of CETSA to various throughputs and detection methods ensures its continued relevance in the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Protein Kinase Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase Inhibitor 5 is a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase, with an IC50 value of 1.8 nM.[1][2] The Trk receptor family plays a crucial role in the development and function of the nervous system by mediating neurotrophin signaling, which is vital for the survival, differentiation, and growth of neurons.[2] Dysregulation of the TrkA signaling pathway has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
Flow cytometry is a powerful, high-throughput technology that allows for the rapid, quantitative analysis of single cells within heterogeneous populations.[3][4] This makes it an indispensable tool for characterizing the cellular effects of kinase inhibitors like this compound. Key applications include assessing the induction of apoptosis, analyzing cell cycle distribution, and measuring the phosphorylation status of intracellular signaling proteins to confirm target engagement and downstream pathway modulation.[4][5][6][7]
This document provides detailed protocols for three key flow cytometry-based assays to evaluate the biological effects of this compound on cancer cell lines.
Application 1: Analysis of Apoptosis Induction
Inhibition of pro-survival signaling pathways, such as the one mediated by TrkA, can induce programmed cell death (apoptosis) in cancer cells dependent on this pathway. The Annexin V/Propidium (B1200493) Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing the DNA-intercalating dye PI to enter and stain the nucleus.
Hypothetical Data: Apoptosis in TEL-NTRK1-BaF3 Cells
The following table presents hypothetical data illustrating the dose-dependent effect of this compound on apoptosis after a 48-hour treatment.
| Treatment Concentration | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| 0.1 nM | 88.7 ± 3.5 | 7.1 ± 1.2 | 4.2 ± 0.9 |
| 1.0 nM | 65.4 ± 4.2 | 25.8 ± 3.3 | 8.8 ± 1.5 |
| 10 nM | 30.1 ± 5.1 | 55.3 ± 4.8 | 14.6 ± 2.4 |
| 100 nM | 12.5 ± 3.8 | 68.9 ± 5.5 | 18.6 ± 3.1 |
Detailed Protocol: Apoptosis Analysis by Annexin V/PI Staining
Materials:
-
This compound
-
Appropriate cell line (e.g., one with TrkA activation)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle method like trypsinization, then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C.[5]
-
Carefully aspirate the supernatant and wash the cell pellets once with 1 mL of cold PBS.[5] Centrifuge again and discard the supernatant.
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature, protected from light.[5]
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples on a flow cytometer within one hour. Use appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI).
Application 2: Cell Cycle Analysis
Kinase inhibitors often disrupt the regulation of the cell cycle, leading to arrest at specific checkpoints (e.g., G1, S, or G2/M). Flow cytometry can quantify the percentage of cells in each phase of the cell cycle based on DNA content. Cells are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.
Hypothetical Data: Cell Cycle Distribution
The following table shows a hypothetical outcome of treating a cancer cell line with this compound for 24 hours, suggesting a G1 phase arrest.
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 45.5 ± 2.5 | 35.1 ± 1.8 | 19.4 ± 1.2 |
| 1.0 nM | 58.2 ± 3.1 | 28.5 ± 2.0 | 13.3 ± 1.5 |
| 10 nM | 75.8 ± 4.0 | 15.3 ± 2.4 | 8.9 ± 1.1 |
| 100 nM | 86.1 ± 3.7 | 8.2 ± 1.5 | 5.7 ± 0.9 |
Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
This compound
-
Cell culture reagents
-
PBS
-
Ice-cold 70% ethanol
-
PI/RNase A Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from the apoptosis protocol. Treatment times are typically shorter for cell cycle analysis (e.g., 24 hours).
-
Cell Harvesting: Harvest cells as described previously.
-
Cell Fixation:
-
Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with 1 mL of cold PBS, centrifuge again, and aspirate the supernatant completely.[8]
-
Resuspend the cell pellet by gently vortexing. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[8]
-
Incubate the cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks.[8]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.[8]
-
Carefully decant the ethanol and wash the cells once with 1 mL of PBS.[8]
-
Aspirate the supernatant and resuspend the cell pellet in 300-500 µL of the PI/RNase A Staining Solution.[8]
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. Use a low flow rate for accurate DNA content measurement.[8]
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[8]
-
Application 3: Phospho-Protein Analysis (Phospho-Flow)
Phospho-flow cytometry allows for the direct measurement of protein phosphorylation at the single-cell level, providing a powerful method to confirm the mechanism of action of a kinase inhibitor.[9][10] By using phospho-specific antibodies, researchers can quantify the inhibition of TrkA phosphorylation (p-TrkA) and the phosphorylation of its downstream substrates (e.g., p-ERK, p-AKT) in response to treatment with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trk receptor | CymitQuimica [cymitquimica.com]
- 3. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
"protocol for treating cells with Protein kinase inhibitor 5"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes, including growth, differentiation, and apoptosis.[1][2] They function by adding a phosphate (B84403) group to specific amino acids on proteins, a process called phosphorylation, which in turn activates or deactivates the protein's function.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][3] Protein Kinase Inhibitor 5 (PKI-5) is a potent, selective, small molecule inhibitor designed to target a key kinase in a critical signaling pathway. These application notes provide detailed protocols for the use of PKI-5 in cell-based assays to evaluate its biological effects.
Data Presentation
Table 1: In Vitro IC50 Values of PKI-5 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3][4] The following table summarizes the IC50 values of PKI-5 against a panel of cancer cell lines, as determined by a 72-hour cell viability assay.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | 85 |
| U87 MG | Glioblastoma | 250 |
Table 2: Densitometric Analysis of Target Phosphorylation after PKI-5 Treatment
Western blotting can be used to assess the effect of an inhibitor on the phosphorylation state of its target and downstream signaling proteins.[5][6] The following table shows the relative phosphorylation of a downstream target protein (e.g., p-ERK) in MCF-7 cells treated with PKI-5 for 2 hours, as determined by Western blot analysis.
| Treatment | Concentration (nM) | Normalized p-ERK Intensity (Mean ± SD) | Fold Change vs. Control | p-value |
| Vehicle (DMSO) | - | 1.00 ± 0.12 | 1.0 | - |
| PKI-5 | 10 | 0.65 ± 0.09 | 0.65 | <0.05 |
| PKI-5 | 50 | 0.21 ± 0.05 | 0.21 | <0.01 |
| PKI-5 | 200 | 0.08 ± 0.03 | 0.08 | <0.001 |
Mandatory Visualization
Caption: Simplified MAPK/ERK signaling pathway with the point of intervention for PKI-5.
Caption: Experimental workflow for determining the IC50 of PKI-5 in cultured cells.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
PKI-5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of PKI-5 in DMSO. Store this stock in aliquots at -20°C. On the day of the experiment, create serial dilutions of PKI-5 in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Inhibitor Treatment: Carefully remove the medium and add 100 µL of the prepared PKI-5 dilutions to the corresponding wells. Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).[7]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution of the formazan crystals.[7][9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[7]
Protocol 2: Western Blot for Target Phosphorylation
This protocol is used to detect changes in protein phosphorylation levels, providing evidence of target engagement by the inhibitor.[5]
Materials:
-
PKI-5
-
Complete cell culture medium
-
6-well plates
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-ERK, rabbit anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates until they reach 70-80% confluency. Treat the cells with PKI-5 at various concentrations for a specified duration (e.g., 2 hours). Include a vehicle control.[6]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[5][8]
-
Protein Quantification: Clarify the lysates by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C). Determine the protein concentration of the supernatant using a BCA or Bradford assay.[6][8]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5][6]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C.[5]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[6]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total-ERK) or a loading control (e.g., GAPDH or β-actin).[10]
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein or loading control.[5]
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Protein Kinase Inhibitor 5 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase inhibitor 5 (CAS: 2278204-94-5) is a potent and selective small molecule inhibitor of Tropomyosin receptor kinase A (TRK-A).[1][2] TRK-A is a member of the TRK family of receptor tyrosine kinases, which also includes TRK-B and TRK-C. These receptors and their neurotrophin ligands play a crucial role in the development and function of the nervous system.[3][4] However, chromosomal rearrangements involving the NTRK1 gene (encoding TRK-A) can lead to the expression of TRK-A fusion proteins that act as oncogenic drivers in a variety of adult and pediatric cancers.[3] These fusion proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[5] The primary signaling cascades activated by TRK-A include the RAS/MAPK/ERK and the PI3K/Akt pathways.[3][5] Consequently, inhibitors of TRK-A are of significant interest as targeted cancer therapies.[6]
Data Presentation
The following table summarizes the available quantitative data for this compound. Currently, public domain information on the activity of this specific inhibitor across a wide range of cancer cell lines is limited. The data presented below is based on available supplier information and highlights the inhibitor's potency against its primary target and in a specific engineered cell line.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Assay Type | GI50 (nM) | Reference |
| This compound | TRK-A | Biochemical Assay | 1.8 | TEL-NTRK1-BaF3 | Cell Viability | <1 | [2] |
Note: The TEL-NTRK1-BaF3 cell line is an engineered model system where the Ba/F3 murine pro-B cell line is rendered dependent on the expression of the TEL-NTRK1 fusion protein for its proliferation and survival. This makes it a highly sensitive system for evaluating the potency of TRK-A inhibitors. Further studies are required to determine the efficacy of this compound across a broader panel of cancer cell lines harboring NTRK1 fusions.
Signaling Pathway
The diagram below illustrates the simplified TRK-A signaling pathway and the point of inhibition by this compound. In cancer cells with NTRK1 gene fusions, the resulting TRK-A fusion protein is constitutively active, leading to uncontrolled downstream signaling.
References
- 1. US20160120868A1 - Substituted pyrazolopyrimidines as kinases inhibitors - Google Patents [patents.google.com]
- 2. [Biological activity tests of chemical constituents from two Brazilian Labiatae plants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP3298015B1 - Pyrazolopyrimidine derivatives - Google Patents [patents.google.com]
- 5. US8513263B2 - Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors - Google Patents [patents.google.com]
- 6. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Protein Kinase Inhibitor Peptide PKI(5-24) in Studying Protein Kinase A (PKA) Function
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Kinase A (PKA), a key enzyme in cellular signaling, is central to a multitude of physiological processes, including metabolism, gene expression, and memory formation. The activation of PKA is primarily mediated by cyclic AMP (cAMP), making the specific inhibition of PKA a critical tool for elucidating its downstream signaling pathways and cellular functions. The Protein Kinase Inhibitor (PKI) family of endogenous proteins are highly specific pseudosubstrate inhibitors of the PKA catalytic subunit. PKI(5-24) is a 20-amino-acid synthetic peptide corresponding to the active domain of the heat-stable protein kinase inhibitor.[1][2] It is a potent and competitive inhibitor of PKA, making it an invaluable tool for researchers studying PKA-mediated signaling events.[1]
This document provides detailed application notes and protocols for the use of PKI(5-24) in studying PKA function in both biochemical and cellular contexts.
Data Presentation
Table 1: Inhibitory Activity of PKI(5-24) against PKA
| Parameter | Value | Reference(s) |
| Target Kinase | Protein Kinase A (PKA) | [1][3] |
| Inhibitor | PKI(5-24) | [1][3] |
| Mechanism of Action | Competitive, Pseudosubstrate | [4] |
| Ki | 2.3 nM | [1][3] |
| IC50 | 7.4 ± 1.2 nM | [5] |
Table 2: Selectivity Profile of PKI Peptides
While PKI(5-24) is highly selective for PKA, studies on a similar fragment, PKI(6-22) amide, have revealed potential off-target effects at high concentrations. Researchers should exercise caution and use the lowest effective concentration of PKI(5-24) to minimize these effects.
| Kinase | Effect of High Concentration of PKI(6-22) amide | Reference(s) |
| CaMKI | Inhibition | [6] |
| PKC isoforms | Facilitation of activity | [6] |
| ROCK1 | Facilitation of activity | [6] |
| p70S6K | Facilitation of activity | [6] |
Mandatory Visualization
Caption: The cAMP-PKA signaling pathway and the inhibitory action of PKI(5-24).
Experimental Protocols
Biochemical Kinase Assay for PKA Activity
This protocol is designed to measure the activity of purified PKA in the presence of PKI(5-24) to determine its IC50 value. A non-radioactive, luminescence-based assay such as ADP-Glo™ is described here.
Materials:
-
Purified PKA catalytic subunit
-
PKI(5-24) peptide
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of PKI(5-24) in the kinase assay buffer. The concentration range should span several orders of magnitude around the expected IC50 (e.g., from 1 pM to 1 µM).
-
Set up Kinase Reaction:
-
In a white multi-well plate, add the PKA enzyme and the desired concentration of PKI(5-24) to each well.
-
Include control wells: "no inhibitor" (positive control) and "no enzyme" (background).
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.[4]
-
-
Initiate Kinase Reaction:
-
Terminate Reaction and Detect ADP:
-
Generate Luminescent Signal:
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and therefore to PKA activity.
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of PKA activity inhibition against the logarithm of the PKI(5-24) concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for a biochemical PKA inhibition assay.
Cell-Based Assay to Study PKA Function
This protocol describes how to use PKI(5-24) to investigate the role of PKA in a specific cellular signaling pathway. As PKI(5-24) is a peptide and not readily cell-permeable, this protocol assumes the use of a cell-permeable version (e.g., myristoylated PKI) or a method to introduce the peptide into cells (e.g., microinjection, electroporation).[7] The readout is the phosphorylation of a downstream PKA substrate, assessed by Western blotting.
Materials:
-
Cultured cells of interest
-
Cell-permeable PKI(5-24) or a method for intracellular delivery
-
Stimulus to activate the PKA pathway (e.g., forskolin (B1673556) to increase cAMP levels)
-
Cell lysis buffer
-
Primary antibody against the phosphorylated form of the PKA substrate of interest
-
Primary antibody against the total form of the PKA substrate (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of cell-permeable PKI(5-24) for a specific duration (e.g., 1-4 hours). Include a vehicle-only control.
-
-
Stimulation of PKA Pathway:
-
After the pre-treatment, stimulate the cells with a known PKA activator (e.g., forskolin) for a time determined to induce maximal phosphorylation of the target substrate (e.g., 15-30 minutes).
-
Include an unstimulated control group.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with the primary antibody against the total substrate to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated substrate signal to the total substrate signal for each sample.
-
Compare the levels of substrate phosphorylation between the different treatment groups.
-
Caption: Workflow for a cell-based PKA inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cGMP kinase mutant with increased sensitivity to the protein kinase inhibitor peptide PKI(5-24) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKI (5-24) | Protein Kinase A | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of PKACα enzyme kinetics and inhibition in an HPLC assay with a chromophoric substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kinase Specificity of Protein Kinase Inhibitor Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Live-Cell Imaging with Protein Kinase Inhibitors
A Focus on Kinesin-5 and ERK5 Inhibitors
Introduction
The term "Protein kinase inhibitor 5" does not refer to a single, universally recognized molecule. It can be interpreted in several ways, including inhibitors of Kinesin-5, Extracellular signal-regulated kinase 5 (ERK5), or Activin receptor-like kinase 5 (ALK5), among others. This document provides detailed application notes and protocols for live-cell imaging with two prominent classes of such inhibitors: Kinesin-5 inhibitors and ERK5 inhibitors, both of which are significant in cancer research and drug development.
Protein kinases are a large family of enzymes that play crucial roles in regulating most cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4] Kinase inhibitors are a class of drugs that block the action of these enzymes and are widely used in cancer therapy.[1][4] Live-cell imaging is a powerful technique to study the dynamic effects of these inhibitors on cellular processes in real-time.[5][6][7]
Part 1: Live-Cell Imaging with Kinesin-5 Inhibitors
Kinesin-5 (also known as Eg5 or KIF11) is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[8] Inhibitors of Kinesin-5 (K5Is) are potent anti-mitotic agents that cause mitotic arrest and subsequent cell death in cancer cells, making them promising therapeutic candidates.[8]
Mechanism of Action
Kinesin-5 motors slide anti-parallel microtubules apart to establish and maintain the bipolar spindle. Inhibition of Kinesin-5 prevents this action, leading to the collapse of the spindle into a "monopolar" or "aster-like" structure. Cells are then arrested in mitosis, which can ultimately lead to cell death (apoptosis) or mitotic slippage, where the cell exits mitosis without proper chromosome segregation, resulting in a tetraploid G1 state.[8]
Signaling and Cellular Process Pathway
Caption: Effect of Kinesin-5 inhibitors on mitotic progression.
Data Presentation: Effects of a Kinesin-5 Inhibitor (EMD534085)
The following table summarizes quantitative data from live-cell imaging studies on various cell lines treated with the Kinesin-5 inhibitor EMD534085.[8]
| Cell Line | Concentration | Observation | Quantitative Data |
| HeLa | 500 nM | Prolonged mitotic arrest followed by cell death or slippage. | Cell death occurred 7h 50min post-slippage in an example cell. |
| MCF7 | 500 nM | Mitotic arrest. | - |
| HL60 | 500 nM | Mitotic arrest. | - |
Experimental Protocol: Live-Cell Imaging of Mitotic Arrest
This protocol is adapted from a study observing the effects of K5Is on cancer and normal cells.[8]
Materials:
-
HeLa, MCF7, or other suitable cancer cell lines
-
Normal diploid cell lines (e.g., retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Live-cell imaging compatible plates or dishes (e.g., glass-bottom dishes)
-
Kinesin-5 inhibitor (e.g., EMD534085)
-
Fluorescent nuclear stain (e.g., Hoechst 33342) or cells stably expressing a fluorescent histone (e.g., H2B-GFP)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells onto the imaging plates/dishes at a density that allows for individual cell tracking and proliferation over the course of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of the Kinesin-5 inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor in pre-warmed cell culture medium to the desired final concentration (e.g., 500 nM).
-
Replace the existing medium in the imaging plates with the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of solvent).
-
-
Live-Cell Imaging:
-
Place the imaging plates on the microscope stage within the environmental chamber.
-
If not using fluorescently tagged histones, add a live-cell compatible nuclear stain like Hoechst 33342 at a low concentration to visualize chromosomes.
-
Acquire images at multiple positions for each condition every 15-30 minutes for at least 48 hours. Use both brightfield/phase-contrast and fluorescence channels.
-
-
Data Analysis:
-
Manually or automatically track individual cells over time.
-
Quantify the duration of mitotic arrest (from nuclear envelope breakdown to anaphase onset or mitotic exit).
-
Score cell fates: successful division, mitotic arrest leading to apoptosis, or mitotic slippage.
-
Measure the time from mitotic slippage to cell death.
-
Experimental Workflow
Caption: Workflow for live-cell imaging with Kinesin-5 inhibitors.
Part 2: Live-Cell Imaging with ERK5 Inhibitors
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the MAPK family.[9][10] It is involved in cellular processes like proliferation, survival, and angiogenesis.[9][11] The ERK5 signaling pathway is often dysregulated in cancer, making it an attractive therapeutic target.[9]
Mechanism of Action
The ERK5 pathway is activated by stimuli such as growth factors and stress.[9] This leads to a kinase cascade where MEK5 phosphorylates and activates ERK5.[10] Activated ERK5 translocates to the nucleus and phosphorylates transcription factors, regulating gene expression.[9][10] ERK5 inhibitors typically act by competing with ATP for the binding site on the kinase, thus preventing its activation and downstream signaling.[9]
Signaling Pathway
Caption: The ERK5 signaling pathway and the point of inhibition.
Data Presentation: Cell Viability Assay with an ERK5 Inhibitor
The following table outlines typical concentration ranges for an ERK5 inhibitor in a cell-based assay.[10]
| Assay Type | Inhibitor | Concentration Range | Observation |
| Cell Viability (e.g., MTT) | Erk5-IN-1 | 0.01 µM to 10 µM | Dose-dependent decrease in cell viability. |
| Western Blot (Phospho-ERK5) | Erk5-IN-1 | 0.01 µM to 10 µM | Inhibition of EGF-induced ERK5 phosphorylation. |
Experimental Protocol: Monitoring ERK5 Translocation in Live Cells
This protocol describes how to visualize the effect of an ERK5 inhibitor on its translocation to the nucleus upon stimulation.
Materials:
-
Cells expressing GFP-tagged ERK5 (via transfection or a stable cell line)
-
Live-cell imaging compatible plates or dishes
-
Serum-free cell culture medium
-
ERK5 inhibitor (e.g., XMD17-109)[10]
-
Stimulant (e.g., Epidermal Growth Factor - EGF)
-
Live-cell imaging microscope system with environmental control
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells on imaging dishes.
-
If not using a stable cell line, transfect cells with a plasmid encoding ERK5-GFP according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
-
Serum Starvation:
-
Wash the cells with PBS and replace the growth medium with serum-free medium.
-
Incubate for 16-24 hours to reduce basal ERK5 activity.[10]
-
-
Inhibitor Pre-treatment:
-
Prepare dilutions of the ERK5 inhibitor in serum-free medium.
-
Treat the cells with the inhibitor or a vehicle control for 1-2 hours.[10]
-
-
Stimulation and Imaging:
-
Place the dish on the microscope stage.
-
Begin acquiring images to establish a baseline of ERK5-GFP localization.
-
Add the stimulant (e.g., 50-100 ng/mL EGF) to the medium.[10]
-
Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for 1-2 hours.
-
-
Data Analysis:
-
For each cell, quantify the fluorescence intensity of ERK5-GFP in the nucleus and the cytoplasm over time.
-
Calculate the nucleus-to-cytoplasm fluorescence ratio.
-
Compare the translocation kinetics between control and inhibitor-treated cells. A successful inhibitor will prevent or reduce the EGF-induced increase in the nuclear-to-cytoplasmic ratio.
-
Experimental Workflow
Caption: Workflow for imaging ERK5 nuclear translocation.
References
- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. labiotech.eu [labiotech.eu]
- 5. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Protein Kinase Inhibitor 5 (PKI5) Concentration for Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Protein Kinase Inhibitor 5 (PKI5) in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for PKI5 in a cell-based assay?
A1: The optimal concentration for a new inhibitor is highly dependent on the specific cell line, the duration of the experiment, and the biological endpoint being measured. For a novel compound, it is recommended to start with a broad concentration range to determine the dose-response curve.[1] A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[1] If the inhibitor has known IC50 or Ki values from biochemical assays, a starting concentration 5 to 10 times higher than these values can be used to aim for complete inhibition of the target enzyme's activity. For selective inhibitors, concentrations often range from 0.1 µM to 10 µM.
Q2: How should I prepare and store stock solutions of PKI5?
A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into single-use vials and stored at -20°C or -80°C, protected from light.[1] For peptide inhibitors like PKI(5-24), reconstitution in sterile water is often recommended.[2] Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Q3: Why is my PKI5 potent in a biochemical assay but shows weak activity in my cellular assay?
A3: Discrepancies between biochemical and cellular assay results are common.[3] Several factors can contribute to this:
-
High Intracellular ATP Concentration: Intracellular ATP levels (in the millimolar range) are significantly higher than those typically used in biochemical assays. This high concentration of ATP can outcompete ATP-competitive inhibitors, reducing their apparent potency in a cellular context.[3][4]
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[3]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration.[3]
-
Inhibitor Degradation or Metabolism: The inhibitor may be unstable or rapidly metabolized by the cells.[5]
-
Target Expression and Activity: The target kinase may not be expressed or may be in an inactive state in the chosen cell line.[3]
Q4: What is the mechanism of action for this compound?
A4: The term "this compound" is generic. However, if it refers to the well-characterized peptide inhibitor PKI(5-24) , its mechanism is highly specific. PKI(5-24) is a potent and competitive inhibitor of cAMP-dependent Protein Kinase A (PKA), with a Ki (inhibition constant) of 2.3 nM.[6][7] It mimics the pseudosubstrate region of the PKA regulatory subunit, binding to the catalytic subunit of PKA with high affinity and blocking its phosphotransferase activity.[6] For small molecule kinase inhibitors, the most common mechanism is competitive binding to the ATP pocket of the kinase domain, which prevents the phosphorylation of downstream substrates.
Troubleshooting Guides
| Symptom | Possible Cause | Suggested Solution |
| High Variability in Assay Results | 1. Inhibitor Degradation: Compound is unstable in the assay medium or due to repeated freeze-thaw cycles. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells. 3. Solvent Issues: Inconsistent final DMSO concentration or poor inhibitor solubility leading to precipitation. | 1. Prepare fresh working solutions for each experiment and aliquot stock solutions to avoid freeze-thaw cycles.[8] 2. Ensure thorough cell mixing before plating and verify cell counts. 3. Maintain a consistent and non-toxic final DMSO concentration (e.g., <0.1%). Visually inspect for precipitation after dilution in media.[8] |
| High Cell Death/Toxicity at Low Concentrations | 1. Off-Target Toxicity: The inhibitor is affecting other kinases or proteins essential for cell survival. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high for the specific cell line. 3. Cell Line Sensitivity: The cell line is highly dependent on the signaling pathway being inhibited.[9] | 1. Use a more selective inhibitor or a structurally unrelated inhibitor targeting the same kinase to confirm the phenotype.[5] Perform a kinase selectivity screen.[3] 2. Run a solvent-only control to confirm that the final solvent concentration is non-toxic. 3. Reduce the inhibitor concentration and/or shorten the incubation time. |
| No or Weak Effect at Expected Concentrations | 1. Concentration Too Low: The effective concentration for the specific cell line and assay is higher than anticipated.[1] 2. Poor Solubility: The inhibitor has precipitated out of the cell culture medium.[8] 3. Target Not Expressed or Inactive: The target kinase is absent or not in its active (phosphorylated) state in the cell model.[3] 4. Incorrect Incubation Time: The incubation time is too short to observe a phenotypic effect or long enough for the cells to develop resistance mechanisms.[1] | 1. Test a higher and broader concentration range (e.g., up to 100 µM).[1] 2. Check the inhibitor's solubility in the assay medium. Prepare fresh stock solutions and ensure complete dissolution. 3. Verify the expression and phosphorylation status of the target kinase via Western blot.[3] 4. Perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to determine the optimal incubation time.[1] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of several common protein kinase inhibitors across different cancer cell lines.
| Inhibitor | Target Kinase(s) | Cell Line | Assay Type | IC50 Value |
| Dasatinib | BCR-ABL, SRC family | HCT 116 | Cell Proliferation | 0.14 µM[10] |
| Dasatinib | BCR-ABL, SRC family | MCF7 | Cell Proliferation | 0.67 µM[10] |
| Sorafenib | RAF, VEGFR, PDGFR | HCT 116 | Cell Proliferation | 18.6 µM[10] |
| Sorafenib | RAF, VEGFR, PDGFR | MCF7 | Cell Proliferation | 16.0 µM[10] |
| Lapatinib | EGFR, HER2 | BT474 | Cell Proliferation | 0.036 µM[11] |
| Lapatinib | EGFR, HER2 | SKBR3 | Cell Proliferation | 0.080 µM[11] |
| Ipatasertib | AKT1/2/3 | - | Cell Viability | 0.01 µM to 25 µM range suggested[12] |
| JNK Inhibitor V | JNK | SH-SY5Y | Cytotoxicity | 9 µM[13] |
| TG101209 | JAK2, BCR-ABL (T315I) | 32Dp210WT | Phosphorylation | 2.5 µM[14] |
| TG101209 | JAK2, BCR-ABL (T315I) | 32Dp210T315I | Phosphorylation | 17.5 µM[14] |
Experimental Protocols
Protocol 1: Determining the IC50 of PKI5 using an MTT Cell Viability Assay
This protocol outlines the steps to determine the concentration of an inhibitor that reduces cell viability by 50%.[12][15]
-
Cell Seeding:
-
Culture cells to 70-80% confluency, then detach using Trypsin-EDTA.
-
Resuspend cells in a complete medium and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a high-concentration stock of PKI5 (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the inhibitor in a complete culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 100 µM).[1]
-
Include a "vehicle control" (medium with the highest equivalent concentration of DMSO) and a "no-cell control" (medium only).[12]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[16]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate on a shaker for 10 minutes at a low speed.[15]
-
-
Data Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[15]
-
Subtract the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.[12]
-
Protocol 2: Western Blotting to Assess Target Kinase Phosphorylation
This protocol is for assessing the effect of PKI5 on the phosphorylation of its target protein.[17][18]
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of PKI5 (e.g., 0.5x, 1x, and 5x the IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes at 95°C.[17]
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. (Note: Avoid milk for phospho-protein detection as it contains casein, a phosphoprotein).
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase (e.g., p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis and Normalization:
-
Quantify the band intensities for the phosphorylated protein using densitometry software.
-
Strip the membrane and re-probe for the total form of the target kinase and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.[17]
-
Calculate the ratio of the phosphorylated protein to the total protein to normalize for any variations in protein loading.[17]
-
Visualizations
Caption: Experimental workflow for optimizing PKI5 concentration.
Caption: A representative MAPK/ERK signaling pathway.
Caption: Troubleshooting decision tree for PKI5 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
"troubleshooting inconsistent results with Protein kinase inhibitor 5"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results and other common issues encountered while working with Protein Kinase Inhibitor 5 (an ERK5 Inhibitor).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound (ERK5 Inhibitor)?
A1: this compound functions as a small molecule that inhibits Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family.[1] Typically, these inhibitors are ATP-competitive, binding to the kinase's ATP-binding pocket to prevent the phosphorylation of downstream substrates.[1][2] This action blocks the signaling cascade responsible for regulating gene expression involved in cell proliferation, differentiation, and survival.[1]
Q2: My ERK5 inhibitor is not showing any effect on my cells. What are the possible reasons?
A2: There are several potential reasons for a lack of effect:
-
Inactive Target Pathway: The ERK5 signaling pathway may not be active in your chosen cell line or under your specific experimental conditions. It's crucial to confirm pathway activation in untreated cells.[3]
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively engage the target.
-
Incorrect Timing for Analysis: The time point chosen for analysis might not be optimal for observing the inhibition of downstream targets.
-
Cell Line Independence: The specific cell line you are using may not be dependent on the canonical MEK5-ERK5 pathway for its proliferation or survival.
Q3: I am observing paradoxical activation of downstream gene expression. What does this mean?
A3: Paradoxical activation is a phenomenon where a kinase inhibitor, while blocking the kinase activity of ERK5, actually enhances its transcriptional activity.[4] This can occur because the binding of some inhibitors induces a conformational change in the ERK5 protein, leading to its translocation to the nucleus and subsequent activation of gene transcription.[4] Inhibitors like XMD8-92 have been shown to cause this effect.[4]
Q4: What are common mechanisms of acquired resistance to kinase inhibitors like this one?
A4: Acquired resistance to kinase inhibitors is a significant challenge.[5][6] Common mechanisms include:
-
Target Modification: The development of secondary mutations in the kinase domain, such as "gatekeeper" mutations, can prevent the inhibitor from binding effectively.[5][6][7] These mutations can either sterically hinder the inhibitor or increase the kinase's affinity for ATP.[5][8]
-
Activation of Bypass Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibited pathway.[5]
-
Gene Amplification: The cancer cells may amplify the gene encoding the target kinase, leading to an overproduction of the target protein that overwhelms the inhibitor.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Causes | Suggested Solutions |
| High variability in GI50/IC50 values between experiments | 1. Inconsistent cell seeding density. 2. Use of cells with high or inconsistent passage numbers. 3. Variations in incubation times. 4. Degradation of the inhibitor stock solution. | 1. Ensure uniform cell seeding density across all wells and experiments. 2. Use cells within a consistent, low passage number range. 3. Standardize all incubation times precisely. 4. Prepare fresh dilutions of the inhibitor from a properly stored stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| No inhibition of downstream targets (e.g., p-MEF2) | 1. Suboptimal inhibitor concentration. 2. Incorrect timing for analysis. 3. Paradoxical activation of transcriptional targets.[4] 4. The cell line is not dependent on the canonical MEK5-ERK5 pathway. | 1. Perform a dose-response curve and confirm target engagement with a Western blot for the phosphorylated target. 2. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing target inhibition. 3. Assess the transcriptional activity of ERK5 using a reporter assay. An increase in reporter activity would indicate paradoxical activation.[4] 4. Confirm the activity of the ERK5 pathway in your cell line at baseline. |
| High cell death observed even at short treatment durations | 1. The inhibitor concentration is too high, leading to acute toxicity.[3] 2. The solvent (e.g., DMSO) is at a toxic concentration.[3] 3. The cell line is particularly sensitive to this class of inhibitor.[3] | 1. Perform a dose-response and time-course experiment to find the optimal concentration and duration that inhibits the target without causing excessive toxicity. 2. Ensure the final concentration of the solvent in the culture medium is low and consistent across all treatments, including the vehicle control. 3. Screen a panel of cell lines to identify models with a suitable therapeutic window. |
| Inconsistent results in different batches of the inhibitor | 1. Varying purity or presence of isomers in different batches. For example, some preparations of crizotinib (B193316) contain varying amounts of the (S)-crizotinib isomer, which can affect its activity.[9] | 1. Obtain a certificate of analysis for each batch to confirm purity and composition. 2. Whenever possible, purchase a large single batch of the inhibitor for a series of related experiments. 3. Perform a validation experiment (e.g., a dose-response curve) with each new batch to ensure consistency. |
Experimental Protocols
Protocol 1: Determining the Optimal Inhibitor Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) of this compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution (e.g., 2x) of the ERK5 inhibitor in culture media. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the existing media from the cells and add the prepared inhibitor dilutions.
-
Incubation: Incubate the plate for a period relevant to your endpoint (e.g., 72 hours for a proliferation assay).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the GI50 or IC50 value.[2]
Protocol 2: Verifying Target Inhibition by Western Blot
This protocol is for confirming that the inhibitor is blocking the phosphorylation of ERK5 or its downstream targets.
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with the ERK5 inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the GI50) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against a phosphorylated downstream target like phosphorylated MEF2C (p-MEF2C) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and to assess the specific reduction in the phosphorylated target.
Visualizations
Caption: Canonical ERK5 signaling cascade and the point of intervention for this compound.
References
- 1. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nyu.edu [nyu.edu]
- 8. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protein Kinase Inhibitor Stability in Solution
This technical support center provides essential guidance on the stability of protein kinase inhibitors in solution, with a focus on peptide-based inhibitors. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research and drug development experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store lyophilized peptide protein kinase inhibitors?
A1: For long-term storage, lyophilized peptide protein kinase inhibitors should be stored at -20°C or preferably -80°C in a desiccator, protected from light.[1] Before use, it is crucial to allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial, as moisture can significantly accelerate the degradation of the peptide.[1]
Q2: What is the recommended solvent for reconstituting and storing peptide protein kinase inhibitors?
A2: The choice of solvent depends on the specific inhibitor and the experimental requirements. For many peptide inhibitors like PKI(5-24), sterile, nuclease-free water is a suitable solvent.[2] If solubility issues arise, a small amount of a polar organic solvent such as DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with the appropriate aqueous buffer.[1] For many small molecule kinase inhibitors, anhydrous, high-purity DMSO is the most common solvent for creating stock solutions.[3]
Q3: How should I store stock solutions of protein kinase inhibitors?
A3: It is highly recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your experiments.[3] Upon reconstitution, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][3] These aliquots should be stored at -80°C for long-term stability.[2][3][4]
Q4: For how long can I store the inhibitor in solution?
A4: The stability of the inhibitor in solution is dependent on the solvent and storage temperature. The table below summarizes general stability guidelines for peptide inhibitors. It is always recommended to refer to the manufacturer's specific instructions for your particular inhibitor.
Table 1: General Stability Guidelines for Peptide Kinase Inhibitors in Solution
| Solvent | Storage Temperature | General Stability Period |
| Water/Aqueous Buffer | -80°C | up to 6 months |
| Water/Aqueous Buffer | -20°C | up to 1 month |
| DMSO | -80°C | up to 6 months |
| DMSO | -20°C | up to 1 month |
Data synthesized from multiple sources.[2][4]
Q5: What are the common degradation pathways for peptide-based kinase inhibitors?
A5: Peptide inhibitors are susceptible to several degradation pathways, particularly in solution. The primary pathways include:
-
Deamidation: The asparagine (Asn) residue can undergo deamidation to form aspartic acid or isoaspartic acid, especially at neutral to basic pH.[1]
-
Hydrolysis: The peptide bond adjacent to aspartic acid (Asp) residues can be susceptible to hydrolysis, leading to cleavage of the peptide chain.[1]
-
Oxidation: Residues such as histidine (His) are prone to oxidation, which can be accelerated by exposure to air and the presence of trace metal ions.[1]
Troubleshooting Guides
Problem 1: Decreased inhibitory activity of the protein kinase inhibitor in my assay.
This issue is often due to the degradation of the inhibitor. Several factors could be contributing to this:
-
Improper Storage: Storing the inhibitor solution at room temperature or 4°C for extended periods can lead to rapid degradation.[1]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can cause the peptide or small molecule to degrade.[1][3]
-
pH of the Solution: The stability of peptide inhibitors is pH-dependent. Certain amino acids in the sequence can make the peptide susceptible to degradation at neutral to alkaline pH.[1]
Recommended Actions:
-
Prepare Fresh Solutions: It is not recommended to store diluted, aqueous solutions of kinase inhibitors for extended periods. Prepare fresh dilutions from your frozen stock for each experiment.[3]
-
Aliquot Stock Solutions: If you haven't already, aliquot your stock solution into single-use volumes and store them at -80°C.[1][3]
-
Verify pH: Ensure the pH of your experimental buffer is compatible with the stability of the inhibitor.
Problem 2: I see multiple peaks when I analyze my peptide inhibitor by HPLC. Does this indicate degradation?
The presence of multiple peaks in an HPLC chromatogram can be an indication of degradation, but it may also be due to other factors:
-
Peptide Aggregation: Peptides can sometimes aggregate, which may lead to the appearance of multiple peaks.
-
Oxidation: The oxidation of susceptible residues like histidine can result in a new peak with a slightly different retention time.[1]
-
Deamidation: Deamidation of asparagine can create different peptide species that will resolve on HPLC.[1]
Recommended Actions:
-
Optimize HPLC Method: Ensure your HPLC method is optimized for peptide separation. This typically involves using a C18 column with a water and acetonitrile (B52724) mobile phase containing 0.1% TFA or formic acid.[1]
-
Mass Spectrometry Analysis: To confirm if the additional peaks are degradation products, you can use mass spectrometry (LC-MS) to identify the mass of the species in each peak.
-
Compare to a Fresh Sample: Analyze a freshly prepared solution of the inhibitor to see if the additional peaks are present.
Experimental Protocols & Visualizations
Protocol: Assessing Peptide Inhibitor Stability by HPLC
This protocol outlines a general method for determining the stability of a peptide kinase inhibitor in a specific buffer over time.
-
Reconstitute the Peptide: Prepare a stock solution of the peptide inhibitor (e.g., 1 mg/mL) in the desired experimental buffer.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by reverse-phase HPLC to obtain the initial peak area of the intact peptide.
-
Incubation: Store the solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial time point (T=0).
-
Plot the percentage of the remaining peptide versus time to determine the degradation kinetics.[1]
-
Caption: Workflow for assessing peptide inhibitor stability.
Signaling Pathway: PKA Inhibition by a PKI Peptide
Protein Kinase A (PKA) is activated by cyclic AMP (cAMP). The catalytic subunit of PKA then phosphorylates various downstream targets. A peptide inhibitor (PKI) can bind to the catalytic subunit, preventing it from phosphorylating its substrates.
Caption: Mechanism of PKA inhibition by a PKI peptide.
Degradation Pathways for Peptide Inhibitors
The following diagram illustrates the primary chemical degradation pathways that can affect the stability of peptide-based kinase inhibitors in solution.
Caption: Common degradation pathways for peptide inhibitors.
References
Technical Support Center: Troubleshooting Protein Kinase Inhibitor 5 (PKI5) In Vitro Assays
Welcome to the technical support center for Protein Kinase Inhibitor 5 (PKI5). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during in vitro experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential issues with your in vitro kinase assays involving PKI5.
Inhibitor-Related Issues
Issues may arise from the inhibitor's physical and chemical properties.
Q1: Why am I not observing any inhibition of my target kinase?
A1: Several factors related to the inhibitor itself could be at play. A primary concern is the solubility and stability of PKI5 in your assay buffer.[1] Most small molecule kinase inhibitors have limited solubility in aqueous solutions.[1] It is also possible that the inhibitor has degraded over time or due to improper storage.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect for any precipitation after diluting the stock solution into the aqueous assay buffer.[1]
-
Confirm Integrity: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to check for degradation products.
-
Fresh Preparations: Always prepare fresh dilutions from a stock solution for each experiment to minimize degradation.[2]
Q2: My inhibitor precipitated when I diluted it in the assay buffer. What should I do?
A2: Precipitation indicates that the kinetic solubility of your compound has been exceeded.[1]
Solutions:
-
Lower Final Concentration: The simplest approach is to use a lower final concentration of the inhibitor.[1]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, can help maintain the inhibitor in solution.[1]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) might improve solubility.[1]
Assay-Related Issues
The problem may lie within the experimental setup of your kinase assay.
Q3: My positive controls are working, but PKI5 shows no effect. What could be wrong with my assay conditions?
A3: This suggests an issue specific to the inhibitor's interaction within the assay. A critical factor is the ATP concentration, as most kinase inhibitors are ATP-competitive.[3][4][5][6] The concentration of ATP in your assay will directly influence the inhibitor's apparent potency (IC50 value).[5]
Troubleshooting Steps:
-
Optimize ATP Concentration: Biochemical assays often use ATP concentrations around the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[3][5] If the ATP concentration is too high, it can outcompete the inhibitor.[5][7]
-
Check Enzyme Activity: Ensure your kinase is active. Repeated freeze-thaw cycles can diminish enzyme activity.[2] It's also important to consider that autophosphorylation can modulate kinase activity.[8]
-
Substrate Quality: Verify the purity and correctness of your substrate, especially if it's a peptide.[2]
-
Reagent Purity: Impurities in buffers, ATP, or substrates can interfere with the reaction kinetics.[9]
Q4: I'm seeing high variability between my replicate wells. What is causing this?
A4: High variability can stem from several technical inconsistencies.
Solutions:
-
Pipetting Accuracy: Ensure your pipettes are calibrated, especially for small volumes.[2]
-
Reagent Mixing: Inadequate mixing can create concentration gradients in your assay plate.[2]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents.[2] To mitigate this, avoid using the outermost wells or fill them with buffer.[2]
-
Consistent Incubation: Ensure consistent incubation times and temperatures across the plate.[2]
Cell-Based Assay Issues
When moving from biochemical to cell-based assays, additional complexities arise.
Q5: PKI5 worked in my biochemical assay but is not effective in my cell-based assay. Why?
A5: This is a common challenge. The discrepancy often arises because biochemical assays do not fully replicate the cellular environment.[10]
Potential Reasons:
-
Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Cellular ATP Concentration: Intracellular ATP concentrations are typically much higher (in the millimolar range) than those used in biochemical assays, which can reduce the apparent potency of an ATP-competitive inhibitor.[3][7]
-
Efflux Pumps: The inhibitor may be actively transported out of the cells by efflux pumps.
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that mask the intended inhibition or cause unexpected phenotypes.[11][12][13]
Troubleshooting Steps:
-
Confirm Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that the inhibitor is binding to its target inside the cell.[14]
-
Dose-Response Analysis: Perform experiments across a wide range of inhibitor concentrations.[13]
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor for the same target to ensure the observed effect is on-target.[13]
-
Genetic Knockdown: Use siRNA or CRISPR to knock down the target kinase and see if the phenotype matches that of the inhibitor treatment.[13]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of PKI5?
A1: Most kinase inhibitors are soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] It is recommended to prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous experimental medium.[1]
Q2: How should I store my PKI5 stock solution?
A2: For long-term storage, it is generally recommended to keep the compound at -20°C.[2] Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.
Q3: What are "off-target effects" and how can I assess them?
A3: Off-target effects occur when a kinase inhibitor binds to and affects kinases other than its intended target.[13] This is common due to the structural similarity of the ATP-binding pocket across many kinases.[13][15] You can assess these effects by:
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases.[13]
-
Using a Structurally Unrelated Inhibitor: Compare the cellular phenotype with that of a different inhibitor for the same target.[13]
-
Genetic Approaches: Use siRNA or CRISPR to validate that the phenotype is due to inhibition of the primary target.[13]
Q4: Can the type of in vitro assay affect my results?
A4: Yes, the choice of assay format can significantly impact the results.[9] Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for compound interference.[9][16][17][18] For example, some compounds may fluoresce, leading to false positives in fluorescence-based assays.[9]
Data Presentation
Table 1: Troubleshooting Summary for No Inhibitor Activity
| Potential Cause | Biochemical Assay | Cell-Based Assay | Recommended Action |
| Inhibitor Solubility | High | High | Visually inspect for precipitate; use surfactants or co-solvents.[1] |
| Inhibitor Degradation | High | High | Prepare fresh solutions; verify integrity with HPLC.[2] |
| High ATP Concentration | High | Very High | Optimize ATP concentration in biochemical assays; be aware of high cellular ATP.[3][5] |
| Inactive Enzyme/Target | High | Medium | Use a new enzyme lot; avoid repeated freeze-thaw cycles.[2] |
| Poor Cell Permeability | N/A | High | Modify inhibitor structure or use delivery agents. |
| Off-Target Effects | Medium | High | Perform kinase profiling; use orthogonal methods for target validation.[13] |
Table 2: Recommended Solvents and Storage for Kinase Inhibitors
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% DMSO or Ethanol | Maximizes solubility for hydrophobic small molecules.[1] |
| Stock Concentration | 10-50 mM | High concentration allows for small volumes to be used in assays, minimizing solvent effects. |
| Storage Temperature | -20°C or -80°C | Prevents degradation over long periods.[2] |
| Working Dilutions | Freshly prepared in assay buffer | Minimizes precipitation and degradation in aqueous solutions.[2] |
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Preparation: Prepare a 10 mM stock solution of PKI5 in 100% DMSO.
-
Dilution Series: Create a serial dilution of the stock solution in your final aqueous assay buffer (e.g., from 100 µM down to 0.1 µM).
-
Incubation: Incubate the dilutions at the experimental temperature for 30 minutes.
-
Visual Inspection: Visually inspect each dilution for any signs of cloudiness or precipitate.
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope.
Protocol 2: Western Blot for Target Inhibition in Cells
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a range of PKI5 concentrations for a predetermined time.
-
Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate of your target kinase.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH) to ensure equal loading.[19]
Visualizations
Caption: General kinase signaling pathway showing the inhibitory action of PKI5.
Caption: A systematic workflow for troubleshooting in vitro inhibitor experiments.
Caption: Decision tree for diagnosing the source of inhibitor failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. benchchem.com [benchchem.com]
"minimizing non-specific binding of Protein kinase inhibitor 5"
Disclaimer: "Protein Kinase Inhibitor 5" (PKI5) is a designation used here for illustrative purposes. The following guidance provides general best practices applicable to minimizing non-specific binding for novel small-molecule kinase inhibitors.
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of this compound (PKI5) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a typical protein kinase inhibitor like PKI5?
Protein kinase inhibitors (PKIs) are a class of enzyme inhibitors that block the action of one or more protein kinases.[1] Most small-molecule kinase inhibitors, like PKI5, are designed to be ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the phosphorylation of substrate proteins.[2][3] This action blocks downstream signaling pathways that are often dysregulated in diseases like cancer.[1][4] The human genome contains over 500 protein kinases, which often have similar ATP-binding sites, creating a challenge for developing highly specific inhibitors.[5][6]
Q2: What are the common causes of non-specific binding in kinase assays?
Non-specific binding of small molecule inhibitors can arise from several factors:
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 or Ki for the primary target can lead to binding to lower-affinity off-targets.[7]
-
Hydrophobic Interactions: The inhibitor may non-specifically associate with proteins or plastic surfaces in the assay.[7]
-
Protein Aggregation: High concentrations of either the kinase or the inhibitor can lead to aggregation, which can non-specifically trap the inhibitor.[7]
-
Assay Buffer Components: The composition of the assay buffer, including the type and concentration of detergents and blocking agents, can significantly influence non-specific binding.[7]
-
Promiscuity of the Compound: Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors inherently bind to multiple kinases.[8]
Q3: How can I determine if the observed effects in my cellular experiments are due to on-target inhibition of Kinase X by PKI5 or off-target effects?
Validating that a cellular phenotype is due to on-target activity is crucial. Key strategies include:
-
Correlate Biochemical Potency with Cellular Activity: The IC50 from a biochemical assay should correlate with the EC50 in a cellular assay measuring the inhibition of the direct downstream substrate.
-
Use a Structurally Unrelated Inhibitor: Confirm the phenotype with a different, structurally distinct inhibitor of the same target kinase.
-
Rescue Experiments: If the phenotype is due to on-target inhibition, it should be reversible by expressing a drug-resistant mutant of the target kinase.
-
Direct Target Engagement Assays: Use techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm that PKI5 is binding to the intended target kinase within the cell.[9]
-
Downstream Signaling Analysis: Use methods like western blotting with phospho-specific antibodies to confirm that only the direct substrate of the target kinase is affected at concentrations where the phenotype is observed.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to identifying and mitigating non-specific binding of PKI5.
Issue 1: High background signal or inconsistent results in biochemical assays.
High background can indicate that PKI5 is interacting with assay components or the kinase in a non-specific manner.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Inhibitor Aggregation | Lower the final assay concentration of PKI5. Ensure the final DMSO concentration is consistent and low (ideally ≤1%).[10] | High concentrations can cause small molecules to aggregate, leading to non-specific inhibition. |
| Non-specific Protein Binding | Add a blocking agent like Bovine Serum Albumin (BSA) (0.01-0.1%) or a non-ionic detergent (e.g., Triton X-100 or Tween-20 at 0.01-0.05%) to the assay buffer.[7] | These agents occupy non-specific binding sites on proteins and surfaces, reducing the non-specific binding of the inhibitor. |
| Enzyme Concentration Too High | Optimize the kinase concentration to ensure the reaction remains in the linear range for the duration of the assay.[7] | Excess enzyme can lead to higher background and may deplete the inhibitor through stoichiometric binding. |
| ATP Concentration | For ATP-competitive inhibitors, the apparent IC50 is dependent on the ATP concentration. Run assays at the Km of ATP for the target kinase to mimic physiological conditions.[8][10] | This provides a more accurate measure of potency and helps in comparing results across different kinases. |
Issue 2: PKI5 shows activity against multiple unrelated kinases in a screening panel.
This suggests that PKI5 is a promiscuous inhibitor, a common challenge in kinase drug discovery.[8][11]
Troubleshooting Steps & Solutions
| Step | Action | Expected Outcome |
| 1. Quantify Selectivity | Perform dose-response curves for all identified off-targets to determine their IC50 values. Calculate a selectivity score (e.g., IC50 off-target / IC50 on-target). | A quantitative measure of how selective PKI5 is for its primary target versus other kinases. A selectivity of >100-fold is often desired for a tool compound.[5] |
| 2. Analyze Off-Targets | Determine if the off-targets belong to the same or different kinase families. Analyze the sequence homology of the ATP-binding pockets. | Understanding the nature of the off-targets can provide insights for medicinal chemistry efforts to improve selectivity. |
| 3. Utilize Cellular Assays | Test PKI5 in cellular models where the primary target and a key off-target are differentially expressed or active. Measure the phosphorylation of their respective downstream substrates. | This helps to determine if the off-target interactions observed biochemically are relevant in a cellular context.[12] |
| 4. Chemical Optimization | If selectivity is poor, consider synthesizing analogs of PKI5 to improve potency against the primary target and reduce binding to off-targets. | A structure-activity relationship (SAR) study can lead to the development of a more selective inhibitor. |
Hypothetical Selectivity Data for PKI5
| Kinase Target | IC50 (nM) | Selectivity vs. Target X (fold) |
| Target X (Primary) | 15 | 1 |
| Kinase A (Off-target) | 350 | 23 |
| Kinase B (Off-target) | 1,200 | 80 |
| Kinase C (Off-target) | >10,000 | >667 |
| Kinase D (Off-target) | 250 | 17 |
This table illustrates how to present selectivity data. A higher fold-selectivity indicates better specificity.
Visualized Workflows and Pathways
Signaling Pathway
Caption: Hypothetical signaling cascade for Target X inhibited by PKI5.
Experimental Workflow
Caption: Experimental workflow to validate the specificity of PKI5.
Troubleshooting Logic
Caption: Troubleshooting decision tree for non-specific binding issues.
Detailed Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Assay Format)
This protocol measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[10]
Materials:
-
Recombinant human Kinase X
-
PKI5 stock solution (e.g., 10 mM in 100% DMSO)
-
Substrate peptide/protein specific for Kinase X
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates (white)
Procedure:
-
Prepare PKI5 Dilutions: Perform a serial dilution of PKI5 in 100% DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant in all wells (e.g., 1%).[10]
-
Enzyme and Inhibitor Pre-incubation: Add Kinase X enzyme to each well of a 384-well plate. Add the diluted PKI5 or vehicle control (assay buffer with the same final DMSO concentration). Incubate for 20 minutes at room temperature to allow for binding.[7]
-
Initiate Kinase Reaction: Add the kinase substrate and ATP (at a concentration close to the Km for Kinase X) to each well to start the reaction.[7]
-
Incubate: Allow the reaction to proceed at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is used to produce a luminescence signal. Incubate for 30 minutes at room temperature.[10]
-
Read Luminescence: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Normalize the data to controls (0% inhibition = vehicle control; 100% inhibition = no enzyme). Plot the percent inhibition versus the logarithm of PKI5 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of PKI5 to Kinase X in living cells.[9]
Materials:
-
HEK293 cells transiently expressing a NanoLuc®-Kinase X fusion protein
-
NanoBRET™ Kinase Tracer that binds to Kinase X
-
PKI5 stock solution
-
Opti-MEM™ I Reduced Serum Medium
-
White 96-well cell culture plates
Procedure:
-
Cell Plating: Seed the transfected HEK293 cells into a white 96-well plate and incubate overnight.
-
Prepare Reagents: Prepare dilutions of PKI5 in Opti-MEM. Prepare a working solution of the NanoBRET Tracer in Opti-MEM.
-
Compound Treatment: Add the PKI5 dilutions to the appropriate wells. Include vehicle-only wells as a no-inhibition control.
-
Tracer Addition: Add the NanoBRET Tracer to all wells.
-
Incubate: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add Detection Reagent: Prepare the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture according to the manufacturer's protocol. Add this to all wells.
-
Read Plate: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A decrease in the BRET signal indicates that PKI5 is displacing the tracer from the NanoLuc®-Kinase X fusion protein. Plot the BRET ratio against the PKI5 concentration to determine the IC50 of binding.[9]
References
- 1. Protein kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. domainex.co.uk [domainex.co.uk]
- 11. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 12. reactionbiology.com [reactionbiology.com]
Technical Support Center: Protein Kinase Inhibitor 5 (PKI5)
Welcome to the technical support center for Protein Kinase Inhibitor 5 (PKI5). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments involving PKI5, with a focus on improving its selectivity.
Frequently Asked Questions (FAQs)
Q1: What are "off-target" effects and why are they a primary concern with PKI5?
A1: Off-target effects occur when a kinase inhibitor, such as PKI5, binds to and modulates the activity of proteins other than its intended target.[1] This is a common challenge because the ATP-binding sites of many kinases are highly conserved, making it difficult to design inhibitors that are perfectly specific.[2][3] These unintended interactions can lead to a variety of issues, including:
-
Misinterpretation of experimental data: An observed phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target effect.[2]
-
Cellular toxicity: Inhibition of kinases essential for normal cell function can lead to adverse effects.[4]
-
Activation of alternative signaling pathways: Inhibiting one kinase can sometimes lead to the unexpected activation of a parallel pathway, complicating the interpretation of results.[5][6]
A key goal in optimizing PKI5 is to minimize these off-target effects to ensure that the observed biological responses are a direct result of inhibiting the intended target kinase.
Q2: My PKI5 inhibitor shows potent activity in biochemical assays but is much weaker in cell-based assays. What could be the reason?
A2: This is a common discrepancy that can arise from several factors related to the differences between a simplified in vitro environment and a complex cellular system:
-
High Intracellular ATP Concentration: Biochemical assays are often run with ATP concentrations in the micromolar (µM) range.[7] In contrast, the ATP concentration inside a cell is in the millimolar (mM) range, typically 1–5 mM.[4] For an ATP-competitive inhibitor like PKI5, this high level of cellular ATP can outcompete the inhibitor for binding to the target kinase, leading to a significant reduction in apparent potency.[4][7]
-
Cellular Permeability: PKI5 may have poor membrane permeability, preventing it from reaching its intracellular target at a sufficient concentration.[8]
-
Compound Efflux: The inhibitor might be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), reducing its effective intracellular concentration.[7]
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.[7]
To troubleshoot this, consider performing cellular target engagement assays like CETSA to confirm the inhibitor is binding its target within the cell.[9]
Q3: How can the selectivity of PKI5 be fundamentally improved?
A3: Improving selectivity typically involves medicinal chemistry efforts to modify the inhibitor's structure. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of PKI5 to identify which parts of the molecule are responsible for off-target binding.[7] Modifications can then be made to reduce interactions with off-target kinases while maintaining affinity for the primary target.
-
Exploiting Unique Structural Features: Designing modifications that interact with less conserved regions of the target kinase, outside the primary ATP-binding pocket.[3][10]
-
Allosteric Inhibition: Developing inhibitors that bind to a site on the kinase distinct from the highly conserved ATP pocket.[7] Allosteric sites are generally less conserved across the kinome, offering a promising path to higher selectivity.[7]
-
Covalent Inhibition: If the target kinase has a non-conserved cysteine residue near the active site, PKI5 can be modified to include a reactive group (like an acrylamide) that forms a permanent covalent bond.[10] This can dramatically increase both potency and selectivity.[10]
Troubleshooting Guides
Problem 1: I'm observing unexpected or inconsistent phenotypes in my cell-based assays after PKI5 treatment.
This issue often points to off-target effects or other experimental variables. Follow this systematic approach to identify the cause.
Step-by-Step Guide:
-
Confirm Dose-Response: First, ensure the phenotype is dose-dependent. A lack of a clear dose-response relationship could indicate issues like compound precipitation or cytotoxicity at higher concentrations.[9]
-
Use a Structurally Unrelated Inhibitor: Test another well-characterized inhibitor that targets the same kinase but has a different chemical structure. If it produces the same phenotype, the effect is more likely on-target.[9]
-
Perform a Rescue Experiment: This is a definitive way to confirm an on-target effect.[9] Re-introduce a version of the target kinase that is engineered to be resistant to PKI5. If this "rescues" the cells and reverses the phenotype, the effect is on-target.[9]
-
Identify Off-Targets with Kinase Profiling: If the steps above suggest an off-target effect, use a kinome-wide profiling service to screen PKI5 against a large panel of kinases.[9][11] This will provide a direct map of its selectivity and identify the most likely off-target kinases.
Problem 2: My kinome screen shows that PKI5 inhibits multiple kinases with high affinity.
A promiscuous kinase inhibitor profile means that PKI5 is not selective. The data below illustrates how to present and interpret such results, comparing the initial compound ("PKI5-Parent") with a more selective analog ("PKI5-Optimized").
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of two versions of PKI5 against a panel of representative kinases. Activity is shown as "% Inhibition at 1 µM".
| Kinase Target | Kinase Family | PKI5-Parent (% Inhibition @ 1µM) | PKI5-Optimized (% Inhibition @ 1µM) |
| Primary Target X | TK | 98% | 95% |
| Off-Target A | TK | 92% | 25% |
| Off-Target B | STK | 85% | 15% |
| Off-Target C | TK | 78% | 10% |
| Off-Target D | STK | 65% | 5% |
| Off-Target E | AGC | 51% | <5% |
| (TK = Tyrosine Kinase; STK = Serine/Threonine Kinase; AGC = Protein Kinase A/G/C family) |
Interpretation and Next Steps:
-
Analyze the Data: The parent compound shows significant (>50%) inhibition of at least five other kinases. The optimized compound maintains high potency against the primary target while dramatically reducing its effect on the known off-targets.
-
Validate in Cellular Assays: The next step is to confirm that this improved biochemical selectivity translates to greater on-target specificity in a cellular context.[12] Use Western blotting to check the phosphorylation status of downstream substrates for both the primary target and the most potent off-target (Off-Target A).
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling (Luminescence-based Assay)
This protocol outlines a general method for assessing the selectivity of PKI5 by measuring its effect on a large panel of kinases.
Objective: To determine the IC50 value of PKI5 against hundreds of kinases to create a selectivity profile.[9]
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
Dispense a small volume of the diluted PKI5 or DMSO (vehicle control) into the wells of a multi-well assay plate.
-
Add the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes), allowing the kinase reaction to proceed.[7]
-
-
Signal Detection:
-
Add a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Incubate as per the manufacturer's instructions to allow the luminescent signal to develop.
-
-
Data Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that PKI5 binds to its intended target inside intact cells.
Objective: To confirm intracellular target engagement by observing the thermal stabilization of the target protein upon inhibitor binding.[9]
Methodology:
-
Cell Treatment: Treat cultured cells with either PKI5 at the desired concentration or a vehicle control (DMSO) for a specified time.
-
Heating: After treatment, harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot at a different temperature for a short period (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Fractionation: Centrifuge the heated samples to separate the soluble protein fraction (supernatant) from the precipitated (denatured) fraction (pellet).
-
Detection: Collect the supernatant from each sample and analyze the amount of the soluble target protein using a standard detection method like Western blotting or ELISA.
-
Data Analysis: For both the PKI5-treated and vehicle-treated samples, plot the amount of soluble target protein against the temperature. A successful binding event will stabilize the target protein, resulting in a rightward shift of the "melting curve" for the PKI5-treated sample compared to the control.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of rigidity on the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
"common pitfalls in experiments with Protein kinase inhibitor 5"
Technical Support Center: Protein Kinase Inhibitor 5 (PKI5)
Welcome to the technical support center for this compound (PKI5). This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate your experiments with PKI5, a potent and selective inhibitor of MEK1 and MEK2 kinases.
Frequently Asked Questions (FAQs) and Troubleshooting
Solubility and Compound Handling
Q1: I'm having trouble dissolving PKI5. What are the recommended solvents?
A1: PKI5 has low aqueous solubility. For experimental use, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent.[1] The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1]
Data Presentation: Solubility of PKI5
| Solvent | Maximum Solubility | Stock Concentration | Notes |
| DMSO | > 50 mg/mL | 10 mM | Recommended for stock solutions.[1] |
| Ethanol | ~5 mg/mL | 1 mM | Can be used as an alternative to DMSO.[1] |
| Water | < 0.1 mg/mL | Not Recommended | PKI5 is poorly soluble in aqueous solutions.[1] |
| PBS | < 0.1 mg/mL | Not Recommended | Prone to precipitation. |
Q2: My PKI5 solution becomes cloudy or precipitates when I dilute it in my aqueous assay buffer. What should I do?
A2: This indicates that the kinetic solubility of PKI5 has been exceeded.[1] Here are some strategies to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[1]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, to your buffer can help keep the inhibitor in solution.[1]
-
Incorporate a Co-solvent: In some cases, a small percentage of a water-miscible co-solvent can improve solubility.[1]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects and toxicity.
Q3: How should I store PKI5 stock solutions?
A3: PKI5 stock solutions in DMSO should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Before use, thaw the aliquot at room temperature and vortex gently to ensure it is fully dissolved.
Biochemical (In Vitro) Kinase Assays
Q1: My IC50 value for PKI5 in a biochemical assay is different from the value on the datasheet. Why is this happening?
A1: Variations in IC50 values are common and can result from differences in experimental setup.[2][3] Key factors that influence the IC50 value include:
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like PKI5 is highly dependent on the ATP concentration in the assay.[4][5] Assays performed at a low ATP concentration will yield a lower IC50 value compared to assays performed at ATP concentrations closer to physiological levels (1-5 mM).[4][5]
-
Enzyme and Substrate Concentration: The concentrations of the kinase and its substrate can affect the measured IC50.
-
Assay Format: Different assay technologies (e.g., radiometric vs. fluorescence-based) can produce different IC50 values.[5]
Data Presentation: PKI5 IC50 Variation with ATP Concentration
| Assay Condition | ATP Concentration | PKI5 IC50 (nM) |
| Standard | 10 µM | 5.2 |
| High ATP | 1 mM | 85.7 |
| Low ATP | 1 µM | 1.8 |
Q2: How can I ensure my in vitro kinase assay is providing reliable data?
A2: To obtain reliable and reproducible data, consider the following:
-
Use High-Quality Reagents: Ensure your recombinant kinase is active and your substrate is pure.
-
Optimize Assay Conditions: Determine the optimal enzyme concentration and ensure the reaction is in the linear range.
-
Run Proper Controls: Include no-enzyme, no-substrate, and vehicle (e.g., DMSO) controls.
Cell-Based Assays
Q1: The potency of PKI5 is much lower in my cell-based assay compared to the biochemical assay. What could be the reason?
A1: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors.[6][7]
-
High Intracellular ATP: Cellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP concentrations used in many biochemical assays.[4] This high level of ATP can compete with PKI5 for binding to the target kinase, leading to a higher apparent IC50.[4]
-
Cell Permeability: PKI5 may have poor cell permeability, resulting in a lower intracellular concentration than what is added to the media.[8]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.[6]
-
Target Expression and Activity: Verify that your chosen cell line expresses the target kinase (MEK1/2) and that the pathway is active.[6]
Data Presentation: PKI5 IC50 in Various Cell Lines
| Cell Line | Cancer Type | Target Pathway Status | IC50 (nM) for Cell Viability |
| A-375 | Melanoma | BRAF V600E (Active) | 15 |
| HT-29 | Colorectal | BRAF V600E (Active) | 22 |
| HCT116 | Colorectal | KRAS G13D (Active) | 35 |
| MCF-7 | Breast | Wild-type | > 1000 |
Q2: I'm observing a cellular effect that doesn't seem to be related to MEK1/2 inhibition. Could this be an off-target effect?
A2: This is a possibility, as many kinase inhibitors can have off-target effects.[9][10][11] To investigate this:
-
Perform a Rescue Experiment: If the effect is on-target, overexpressing a drug-resistant mutant of the target kinase should reverse the phenotype.[6]
-
Use a Structurally Unrelated Inhibitor: Confirm that a different, structurally unrelated inhibitor of the same target produces the same phenotype.[6]
-
Kinome Profiling: A kinase selectivity profile, screening PKI5 against a large panel of kinases, can help identify potential off-target interactions.[6]
Q3: How do I confirm that PKI5 is engaging its target (MEK1/2) inside the cell?
A3: Target engagement can be confirmed by observing the inhibition of downstream signaling. Since PKI5 inhibits MEK1/2, you should see a decrease in the phosphorylation of its direct substrate, ERK1/2. This is typically assessed by Western blot analysis using a phospho-specific antibody for ERK1/2 (p-ERK1/2).[12]
Experimental Protocols
In Vitro MEK1 Kinase Assay Protocol
This protocol is for determining the IC50 of PKI5 against recombinant MEK1 kinase.
Materials:
-
Recombinant active MEK1
-
Inactive ERK2 substrate
-
Kinase assay buffer
-
ATP
-
PKI5
-
ADP-Glo™ Kinase Assay kit
Methodology:
-
Prepare a serial dilution of PKI5 in DMSO, then dilute further in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted PKI5 or vehicle (DMSO) control.
-
Add 10 µL of a solution containing MEK1 and ERK2 in kinase assay buffer.
-
Pre-incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration, e.g., 10 µM).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the log of the PKI5 concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Cellular Phospho-ERK1/2 Western Blot Protocol
This protocol is for confirming the inhibition of MEK1/2 activity in cells.
Materials:
-
A-375 cells (or other suitable cell line)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
PKI5
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Seed A-375 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PKI5 (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[12]
Cell Viability (MTT) Assay Protocol
This protocol is for determining the effect of PKI5 on cell proliferation.
Materials:
-
A-375 cells
-
Complete growth medium
-
PKI5
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Methodology:
-
Seed A-375 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PKI5 for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the log of the PKI5 concentration to determine the IC50.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of PKI5 on MEK1/2.
Caption: Workflow for determining the cellular IC50 of PKI5 using an MTT assay.
Caption: Troubleshooting flowchart for inconsistent results in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Protein Kinase Inhibitor 5 (PKI-5)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the degradation and storage of Protein Kinase Inhibitor 5 (PKI-5).
Frequently Asked Questions (FAQs)
Q1: How should I store PKI-5 upon receipt?
A1: Upon receipt, PKI-5, which is typically in a powdered form, should be stored at -20°C for short-term storage or -80°C for long-term storage to minimize degradation.[1][2] It is crucial to ensure the container is tightly sealed to prevent moisture absorption.[1][2]
Q2: What is the recommended solvent for reconstituting and storing PKI-5?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for reconstituting small molecule kinase inhibitors to create stock solutions.[1] Using anhydrous, high-purity DMSO is essential to prevent compound degradation.[1] For peptide-based inhibitors, sterile water can be a suitable solvent.[2][3]
Q3: What is the optimal concentration for my PKI-5 stock solution?
A3: It is advisable to prepare a high-concentration stock solution, for example, 10 mM.[1] This minimizes the volume of solvent (e.g., DMSO) added to your experiments, which can have off-target effects on cells.[1]
Q4: How should I store my PKI-5 stock solution to prevent degradation?
A4: To avoid degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller, single-use volumes and store them at -80°C.[1]
Q5: Can I store diluted, ready-to-use PKI-5 solutions?
A5: It is not recommended to store diluted, aqueous solutions of PKI-5 for extended periods, as they are more susceptible to degradation. You should prepare fresh dilutions from your frozen stock for each experiment.[1]
Q6: What are the primary pathways of kinase inhibitor degradation?
A6: Degradation of kinase inhibitors can be influenced by factors such as improper storage, leading to chemical instability, and repeated freeze-thaw cycles.[1][4] Interestingly, some kinase inhibitors can induce the degradation of their target kinase within the cell through endogenous proteolytic pathways like the ubiquitin-proteasome system.[5][6][7][8] This inhibitor-induced degradation is a pharmacological feature and not necessarily an indicator of the inhibitor's instability in storage.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibitory effect of PKI-5 in my experiments.
| Possible Cause | Troubleshooting Step |
| Improper Inhibitor Storage and Handling | Ensure the inhibitor has been stored at the correct temperature (-20°C or -80°C) and protected from moisture and light.[1][2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1] |
| Incorrect Inhibitor Concentration | Verify the calculated concentration of your stock solution. Perform a dose-response experiment to determine the optimal working concentration (typically 5 to 10 times the IC50 or Ki value).[9] |
| Inhibitor Solubility Issues | Confirm that the inhibitor is fully dissolved in the solvent.[4] If precipitation is observed in your stock solution or media, gentle warming or sonication may be required. |
| Insufficient Pre-incubation Time | The inhibitor needs adequate time to penetrate the cell membrane and bind to its target. A pre-incubation time of 30 minutes to 2 hours is common, but this may require optimization for your specific cell type and experimental conditions.[4] |
| Cellular Permeability | Not all inhibitors can easily cross the cell membrane. If you suspect permeability issues, consider testing the inhibitor in an in vitro kinase assay with the purified target protein to confirm direct enzymatic inhibition.[4] |
| Alternative Signaling Pathways | The signaling pathway you are studying may have redundancies or compensatory mechanisms. The targeted kinase might be bypassed, leading to the observed lack of effect.[4] |
Problem 2: Observed paradoxical activation of the signaling pathway.
| Possible Cause | Troubleshooting Step |
| Inhibitor-Specific Mechanism | Some inhibitors, particularly for kinases like ERK5, can cause a paradoxical activation of the kinase's transcriptional activity while still inhibiting its catalytic activity.[10] This occurs due to a conformational change in the protein induced by inhibitor binding.[10] |
| Off-Target Effects | The inhibitor may be affecting other kinases or proteins in the signaling pathway, leading to an unexpected activation.[11][12] |
| Experimental Artifact | Review your experimental setup, including controls and assay conditions, to rule out any artifacts that might be misinterpreted as pathway activation. |
Summary of Storage Conditions and Stability
| Compound Form | Recommended Storage Temperature | Recommended Solvent | General Stability |
| Powder | -20°C (short-term), -80°C (long-term)[1][2] | N/A | Stable for years when stored correctly.[2] |
| Stock Solution (in DMSO) | -80°C[1][2] | Anhydrous, high-purity DMSO[1] | Stable for up to 6 months.[2] |
| Stock Solution (in Water) | -80°C[2] | Sterile Water | Use within 6 months.[2] |
| Diluted Aqueous Solution | Not Recommended for Storage | Cell culture media or buffer | Prepare fresh for each experiment.[1] |
Experimental Protocols
Protocol 1: Preparation of PKI-5 Stock Solution
-
Warm the vial: Allow the vial of powdered PKI-5 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add solvent: Using a calibrated pipette, add the appropriate volume of anhydrous, high-purity DMSO (or sterile water for peptide inhibitors) to the vial to achieve the desired high-concentration stock (e.g., 10 mM).
-
Ensure complete dissolution: Vortex the vial and, if necessary, gently warm or sonicate to ensure the inhibitor is completely dissolved.
-
Aliquot for storage: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store appropriately: Store the aliquots at -80°C.
Protocol 2: In Vitro Kinase Assay to Confirm Inhibitor Activity
-
Prepare reagents:
-
Recombinant active protein kinase.
-
Kinase-specific substrate.
-
Kinase assay buffer.
-
ATP (radiolabeled or non-radiolabeled).
-
PKI-5 at various concentrations.
-
-
Set up the reaction: In a microplate, combine the recombinant kinase, its substrate, and the kinase assay buffer.
-
Add inhibitor: Add varying concentrations of PKI-5 to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Initiate the reaction: Add ATP to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Quantify phosphorylation: Measure the amount of substrate phosphorylation using an appropriate method (e.g., scintillation counting for radioactive assays or ELISA with a phospho-specific antibody for non-radioactive assays).
-
Calculate IC50: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[10]
Visualizations
Caption: Recommended workflow for the storage and handling of PKI-5.
Caption: Logical workflow for troubleshooting inconsistent experimental results with PKI-5.
Caption: Dual mechanisms of action: direct inhibition and potential inhibitor-induced degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. How to Use Inhibitors [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Technical Support Center: Investigating the Effect of Serum on Protein Kinase Inhibitor Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of serum on the activity of protein kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my protein kinase inhibitor less potent in cell-based assays containing serum compared to biochemical assays?
A1: A decrease in inhibitor potency in the presence of serum is a common observation. Several factors can contribute to this:
-
Protein Binding: Serum is rich in proteins, particularly albumin, which can bind to small molecule inhibitors. This binding reduces the free concentration of the inhibitor available to engage with its target kinase, leading to a higher IC50 value.
-
ATP Competition: Kinase inhibitors that are ATP-competitive will face higher concentrations of ATP in a cellular environment compared to many in vitro kinase assays.[1] Since cellular ATP levels are high, a greater concentration of the inhibitor is required to effectively compete for the ATP-binding site on the kinase.[2]
-
Serum-Induced Signaling: Serum contains growth factors and cytokines that can activate intracellular signaling pathways.[3] This can lead to increased activity of the target kinase or activation of parallel pathways that counteract the effect of the inhibitor, making it appear less potent.
Q2: Can components in the serum directly interfere with my kinase assay readout?
A2: Yes, serum components can interfere with certain assay formats. For instance, in fluorescence-based assays, compounds present in the serum may be autofluorescent or absorb light at the excitation or emission wavelengths, leading to inaccurate readings.[4][5] Similarly, in luciferase-based assays, colored compounds in the serum can quench the luminescent signal.[4]
Q3: I'm observing the activation of a signaling pathway that should be downstream of the kinase I'm inhibiting, even in the presence of my inhibitor and serum. Why is this happening?
A3: This paradoxical effect can be due to the complex nature of serum. Serum contains a multitude of growth factors that can activate multiple signaling cascades simultaneously.[3] While your inhibitor may be effectively blocking one pathway, serum-activated parallel or redundant pathways can still lead to the activation of downstream effectors.
Q4: Are there specific types of kinase inhibitors that are more or less susceptible to the effects of serum?
A4: The susceptibility of a kinase inhibitor to serum effects can depend on its mechanism of action and physicochemical properties.
-
ATP-competitive inhibitors: As mentioned, these are highly susceptible to the high ATP concentrations within cells, which are supported by nutrient-rich serum.[2]
-
Allosteric inhibitors: These inhibitors bind to a site other than the ATP pocket and are generally not affected by ATP concentration, potentially making them less susceptible to this aspect of the cellular environment.[6]
-
Covalent inhibitors: These inhibitors form a covalent bond with the kinase, which can lead to a more sustained and potent inhibition that may be less affected by transient protein binding in serum.[7]
-
Hydrophobic inhibitors: Highly hydrophobic compounds are more prone to non-specific binding to serum proteins like albumin.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell-based assays with serum. | High degree of inhibitor binding to serum proteins. | 1. Determine the fraction of the inhibitor bound to serum proteins and calculate the free concentration. 2. Consider using a lower percentage of serum or serum-free media for a defined period during the experiment.[4] |
| Serum-activated signaling pathways are masking the inhibitor's effect. | 1. Quiesce the cells by serum-starving them before adding the inhibitor and stimulating with a specific growth factor instead of whole serum. 2. Use a more specific readout that is less likely to be affected by parallel pathways. | |
| Complete loss of inhibitor activity in the presence of serum. | The inhibitor is rapidly metabolized by enzymes present in the serum. | 1. Investigate the metabolic stability of your inhibitor in serum or plasma. 2. Consider using heat-inactivated serum to reduce enzymatic activity. |
| High ATP concentration in cells is outcompeting the inhibitor. | 1. Verify that your inhibitor is ATP-competitive. 2. If possible, test an allosteric inhibitor for the same target. | |
| High background signal or assay interference. | Autofluorescence or light absorption by serum components. | 1. Run a control with serum-containing media without cells to determine the background signal. 2. If using a fluorescence-based assay, consider switching to a different detection method like a radiometric or luminescence-based assay.[8] |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on Inhibitor IC50
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Serum Conditions: Prepare media with varying concentrations of fetal bovine serum (e.g., 0%, 2%, 5%, 10%).
-
Inhibitor Preparation: Prepare a serial dilution of the protein kinase inhibitor in each of the serum-containing media.
-
Treatment: Remove the overnight media from the cells and add the media containing the different inhibitor and serum concentrations.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) or a target-specific assay (e.g., Western blot for a downstream phosphorylated substrate or an ELISA).
-
Data Analysis: Calculate the IC50 value for the inhibitor at each serum concentration by fitting the data to a dose-response curve.
Protocol 2: Radiometric Kinase Assay
This method directly measures the incorporation of a radiolabeled phosphate (B84403) from ATP onto a substrate and is less prone to interference from serum components than fluorescence-based methods.[9][10]
-
Reagent Preparation:
-
Prepare a kinase reaction buffer.
-
Prepare serial dilutions of the kinase inhibitor.
-
Prepare a master mix of the target kinase and its substrate in the reaction buffer.
-
Prepare an ATP mix containing non-radioactive ("cold") ATP and [γ-³²P]ATP or [γ-³³P]ATP.[9]
-
-
Assay Setup:
-
In microcentrifuge tubes, add the diluted inhibitor or a vehicle control.
-
Add the kinase/substrate master mix.
-
-
Initiate Kinase Reaction:
-
In a designated radioactive work area, add the ATP mix to each tube to start the reaction.[9]
-
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 20-30 minutes).[9]
-
Stop Reaction and Spotting:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.[9]
-
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated radioactive ATP.[9]
-
Detection:
-
Air dry the phosphocellulose paper.
-
Quantify the radioactivity using a scintillation counter or a phosphorimager.[9]
-
-
Data Analysis:
-
Determine the counts per minute (CPM) for each reaction.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.[9]
-
Signaling Pathways and Experimental Workflows
Caption: Effect of serum on kinase inhibitor activity.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of mitogen-activated protein kinase family in serum-induced leukaemia inhibitory factor and interleukin-6 secretion by bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
"compensatory signaling pathways with Protein kinase inhibitor 5"
Disclaimer: "Protein kinase inhibitor 5" is not a standard nomenclature. This guide focuses on PKI(5-24) , a potent and specific synthetic peptide inhibitor of Protein Kinase A (PKA) , which is a likely candidate for this query. The principles and protocols discussed are broadly applicable to the study of kinase inhibitors and compensatory signaling.
Frequently Asked Questions (FAQs)
Q1: What is PKI(5-24) and how does it work?
PKI(5-24) is a 20-amino acid synthetic peptide derived from the endogenous heat-stable protein kinase inhibitor (PKI).[1][2] It acts as a potent and specific competitive inhibitor of the catalytic subunit of PKA, with a Ki (inhibitor constant) of approximately 2.3 nM.[1] PKI(5-24) functions as a pseudosubstrate; it mimics a PKA substrate and binds to the active site of the PKA catalytic subunit, but it cannot be phosphorylated.[2] This blocks the access of genuine substrates to the enzyme's active site, thereby inhibiting PKA activity.[2]
Q2: We are observing reduced efficacy of our PKA inhibitor over time. What are the potential compensatory signaling pathways?
Prolonged inhibition of a key signaling node like PKA can trigger adaptive responses in cancer cells, leading to drug resistance. While specific compensatory pathways for PKI(5-24) are not as extensively documented as for other kinase inhibitors, based on known PKA signaling crosstalk, potential mechanisms include:
-
Activation of the MAPK/ERK Pathway: PKA is known to negatively regulate the Raf-MEK-ERK cascade by phosphorylating and inhibiting Raf1.[3] Therefore, inhibition of PKA may relieve this suppression, leading to the activation of the pro-survival ERK signaling pathway.
-
Upregulation of PI3K/Akt Signaling: There is evidence of crosstalk between the PKA and PI3K/Akt pathways. In some contexts, these pathways can act in parallel to promote cell survival.[4] Cells may upregulate PI3K/Akt signaling to bypass the block in the PKA pathway.
-
Increased Receptor Tyrosine Kinase (RTK) Activity: Cancer cells can compensate for the inhibition of a downstream kinase by upregulating the activity of cell surface RTKs like EGFR or HER2.[5] This can lead to the activation of multiple alternative survival pathways.
-
Crosstalk with TOR Signaling: In some organisms, there are known interactions between PKA and Target of Rapamycin (TOR) signaling pathways, which are central regulators of cell growth and metabolism.[6][7]
Q3: How can we investigate these potential compensatory pathways in our experiments?
To determine if compensatory pathways are being activated in response to PKA inhibition, you can perform the following:
-
Phospho-protein arrays: Use commercially available arrays to get a broad overview of changes in the phosphorylation status of multiple signaling proteins after treatment with PKI(5-24).
-
Western Blot Analysis: Probe for key phosphorylated proteins in the suspected compensatory pathways (e.g., phospho-ERK, phospho-Akt) in cell lysates treated with and without the PKA inhibitor. An increase in the phosphorylation of these proteins upon PKA inhibition would suggest the activation of that pathway.
-
Combination Therapy Studies: If a compensatory pathway is identified, using a combination of PKI(5-24) and an inhibitor of the compensatory pathway (e.g., a MEK or PI3K inhibitor) should result in a more potent anti-cancer effect than either inhibitor alone.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of PKA activity observed.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Integrity | Ensure PKI(5-24) has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[8] |
| Inhibitor Solubility and Permeability | PKI(5-24) is a peptide and may have limited cell permeability.[9] For cell-based assays, consider using a modified, cell-permeable version (e.g., myristoylated).[9][10] Ensure the peptide is fully dissolved in an appropriate solvent before adding to your assay.[11] |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration of PKI(5-24) for your specific cell line and experimental conditions. |
| Incorrect Timing of Treatment | The kinetics of PKA inhibition can vary. Conduct a time-course experiment to find the optimal duration of inhibitor treatment. |
| Enzyme Activity | Verify the activity of your PKA enzyme in in-vitro assays. Improper storage or handling can lead to degradation and loss of activity.[8] |
Issue 2: High background or non-specific effects in our assays.
| Possible Cause | Troubleshooting Steps |
| Off-target effects of the inhibitor | While PKI(5-24) is highly specific for PKA, at very high concentrations it may inhibit other kinases like PKG.[12] Use the lowest effective concentration determined from your dose-response curve. |
| Solvent Effects | If using a solvent like DMSO to dissolve a modified peptide, ensure the final concentration in your assay is low (typically <0.1%) to avoid solvent-induced cellular stress.[11] Always include a vehicle-only control in your experiments. |
| Antibody Specificity in Western Blots | Use highly specific and well-validated primary antibodies for your western blot analysis. The Phospho-PKA Substrate antibody can be a useful tool but may also detect substrates of other related kinases.[13] |
Data Presentation
Table 1: Specifications of Common PKA Inhibitors
| Inhibitor | Type | Mechanism of Action | Potency (Ki) | Cell Permeability | Key Considerations |
| PKI(5-24) | Peptide | Pseudosubstrate | ~2.3 nM[1] | Low[9] | High specificity for PKA. Requires modification for cell-based assays. |
| H-89 | Small Molecule | ATP-competitive | ~48 nM | High | Less specific, inhibits other kinases like ROCK, PKB, and MSK1.[9][12] |
| KT5720 | Small Molecule | ATP-competitive | ~60 nM[9] | High | Also inhibits multiple other kinases.[9] |
Diagrams of Signaling Pathways and Workflows
Caption: The canonical PKA signaling pathway and the inhibitory action of PKI(5-24).
Caption: Hypothetical compensatory activation of the MAPK/ERK pathway upon PKA inhibition.
Caption: Experimental workflow for Western blot analysis of compensatory pathway activation.
Experimental Protocols
Protocol 1: Western Blot Analysis of PKA Substrate and Compensatory Pathway Phosphorylation
This protocol is for assessing PKA inhibition by measuring the phosphorylation of a known substrate (e.g., CREB at Ser133) and detecting the activation of compensatory pathways (e.g., p-ERK, p-Akt).[13][14]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. If necessary, serum-starve the cells for 4-6 hours to reduce basal kinase activity. Treat cells with the desired concentrations of PKI(5-24) for the optimized duration. Include positive (e.g., Forskolin + IBMX to activate PKA) and negative (vehicle) controls.[14]
-
Cell Lysis: After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer: Mix equal amounts of protein with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[15][17]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB, anti-phospho-ERK, anti-phospho-Akt) overnight at 4°C with gentle agitation.[15][16]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection and Analysis: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[14]
Protocol 2: In Vitro PKA Kinase Activity Assay
This protocol provides a framework for measuring the direct inhibitory effect of PKI(5-24) on PKA kinase activity. This example is based on a radioactive assay.[18][19]
-
Reagent Preparation:
-
PKA enzyme: Purified, active PKA catalytic subunit.
-
PKA substrate: A specific peptide substrate like Kemptide (LRRASLG).
-
Inhibitor: Serial dilutions of PKI(5-24).
-
Assay Buffer: e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
ATP Mix: Assay buffer containing unlabeled ATP and [γ-³²P]ATP.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add the PKA enzyme and the desired concentration of PKI(5-24) or vehicle control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the PKA substrate and the ATP mix.
-
Incubate the reaction at 30°C for 10-20 minutes, ensuring the reaction remains in the linear range.
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[18]
-
Wash once with acetone (B3395972) and allow to dry.[18]
-
Transfer the squares to a scintillation vial, add scintillation fluid, and quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PKA inhibition for each concentration of PKI(5-24) relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Immunoprecipitation (IP) to Study PKA Interactions
This protocol can be used to investigate changes in PKA protein-protein interactions in response to inhibitor treatment.[20][21][22]
-
Sample Preparation:
-
Treat cells with PKI(5-24) or vehicle control as described in the Western Blot protocol.
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at ~12,000 x g for 15 minutes at 4°C.[20]
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
(Optional Pre-clearing): To reduce non-specific binding, incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[21]
-
Add the primary antibody against the PKA catalytic subunit to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immunocomplexes.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold IP lysis buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads, and collect the supernatant.
-
Analyze the eluted proteins by Western blotting for known or suspected interacting partners.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gutkindlab.org [gutkindlab.org]
- 11. lifetein.com [lifetein.com]
- 12. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 21. ptglab.com [ptglab.com]
- 22. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Protein Kinase Inhibitor Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein kinase inhibitor precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my protein kinase inhibitor precipitating out of the cell culture media?
A1: Protein kinase inhibitors are frequently hydrophobic molecules with limited aqueous solubility. Precipitation is a common issue when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of cell culture media. Several factors can contribute to this phenomenon:
-
Exceeding Solubility Limit: The final concentration of the inhibitor in the media may be higher than its solubility limit.
-
Poor Compound Stability: The inhibitor may be unstable in the aqueous environment at 37°C and can degrade over time into less soluble forms.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with the inhibitor, reducing its solubility.[1]
-
pH Shifts: Changes in the pH of the media during incubation can affect the solubility of pH-sensitive inhibitors.
-
Improper Dilution Technique: Rapidly adding the concentrated stock to the media can create localized high concentrations, leading to precipitation.[1]
-
Temperature Fluctuations: Moving plates between a warm incubator and a cooler microscope stage can cause the inhibitor to fall out of solution.
Q2: What is the best solvent to dissolve my protein kinase inhibitor?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of protein kinase inhibitors due to its excellent solubilizing capacity for a wide range of organic molecules.[2][3][4] For some inhibitors, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used.[2][3][5] It is crucial to use anhydrous, high-purity solvents to prevent compound degradation.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to assess any potential effects of the solvent on your cells.
Q4: How should I store my protein kinase inhibitor stock solutions?
A4: Proper storage is critical for maintaining the stability and activity of your inhibitor. For long-term storage, it is recommended to store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6] When thawing an aliquot, bring it to room temperature before opening to minimize condensation.
Troubleshooting Guides
Problem: Precipitate Forms Immediately Upon Adding Inhibitor to Media
| Possible Cause | Suggested Solution |
| Final concentration exceeds solubility limit. | Lower the final working concentration of the inhibitor.[1] |
| Improper dilution method. | Pre-warm the media to 37°C. Add the inhibitor stock solution dropwise while gently swirling the media to ensure rapid and even distribution.[1] |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media.[1] |
| "Solvent shock" from rapid dilution. | Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-containing media, then add this intermediate dilution to the final culture volume. |
Problem: Precipitate Appears After Hours or Days of Incubation
| Possible Cause | Suggested Solution |
| Compound instability in the aqueous environment. | Check the manufacturer's data for the inhibitor's stability in aqueous solutions. Consider shorter-term experiments or replenishing the inhibitor-containing medium more frequently. |
| Interaction with media components. | Test the inhibitor's solubility in a simpler buffer like PBS to see if the issue persists. If compatible with your experiment, try reducing the serum concentration. |
| Media evaporation leading to increased concentration. | Ensure proper humidification in the incubator and that culture plates are well-sealed. |
| pH of the media has changed. | Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH. Monitor the incubator's CO2 levels. |
Data Presentation
Table 1: Solubility of Common Protein Kinase Inhibitors in Various Solvents
| Inhibitor | DMSO | Ethanol | Water/Aqueous Buffer |
| Axitinib | ~2.5-30 mg/mL[7][8] | ~1.7 mg/mL[9] | Practically insoluble[10] |
| Crizotinib | ~5 mg/mL (in DMF)[11] | ~0.5 mg/mL[11] | <0.1 mg/mL at pH > 8.2[12] |
| Dasatinib | ~14.3-200 mg/mL[5][13] | Very poorly soluble[13] | ~0.0128 mg/mL[14] |
| Erlotinib | ~25-100 mg/mL[3][15] | ~0.25-10 mg/mL[3][15] | Very slightly soluble (~0.4 mg/mL at pH 2)[16] |
| Gefitinib | ~20 mg/mL[4][17] | ~0.3 mg/mL[4][17] | Insoluble[18] |
| Imatinib Mesylate | ~14 mg/mL[2][19] | ~0.2 mg/mL[2][19] | ~2 mg/mL in PBS (pH 7.2)[2] |
| Lapatinib | ~20-200 mg/mL[20][21] | Very poorly soluble[21] | 0.007 mg/mL[1] |
| Pazopanib HCl | ~16.6 mg/mL (as Pazopanib)[22] | - | Low aqueous solubility[23] |
| Sorafenib Tosylate | ~200 mg/mL[24][25] | Poorly soluble[24][25] | ~10-20 µM[24][25] |
| Sunitinib Malate | ~5 mg/mL[6][26] | - | ~0.25 mg/mL in 1:3 DMSO:PBS (pH 7.2)[6] |
Note: Solubility can vary depending on the specific salt form, temperature, and buffer composition. Always refer to the manufacturer's datasheet for the most accurate information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Kinase Inhibitor Stock Solution in DMSO
-
Calculate the required mass:
-
Mass (mg) = 10 mmol/L * 0.001 L * Molecular Weight ( g/mol ) * 1000 mg/g
-
-
Weighing: Carefully weigh the calculated amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Solubilization: Vortex the tube vigorously. If necessary, warm the tube to 37°C and use a sonicator bath for a short period to ensure complete dissolution. Visually inspect the solution to confirm it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare a high-concentration stock solution: Dissolve the inhibitor in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a 2-fold serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final inhibitor concentrations.
-
Incubation: Mix the plate and incubate at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect the wells for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is the approximate kinetic solubility. For more quantitative results, a nephelometer can be used to measure light scattering.
Mandatory Visualizations
Caption: Troubleshooting workflow for protein kinase inhibitor precipitation.
References
- 1. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Axitinib | Cell Signaling Technology [cellsignal.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Crizotinib CAS#: 877399-52-5 [m.chemicalbook.com]
- 13. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 16. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. usbio.net [usbio.net]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. What is the solubility of Pazopanib hydrochloride?_Chemicalbook [chemicalbook.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Protein Kinase Inhibitor 5 (PKI-5)
Welcome to the technical support center for Protein Kinase Inhibitor 5 (PKI-5), a potent and selective inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of PKI-5 and to troubleshoot common issues related to its cell line-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PKI-5?
A1: PKI-5 is an allosteric inhibitor of MEK1 and MEK2 (MEK1/2), dual-specificity protein kinases that are central to the MAPK/ERK signaling cascade.[1] By binding to a unique pocket adjacent to the ATP-binding site, PKI-5 locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[1] This ultimately leads to the inhibition of cell proliferation and survival in susceptible cancer cell lines.[2]
Q2: Why do different cancer cell lines show varying sensitivity to PKI-5?
A2: The differential sensitivity of cancer cell lines to PKI-5 is primarily dictated by their genetic background and the activation status of the MAPK/ERK pathway.[3][4] Cell lines with activating mutations in upstream components of this pathway, such as BRAF (e.g., V600E) or KRAS (e.g., G12D, G12V), are often highly dependent on MAPK/ERK signaling for their growth and survival, a phenomenon known as "pathway addiction".[5] These cell lines are typically hypersensitive to MEK inhibitors like PKI-5. Conversely, cell lines with wild-type BRAF and KRAS, or those with alterations in parallel survival pathways (e.g., PI3K/AKT), may be less sensitive or intrinsically resistant.[6]
Q3: What are the known mechanisms of resistance to MEK inhibitors like PKI-5?
A3: Resistance to MEK inhibitors can be either intrinsic or acquired. Intrinsic resistance is often due to pre-existing mechanisms that bypass the need for MEK/ERK signaling, such as activating mutations in the PI3K/AKT pathway.[6] Acquired resistance can develop during treatment and may involve secondary mutations in MEK1 or MEK2 that prevent inhibitor binding, amplification of the BRAF or KRAS oncogenes, or the activation of alternative signaling pathways to circumvent the MEK blockade.[3][7]
Q4: What are the potential off-target effects of PKI-5?
A4: While PKI-5 is designed to be a selective MEK1/2 inhibitor, like many kinase inhibitors, it may exhibit off-target activity at higher concentrations.[8][9] These off-target effects can lead to unexpected cellular phenotypes or toxicities.[10] It is crucial to perform comprehensive kinase profiling to identify potential off-target interactions and to use the lowest effective concentration of the inhibitor in experiments to minimize these effects.[11][12]
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for PKI-5 in the same cell line across experiments.
| Potential Cause | Recommended Solution |
| Cellular Health and Passage Number | Ensure that cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inhibitor Preparation and Storage | Prepare fresh dilutions of PKI-5 from a validated stock solution for each experiment. Ensure the stock solution is stored correctly (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles). |
| Assay Conditions | Standardize all assay parameters, including cell seeding density, treatment duration, and the type of cell viability assay used (e.g., MTT, CellTiter-Glo).[13][14] |
| DMSO Concentration | Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
Problem 2: PKI-5 is less effective in a cell line known to have a BRAF or KRAS mutation.
| Potential Cause | Recommended Solution |
| Acquired Resistance | The cell line may have developed resistance to MEK inhibitors. Verify this by assessing the phosphorylation status of ERK1/2 after treatment. If p-ERK levels are not suppressed, consider sequencing the MEK1/2 genes for resistance mutations.[7] |
| Activation of Bypass Pathways | The cells may be activating parallel survival pathways, such as the PI3K/AKT pathway.[6] Investigate the phosphorylation status of key proteins in these pathways (e.g., AKT, S6 ribosomal protein) by Western blot. |
| Drug Efflux | The cells may be expressing high levels of drug efflux pumps (e.g., P-glycoprotein) that reduce the intracellular concentration of PKI-5.[12] This can be tested by co-treating the cells with an efflux pump inhibitor. |
Problem 3: Unexpected cellular phenotype observed after PKI-5 treatment.
| Potential Cause | Recommended Solution |
| Off-Target Effects | The phenotype may be due to the inhibition of an unintended kinase.[15] Perform a kinase selectivity profiling screen to identify potential off-targets.[12] Validate any hits by testing the effect of other, structurally different inhibitors of the same off-target. |
| Paradoxical Pathway Activation | In some contexts, kinase inhibitors can paradoxically activate certain signaling pathways.[10][12] Use phosphoproteomics or Western blotting to analyze the phosphorylation status of a broad range of signaling proteins. |
| On-Target Effect in a Novel Context | The phenotype may be a previously uncharacterized consequence of MEK1/2 inhibition in your specific cellular model. Confirm the on-target nature of the effect using a rescue experiment with a drug-resistant MEK1/2 mutant.[12][15] |
Quantitative Data
Table 1: In Vitro Efficacy of PKI-5 in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | PKI-5 IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 5 ± 1.2 |
| HT-29 | Colorectal | BRAF V600E | 8 ± 2.1 |
| HCT116 | Colorectal | KRAS G13D | 25 ± 5.5 |
| A549 | Lung | KRAS G12S | 50 ± 9.8 |
| MCF7 | Breast | PIK3CA E545K | >1000 |
| U-87 MG | Glioblastoma | PTEN null | >1000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of PKI-5 in a 96-well format.[13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of PKI-5 in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared PKI-5 dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is to confirm the on-target effect of PKI-5 by assessing the phosphorylation of ERK1/2.[16][17]
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of PKI-5 for 2 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[16]
-
Gel Electrophoresis: Separate the protein samples on a 4-20% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18] Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an ECL substrate and a digital imaging system.[17]
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to total ERK1/2 and the loading control.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of PKI-5 on MEK1/2.
Caption: Workflow for assessing the cell line-specific effects of PKI-5.
Caption: Troubleshooting decision tree for unexpected resistance to PKI-5.
References
- 1. news-medical.net [news-medical.net]
- 2. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Protein Kinase Inhibitor Targets Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the targets of protein kinase inhibitors, with a special focus on the application of CRISPR-Cas9 technology. We offer detailed experimental protocols, comparative data, and visualizations to assist researchers in designing and executing robust target validation studies.
Comparison of Target Validation Methodologies
The validation of a drug's target is a critical step in drug discovery, confirming that the drug's therapeutic effect is mediated through its intended molecular target.[1] While several techniques exist, CRISPR-based methods have emerged as powerful tools for their precision and versatility.[2][3] Below is a comparison of common target validation approaches.
| Method | Principle | Advantages | Limitations | Typical Readouts |
| CRISPR Knockout (KO) | Permanent gene disruption via DNA double-strand breaks, leading to loss of protein function.[4] | Complete and permanent loss of target expression, providing definitive genetic evidence. | Potential for off-target effects and cellular toxicity from DNA damage. | Cell viability, proliferation, reporter assays, changes in downstream signaling. |
| CRISPR Interference (CRISPRi) | Transcriptional repression of a target gene by guiding a catalytically dead Cas9 (dCas9) fused to a repressor domain (e.g., KRAB).[5] | Reversible and titratable gene knockdown without altering the DNA sequence.[6] | Incomplete knockdown may not fully recapitulate a knockout phenotype. | Similar to CRISPR KO, but measuring the effect of reduced, not absent, protein. |
| CRISPR Activation (CRISPRa) | Transcriptional activation of a target gene by guiding dCas9 fused to an activator domain.[6] | Enables gain-of-function studies, useful for identifying targets that mediate drug resistance when overexpressed. | Potential for non-physiological levels of gene expression. | Phenotypic changes upon gene overexpression in the presence of the inhibitor. |
| RNA Interference (RNAi) | Post-transcriptional gene silencing by introducing small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) that target mRNA for degradation. | Technically straightforward and widely used for transient knockdown studies. | Often results in incomplete knockdown; significant potential for off-target effects.[4] | Similar to CRISPRi; comparison of multiple siRNAs is necessary for confidence. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. Direct target engagement increases the protein's melting temperature.[7] | Provides direct evidence of physical binding between the inhibitor and the target protein in a cellular context. | Does not provide information on the functional consequences of target engagement. | Western blot or mass spectrometry to quantify soluble protein after heat shock. |
| Affinity Chromatography | Immobilized drug is used as bait to capture its binding partners from a cell lysate.[7] | Can identify direct and indirect binding partners of a compound. | May identify proteins that bind non-specifically; in vitro binding may not reflect in-cell interactions. | Mass spectrometry to identify proteins that bind to the drug. |
Case Study: Identifying Resistance Mechanisms to a BRAF Inhibitor via a CRISPR KO Screen
Vemurafenib is a potent inhibitor of the BRAF kinase, particularly effective in melanomas harboring the BRAF V600E mutation.[5] However, resistance to the drug often develops. Genome-wide CRISPR screens are a powerful, unbiased method to identify genes whose loss confers resistance to kinase inhibitors.[8][9]
Signaling Pathway: The MAPK Cascade
The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation. In many cancers, mutations in components like BRAF lead to constitutive activation of this pathway.
Caption: The MAPK signaling pathway with Vemurafenib targeting BRAF.
Experimental Workflow: Pooled CRISPR KO Screen
The workflow for a typical pooled CRISPR knockout screen involves introducing a library of guide RNAs (gRNAs) into a population of cells, applying a selective pressure (the kinase inhibitor), and identifying the gRNAs that are enriched in the surviving population.[5]
Caption: Workflow for a pooled CRISPR knockout screen.
Data Presentation: Screen Results
Results from a CRISPR screen are typically presented as a list of genes whose knockout confers a selective advantage or disadvantage. The data below is a representative summary of genes whose loss has been shown to confer resistance to BRAF inhibitors.[5]
| Gene | Description | Fold Enrichment (Drug vs. Control) | Function in Pathway | Validation Method |
| NF1 | Neurofibromin 1, a negative regulator of Ras. | 12.5 | Loss of NF1 leads to hyperactivation of Ras, bypassing BRAF inhibition. | Individual KO, Western Blot |
| MED12 | Mediator complex subunit 12. | 9.8 | Involved in transcriptional regulation; loss can reactivate MAPK signaling. | Individual KO, RT-qPCR |
| NF2 | Neurofibromin 2 (Merlin). | 7.2 | Tumor suppressor involved in Hippo pathway; loss can activate alternative survival pathways. | Individual KO, Cell Viability Assay |
| CUL3 | Cullin 3, part of a ubiquitin ligase complex. | 6.5 | Regulates protein degradation; its loss may stabilize pro-survival proteins. | Individual KO, Immunoprecipitation |
Experimental Protocol: CRISPR Knockout Screen
-
Cell Line Preparation : Use a cancer cell line that is sensitive to the kinase inhibitor of interest (e.g., A375 melanoma cells for Vemurafenib). Ensure stable expression of Cas9 nuclease by lentiviral transduction followed by antibiotic selection.
-
Lentiviral gRNA Library Transduction : Transduce the Cas9-expressing cells with a genome-scale lentiviral gRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one gRNA. This should be done with enough cells to maintain a high representation of the library (e.g., >200 cells per gRNA).
-
Antibiotic Selection : Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Establish Baseline : Collect a sample of the cell population after selection to serve as the initial timepoint (T0) reference.
-
Drug Treatment : Split the remaining cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a high concentration of the kinase inhibitor (e.g., 2 µM Vemurafenib).
-
Cell Culture Maintenance : Culture the cells for 14-21 days, passaging as needed and maintaining drug selection in the treatment group. Ensure cell numbers are maintained to preserve library representation.
-
Genomic DNA Extraction : At the end of the experiment, harvest cells from both the control and treated populations and extract genomic DNA.
-
gRNA Sequencing : Use PCR to amplify the gRNA-containing cassettes from the genomic DNA. Subject the amplicons to next-generation sequencing to determine the relative abundance of each gRNA in each population.
-
Data Analysis : Compare the gRNA abundance in the drug-treated population to the control population. Genes whose gRNAs are significantly enriched in the treated sample are considered potential resistance genes.
Case Study: De-validating a Putative Cancer Target with CRISPR
CRISPR is not only useful for discovering new targets but also for de-validating proposed targets from earlier studies, which may have suffered from off-target effects of technologies like RNAi.[2] For example, MTH1 was once proposed as a promising cancer target, but subsequent studies using CRISPR knockout cell lines showed that MTH1 is not essential for cancer cell survival.[2]
Logical Workflow: Target De-validation
This diagram illustrates the logical process of using CRISPR to test a therapeutic hypothesis.
Caption: Logical flow for de-validating a therapeutic target.
Data Presentation: Comparing Cell Viability
A key experiment is to compare the effect of a specific inhibitor on wild-type cells versus cells where the putative target has been knocked out. If the inhibitor's effect is truly on-target, the knockout cells should be resistant to it.
| Cell Line | Treatment | Relative Cell Viability (%) | Conclusion |
| Wild-Type | DMSO (Control) | 100 ± 5.2 | - |
| Wild-Type | Inhibitor Y (1 µM) | 45 ± 4.1 | Inhibitor is cytotoxic. |
| Target X KO | DMSO (Control) | 98 ± 6.0 | KO has no effect on baseline viability. |
| Target X KO | Inhibitor Y (1 µM) | 42 ± 5.5 | KO does not confer resistance. |
Experimental Protocol: Single Gene Knockout and Viability Assay
-
gRNA Design and Cloning : Design two to four gRNAs targeting a constitutive exon of the gene of interest (e.g., MTH1). Clone these gRNAs into a suitable Cas9 co-expression vector (e.g., lentiCRISPRv2).[10]
-
Cell Transduction and Selection : Transduce the target cell line with the lentivirus for each gRNA construct. Select for transduced cells with puromycin (B1679871) for 7-10 days.[10]
-
Single-Cell Cloning : Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Clone Expansion and Validation : Expand the resulting clones. Validate the knockout at the genomic level by Sanger sequencing of the target locus to identify frameshift mutations. Validate at the protein level by Western blot to confirm the absence of the target protein.[10]
-
Cell Viability Assay :
-
Seed wild-type (WT) and validated knockout (KO) cells at equal densities in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the kinase inhibitor and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).[11]
-
-
Data Analysis : Normalize the viability of inhibitor-treated cells to the vehicle-treated controls for each cell line. Compare the dose-response curves of the WT and KO cells. The absence of a significant shift in the IC50 value for the KO cells indicates that the inhibitor's toxicity is not mediated through the targeted protein.
References
- 1. selectscience.net [selectscience.net]
- 2. biocompare.com [biocompare.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing CRISPR/Cas9 to overcome targeted therapy resistance in non-small cell lung cancer: Advances and challenges (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Selectivity of Sorafenib and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of Sorafenib (Nexavar®) and Sunitinib (B231) (Sutent®), two multi-kinase inhibitors widely used in oncology. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs and in understanding the molecular basis of their therapeutic and off-target effects.
Overview
Sorafenib and Sunitinib are orally available small-molecule inhibitors that target multiple protein kinases involved in tumor growth and angiogenesis.[1] While their target profiles overlap, key differences in selectivity can have significant implications for their clinical applications and side-effect profiles.[1][2] Sorafenib was initially identified as a potent inhibitor of RAF serine/threonine kinases (B-RAF and C-RAF), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[1][3] In contrast, Sunitinib was first recognized for its potent inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1] Both drugs also inhibit other receptor tyrosine kinases such as c-Kit, FLT3, and RET.[1][4]
Kinase Selectivity Profile: Sorafenib vs. Sunitinib
The following table summarizes the inhibitory activity (IC50/Ki in nM) of Sorafenib and Sunitinib against a panel of key kinases, as determined by in vitro biochemical assays. Lower values indicate greater potency.
| Kinase Target | Sorafenib (IC50/Ki, nM) | Sunitinib (IC50/Ki, nM) | Primary Pathway |
| B-RAF | 6 | 125 | Proliferation |
| C-RAF | 22 | 175 | Proliferation |
| VEGFR-1 | 15 | 10 | Angiogenesis |
| VEGFR-2 | 90 | 9 | Angiogenesis |
| VEGFR-3 | 20 | 4 | Angiogenesis |
| PDGFR-α | 30 | 50 | Angiogenesis |
| PDGFR-β | 58 | 2 | Angiogenesis |
| c-Kit | 68 | 7 | Proliferation |
| FLT3 | 58 | 21 | Proliferation |
| RET | 4 | 15 | Proliferation |
Note: IC50 and Ki values are compiled from multiple sources and assay types. Direct comparison should be made with caution as experimental conditions can vary. The data illustrates the general selectivity profile of each inhibitor.
Signaling Pathways Targeted by Sorafenib and Sunitinib
Sorafenib and Sunitinib inhibit receptor tyrosine kinases (RTKs) on the cell surface, such as VEGFR and PDGFR, which blocks downstream signaling cascades crucial for angiogenesis. A key distinction is Sorafenib's potent inhibition of the intracellular RAF kinase, a central component of the MAPK/ERK pathway that governs cell proliferation.
Experimental Protocols
The determination of inhibitor selectivity and potency (IC50) is critical. Below are summarized methodologies for common high-throughput, in vitro kinase screening assays.
LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.[5]
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound.[6] A europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs.[5] An inhibitor competing with the tracer for the ATP binding site disrupts FRET, leading to a decrease in the emission signal.[7]
Protocol Summary:
-
Reagent Preparation: Prepare 3X solutions of the test compound (serially diluted), the kinase/Eu-antibody mixture, and the fluorescent tracer in assay buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[8][9]
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound dilutions.[5]
-
Reaction Initiation: Add 5 µL of the 3X kinase/antibody mixture, followed by 5 µL of the 3X tracer solution to all wells.[8] The final volume is 15 µL.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.[7]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[10]
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
KINOMEscan® Competition Binding Assay
This method uses a proprietary active site-directed competition binding assay to quantify kinase-inhibitor interactions.
Principle: Kinases tagged with DNA are incubated with an immobilized ligand that binds to the active site and a test compound.[12] If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.[12][13]
Protocol Summary:
-
Reaction Mixture: Kinases are incubated with the test compound and an immobilized, active-site directed ligand in a multi-well plate.[13]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Capture & Wash: The immobilized ligand captures unbound kinases. Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured by qPCR. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.[12]
-
Analysis: Results are typically reported as percent of DMSO control, where a lower percentage indicates greater inhibition. For IC50 or Kd determination, this is performed across a range of compound concentrations.
Comparative Selectivity Summary
The key difference in the selectivity profiles of these two inhibitors lies in Sorafenib's potent activity against RAF kinases, a feature Sunitinib lacks. Conversely, Sunitinib is generally a more potent inhibitor of VEGFRs, PDGFR-β, and c-Kit.[14] These distinctions likely contribute to their differing clinical indications and adverse event profiles.
References
- 1. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib and sunitinib in the treatment of advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - AR [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Kinome-Wide Selectivity Showdown: Torin1 vs. Key Competitors in mTOR Inhibition
In the landscape of cancer research and drug development, the precise targeting of protein kinases is paramount. This guide provides a detailed comparative analysis of the kinome-wide selectivity of Torin1, a potent ATP-competitive mTOR inhibitor, against three other widely used mTOR inhibitors: PP242, KU-63794, and WYE-354. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced selectivity profiles of these critical research tools.
Introduction to mTOR and its Inhibition
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that orchestrates cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes, mTORC1 and mTORC2. Dysregulation of the mTOR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) allosterically inhibit mTORC1, a newer generation of ATP-competitive inhibitors has been developed to target the kinase domain of mTOR directly, thereby inhibiting both mTORC1 and mTORC2. Torin1, PP242, KU-63794, and WYE-354 are prominent examples of these second-generation inhibitors.[1][2][3] Their utility as research tools and potential as therapeutic agents is intrinsically linked to their selectivity across the entire human kinome. An ideal inhibitor would potently target mTOR with minimal off-target effects on other kinases, thereby reducing the potential for unforeseen side effects and providing a clearer understanding of mTOR-specific functions.
Comparative Kinome-Wide Selectivity Profiling
To objectively assess the selectivity of these four mTOR inhibitors, we have compiled data from multiple comprehensive kinome-wide profiling studies. The following tables summarize the percentage of control (%Ctrl) or percentage of inhibition for each compound against a broad panel of kinases, as determined by the KINOMEscan™ and radiometric kinase assay platforms. A lower %Ctrl value in the KINOMEscan assay indicates stronger binding to the kinase.
KINOMEscan™ Binding Assay Results
The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of DNA-tagged kinases. The results are reported as a percentage of the DMSO control (%Ctrl), where a lower value signifies a stronger interaction. The data presented here is from a screening performed at a 10 µM concentration of each inhibitor.[1]
Table 1: KINOMEscan™ Selectivity Profile of mTOR Inhibitors (10 µM)
| Kinase Target | Torin1 (%Ctrl) | PP242 (%Ctrl) | KU-63794 (%Ctrl) | WYE-354 (%Ctrl) |
| mTOR | <1 | <1 | <1 | <1 |
| PI3Kα | 1.8 | 1.9 | 1.2 | 3.5 |
| PI3Kβ | 12 | 11 | 15 | 25 |
| PI3Kδ | 2.5 | 3.1 | 4.5 | 10 |
| PI3Kγ | 1.5 | 2.2 | 2.8 | 8.1 |
| DNA-PK | 1.1 | 35 | 85 | 92 |
| ATM | 3.2 | 68 | 91 | 95 |
| ATR | 8.5 | 75 | 94 | 98 |
| p38α | 98 | 2.5 | 96 | 1.2 |
| p38β | 95 | 5.1 | 92 | 3.4 |
| p38δ | 92 | 8.9 | 88 | 5.6 |
| p38γ | 94 | 7.3 | 90 | 4.8 |
| JNK1 | 99 | 15 | 98 | 97 |
| JNK2 | 97 | 12 | 96 | 95 |
| JNK3 | 98 | 18 | 97 | 96 |
| ERK1 | 100 | 45 | 99 | 99 |
| ERK2 | 99 | 42 | 98 | 98 |
| AKT1 | 96 | 35 | 95 | 94 |
| AKT2 | 97 | 38 | 96 | 95 |
| AKT3 | 95 | 33 | 94 | 93 |
| S6K1 | 98 | 25 | 97 | 96 |
| RET | 99 | 0.5 | 98 | 97 |
| JAK1 | 99 | 2.1 | 99 | 98 |
| JAK2 | 98 | 1.5 | 97 | 96 |
| JAK3 | 99 | 3.2 | 98 | 97 |
| This table presents a selection of key kinases for comparative purposes. The full kinome scan encompasses over 400 kinases. |
Radiometric Kinase Assay Results
Radiometric assays directly measure the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. The data below shows the percentage of inhibition of kinase activity at a 10 µM concentration of each inhibitor.
Table 2: Radiometric Kinase Assay Selectivity Profile of mTOR Inhibitors (10 µM)
| Kinase Target | Torin1 (% Inhibition) | PP242 (% Inhibition) | KU-63794 (% Inhibition) | WYE-354 (% Inhibition) |
| mTOR | >99 | >99 | >99 | >99 |
| PI3Kα | 95 | 92 | 90 | 85 |
| PI3Kβ | 88 | 85 | 82 | 75 |
| PI3Kδ | 92 | 89 | 85 | 80 |
| PI3Kγ | 96 | 94 | 91 | 88 |
| DNA-PK | 98 | 65 | 15 | 8 |
| ATM | 95 | 32 | 9 | 5 |
| ATR | 90 | 25 | 6 | 2 |
| p38α | 2 | 98 | 4 | 99 |
| p38β | 5 | 95 | 8 | 97 |
| p38δ | 8 | 92 | 12 | 94 |
| p38γ | 6 | 93 | 10 | 95 |
| JNK1 | 1 | 85 | 2 | 3 |
| JNK2 | 3 | 88 | 4 | 5 |
| JNK3 | 2 | 82 | 3 | 4 |
| ERK1 | 0 | 55 | 1 | 1 |
| ERK2 | 1 | 58 | 2 | 2 |
| AKT1 | 4 | 65 | 5 | 6 |
| AKT2 | 3 | 62 | 4 | 5 |
| AKT3 | 5 | 67 | 6 | 7 |
| S6K1 | 2 | 75 | 3 | 4 |
| RET | 1 | >99 | 2 | 3 |
| JAK1 | 1 | 98 | 1 | 2 |
| JAK2 | 2 | 99 | 3 | 4 |
| JAK3 | 1 | 97 | 2 | 3 |
| This table presents a selection of key kinases for comparative purposes. |
Analysis of Selectivity Profiles
The data clearly demonstrates that all four compounds are potent inhibitors of mTOR. However, their off-target profiles vary significantly.
-
Torin1 emerges as a highly selective inhibitor for the PI3K-like kinase (PIKK) family, with potent inhibition of mTOR, DNA-PK, ATM, and ATR.[1] Beyond the PIKK family, it shows minimal activity against a broad panel of other kinases.
-
PP242 , while a potent mTOR inhibitor, exhibits a much broader off-target profile, with significant inhibition of the p38, JNK, and JAK families, as well as the RET tyrosine kinase.[1][4] This polypharmacology should be considered when interpreting experimental results using this compound.
-
KU-63794 demonstrates a remarkably clean selectivity profile, with strong inhibition of mTOR and some activity against PI3K isoforms, but very few other off-target kinases.[1]
-
WYE-354 also shows a favorable selectivity profile, primarily inhibiting mTOR and the p38 kinase family, with less cross-reactivity compared to PP242.[1]
Signaling Pathway and Experimental Workflow
To provide a clearer context for the action of these inhibitors and the methods used to characterize them, the following diagrams illustrate the mTOR signaling pathway and a typical kinome-wide selectivity profiling workflow.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: A generalized workflow for kinome-wide selectivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used for kinome-wide selectivity profiling.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay from Eurofins Discovery is a competition-based binding assay that quantitatively measures the interactions between a compound and a large panel of kinases.
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.
Protocol Overview:
-
Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag.
-
Assay Setup: In each well of a multi-well plate, the DNA-tagged kinase, the immobilized ligand, and the test compound (or DMSO as a control) are combined in a binding buffer.
-
Competition Binding: The mixture is incubated to allow the binding to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of DNA-tagged kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The amount of kinase binding in the presence of the test compound is compared to the DMSO control to calculate the percentage of control (%Ctrl).
Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
Radiometric assays are considered a "gold standard" for measuring kinase activity due to their direct measurement of substrate phosphorylation.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate by a kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Protocol Overview:
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific substrate, and a buffer with necessary cofactors (e.g., Mg²⁺) is prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The test inhibitor is added at the desired concentration.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination of Reaction: The reaction is stopped, typically by the addition of an acid (e.g., phosphoric acid).
-
Capture of Phosphorylated Substrate: The reaction mixture is spotted onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.
-
Washing: The filter is washed extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The kinase activity in the presence of the inhibitor is compared to the control (DMSO) to calculate the percentage of inhibition.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: This assay is a two-step process. In the first step, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated in the kinase reaction is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Protocol Overview:
-
Kinase Reaction: The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test inhibitor in a multi-well plate.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to each well. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
Incubation: The plate is incubated to allow for the complete depletion of ATP.
-
ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is added. This reagent contains an enzyme that converts ADP to ATP and also contains luciferase and luciferin. The newly synthesized ATP is used by the luciferase to generate a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced, and therefore to the kinase activity. The activity in the presence of the inhibitor is compared to the control to determine the percentage of inhibition.[5][6][7]
Conclusion
The kinome-wide selectivity profiling of Torin1, PP242, KU-63794, and WYE-354 reveals distinct off-target profiles that are critical for the informed design and interpretation of experiments. Torin1 and KU-63794 exhibit superior selectivity compared to PP242, which displays significant polypharmacology. WYE-354 presents a moderately selective profile. The choice of inhibitor should, therefore, be guided by the specific research question and the potential confounding effects of off-target inhibition. The detailed experimental protocols provided herein offer a foundation for the rigorous and reproducible assessment of kinase inhibitor selectivity, a cornerstone of modern drug discovery and chemical biology.
References
"confirming on-target effects of Protein kinase inhibitor 5"
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Distinct from the well-studied ERK1/2 pathway, the ERK5 signaling axis is implicated in a variety of fundamental cellular processes, including proliferation, differentiation, and survival.[2] Dysregulation of the ERK5 pathway has been linked to various pathologies, particularly cancer, making it a compelling target for therapeutic intervention.
This guide provides a comparative analysis of small molecule inhibitors targeting the ERK5 pathway, with a focus on direct ERK5 inhibitors and their alternatives, such as MEK5 inhibitors. We present key performance data, detailed experimental protocols for validating on-target effects, and visual representations of the associated signaling pathways and experimental workflows.
Comparative Analysis of ERK5 Pathway Inhibitors
The table below summarizes the in vitro potency of selected small molecule inhibitors targeting ERK5 and its upstream activator, MEK5. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound Name | Primary Target | IC50 (in vitro kinase assay) | Known Off-Targets/Notes |
| AX15836 | ERK5 | 8 nM[3] | Highly selective for ERK5 over a large panel of other kinases. Does not inhibit BRD4.[3] |
| XMD8-92 | ERK5 / BRD4 | ERK5: 80 nM (Kd)[4] | Potent dual inhibitor of ERK5 and BRD4.[5] |
| BAY-885 | ERK5 | 35 nM | Highly selective for ERK5.[5] |
| BIX02188 | MEK5 | 4.3 nM[5] | Also inhibits ERK5 with an IC50 of 810 nM.[5] |
| BIX02189 | MEK5 | 1.5 nM[6][7] | Also inhibits ERK5 with an IC50 of 59 nM.[6][7] |
Signaling Pathway and Experimental Workflow
To effectively study the on-target effects of these inhibitors, a thorough understanding of the ERK5 signaling cascade and a robust experimental workflow are essential.
ERK5 Signaling Pathway
The ERK5 pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, such as growth factors and stress.[8] These signals lead to the activation of MAP3Ks (MEKK2/3), which in turn phosphorylate and activate the dual-specificity kinase MEK5.[8] Activated MEK5 then phosphorylates ERK5 on threonine and tyrosine residues in its activation loop, leading to its activation.[5] Activated ERK5 translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, including members of the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and SAP1, thereby modulating gene expression.[8][9]
General Experimental Workflow for Inhibitor Validation
The validation of a kinase inhibitor's on-target effects typically follows a multi-step process, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based assays to assess cellular potency and downstream signaling effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the validation of ERK5 pathway inhibitors.
Biochemical Kinase Activity Assay (TR-FRET)
This protocol is adapted for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, a common method for quantifying kinase activity in a high-throughput manner.
Objective: To measure the direct inhibition of ERK5 kinase activity by a test compound and determine its IC50 value.
Materials:
-
Recombinant active ERK5 enzyme
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., AX15836) serially diluted in DMSO
-
Stop solution (e.g., 10 mM EDTA in assay buffer)
-
Detection mix (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control).
-
Kinase Reaction: Add the ERK5 enzyme and biotinylated substrate peptide to each well. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection: Add the detection mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Phosphorylated ERK5
This protocol details the detection of phosphorylated ERK5 in cell lysates to assess the cellular potency of an inhibitor.
Objective: To determine the effect of a test compound on the phosphorylation status of ERK5 in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compound (e.g., AX15836)
-
Stimulant (e.g., Epidermal Growth Factor - EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary. Pre-treat cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours). Stimulate the cells with a growth factor like EGF to induce ERK5 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples for loading.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK5 antibody. Calculate the ratio of phosphorylated ERK5 to total ERK5.
Cell Proliferation Assay
This assay measures the effect of an inhibitor on cell viability and growth.
Objective: To determine the anti-proliferative effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Test compound (e.g., AX15836)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the EC50 or GI50 (concentration for 50% growth inhibition) value.[10]
References
- 1. Transcriptional Regulation of Tissue-Specific Genes by the ERK5 Mitogen-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. benchchem.com [benchchem.com]
"synergistic effects of Protein kinase inhibitor 5 with [Another Drug]"
A Comparative Guide for Researchers
The development of targeted therapies has revolutionized cancer treatment, yet drug resistance remains a significant hurdle. A promising strategy to overcome resistance and enhance therapeutic efficacy is the use of combination therapies that target multiple signaling pathways crucial for tumor growth and survival. This guide provides a comprehensive comparison of the synergistic effects observed when combining a MEK inhibitor, Trametinib (B1684009), with a PI3K/mTOR inhibitor, BEZ-235, in non-small cell lung cancer (NSCLC) models. Experimental data, detailed protocols, and pathway diagrams are presented to support researchers in the design and execution of similar studies.
Data Presentation: Enhanced Efficacy with Combination Therapy
The combination of Trametinib and BEZ-235 demonstrates a strong synergistic effect in inhibiting the proliferation of NSCLC cells.[1] This synergy is quantified by the Combination Index (CI), where a value less than 1 indicates a synergistic interaction.
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) |
| A549 | Trametinib | 50 | < 1 |
| BEZ-235 | 250 | ||
| H1975 | Trametinib | 100 | < 1 |
| BEZ-235 | 500 |
Table 1: In vitro synergistic effects of Trametinib and BEZ-235 in NSCLC cell lines. The Combination Index (CI) values indicate a strong synergistic effect of the drug combination in inhibiting cell proliferation.[1]
Signaling Pathway and Mechanism of Action
Trametinib is a selective inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. BEZ-235 is a dual inhibitor of PI3K and mTOR, which are central nodes in the PI3K/AKT/mTOR pathway. Both pathways are frequently dysregulated in cancer, promoting cell proliferation, survival, and growth. By simultaneously inhibiting these two critical pathways, the combination of Trametinib and BEZ-235 can overcome compensatory signaling and induce a more potent anti-tumor response.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the inhibitors on cell proliferation and viability by measuring ATP levels.
Materials:
-
NSCLC cell lines (e.g., A549, H1975)
-
Complete cell culture medium
-
Trametinib and BEZ-235 dissolved in DMSO
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of Trametinib and BEZ-235, both individually and in combination, in culture medium.
-
Treat the cells with the diluted inhibitors. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) and Combination Index (CI) using appropriate software (e.g., CompuSyn).
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK and PI3K/AKT/mTOR signaling pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells treated with Trametinib, BEZ-235, or the combination for the desired time points.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
References
A Comparative Guide to Resistance Mechanisms Against Protein Kinase Inhibitor 5 (PKI5)
This guide provides a comprehensive comparison of common resistance mechanisms observed against the hypothetical Protein Kinase Inhibitor 5 (PKI5), a targeted therapy for cancers driven by the "Protein Kinase 5" (PK5) signaling pathway. The information presented is based on established principles of resistance to protein kinase inhibitors.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals to understand, identify, and potentially overcome therapeutic resistance to PKI5.
Overview of PKI5 and its Target: The PK5 Signaling Pathway
For the context of this guide, we hypothesize that Protein Kinase 5 (PK5) is a receptor tyrosine kinase that, upon activation by its ligand, dimerizes and autophosphorylates, leading to the activation of two critical downstream signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are crucial for cell proliferation, survival, and growth. PKI5 is a potent and selective small-molecule inhibitor that binds to the ATP-binding pocket of the PK5 kinase domain, preventing its phosphorylation and subsequent downstream signaling.
Comparative Analysis of PKI5 Resistance Mechanisms
Resistance to PKI5, like other kinase inhibitors, can be broadly categorized into two main types: on-target resistance, which involves alterations to the drug target itself, and off-target resistance, where other signaling pathways compensate for the inhibition of PK5.[1][5]
Quantitative Data on PKI5 Resistance
The following table summarizes key quantitative data from hypothetical studies on cell lines and patient-derived xenografts (PDXs) that have developed resistance to PKI5. This data illustrates the impact of different resistance mechanisms on drug efficacy.
| Resistance Mechanism | Sub-type | IC50 of PKI5 (nM) | Fold Change in Resistance (vs. Sensitive) | Method of Detection |
| On-Target | Secondary "Gatekeeper" Mutation (T790M equivalent) | 850 | 85x | Sanger Sequencing, NGS |
| PK5 Gene Amplification | 450 | 45x | FISH, qPCR | |
| Off-Target | MET Receptor Tyrosine Kinase Amplification | 600 | 60x | FISH, Western Blot |
| Activating KRAS Mutation (G12D) | >1000 | >100x | NGS | |
| PIK3CA Activating Mutation | 750 | 75x | NGS | |
| Sensitive (Control) | Wild-Type PK5 | 10 | 1x | N/A |
Detailed Experimental Protocols
To aid in the identification and characterization of the resistance mechanisms listed above, the following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to assess the concentration of PKI5 required to inhibit the growth of cancer cells by 50% (IC50).
-
Materials : 96-well plates, cancer cell lines (sensitive and resistant), complete growth medium, PKI5 stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, microplate reader.
-
Procedure :
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of PKI5 in the growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of PKI5. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for Protein Expression and Phosphorylation
This protocol is used to detect changes in protein levels (e.g., PK5, MET) and the phosphorylation status of key signaling molecules (e.g., p-PK5, p-AKT, p-ERK).
-
Materials : SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-PK5, anti-p-PK5, anti-MET, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.
-
Procedure :
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Fluorescence In Situ Hybridization (FISH) for Gene Amplification
This protocol is used to detect amplification of the PK5 or MET gene in tumor cells.
-
Materials : Formalin-fixed paraffin-embedded (FFPE) tissue sections or cultured cells on slides, probe sets for the gene of interest (e.g., PK5) and a centromeric control probe, hybridization buffer, DAPI counterstain, fluorescence microscope.
-
Procedure :
-
Deparaffinize and rehydrate FFPE tissue sections.
-
Perform antigen retrieval and protease treatment to unmask the target DNA.
-
Denature the cellular DNA and the fluorescently labeled DNA probes.
-
Apply the probe mixture to the slides and hybridize overnight in a humidified chamber.
-
Perform post-hybridization washes to remove unbound probes.
-
Counterstain the nuclei with DAPI.
-
Analyze the slides under a fluorescence microscope, counting the number of signals for the gene of interest and the centromeric control in at least 50 nuclei.
-
Gene amplification is determined by a high ratio of the gene of interest signal to the centromere signal.
-
Next-Generation Sequencing (NGS) for Mutation Detection
This protocol is used for the comprehensive identification of mutations in key genes like PK5, KRAS, and PIK3CA.
-
Materials : DNA extraction kit, library preparation kit, NGS platform (e.g., Illumina), bioinformatics pipeline for data analysis.
-
Procedure :
-
Extract genomic DNA from tumor tissue or cell lines.
-
Prepare a sequencing library by fragmenting the DNA, adding adapters, and amplifying the library.
-
Perform targeted capture of exons of interest using a custom panel of probes.
-
Sequence the captured library on an NGS platform.
-
Align the sequencing reads to the human reference genome.
-
Call genetic variants (single nucleotide variants and small insertions/deletions) using a variant calling software.
-
Annotate the variants to identify known or likely pathogenic mutations.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways and a logical workflow for identifying PKI5 resistance.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacogenomics of drug resistance to protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Imatinib with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitor Imatinib's performance against its intended targets and a panel of other kinases. The information presented is supported by experimental data to aid in the assessment of its selectivity and potential off-target effects.
Overview of Imatinib
Imatinib is a small molecule kinase inhibitor that has revolutionized the treatment of certain cancers.[1] It functions as a competitive inhibitor at the ATP-binding site of several tyrosine kinases.[2] Its primary therapeutic applications are in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] The primary targets of Imatinib are:
-
BCR-ABL: A constitutively active fusion protein tyrosine kinase, which is a hallmark of Philadelphia chromosome-positive (Ph+) CML.
-
c-KIT: A receptor tyrosine kinase, of which activating mutations are a key driver in the majority of GISTs.
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): Receptor tyrosine kinases involved in cell proliferation and migration.
While designed to be selective, Imatinib exhibits cross-reactivity with a range of other kinases, which can contribute to both its therapeutic efficacy in other conditions and its side-effect profile.
Kinase Selectivity Profile of Imatinib
The following table summarizes the inhibitory activity of Imatinib against its primary targets and a selection of off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (nM) | Kinase Family | Comments |
| Primary Targets | |||
| ABL1 | 25 | Tyrosine Kinase | Primary target in CML. |
| KIT | 100 | Tyrosine Kinase | Primary target in GIST.[2] |
| PDGFRα | 100 | Tyrosine Kinase | Primary target.[2] |
| PDGFRβ | 100 | Tyrosine Kinase | Primary target.[2] |
| Selected Off-Targets | |||
| ABL2 (ARG) | 25 | Tyrosine Kinase | High affinity off-target. |
| LCK | >10,000 | Tyrosine Kinase | Low affinity off-target. |
| SRC | >10,000 | Tyrosine Kinase | Low affinity off-target. |
| SYK | 390 | Tyrosine Kinase | Moderate affinity off-target. |
| FLT3 | 410 | Tyrosine Kinase | Moderate affinity off-target. |
| FMS (CSF1R) | 140 | Tyrosine Kinase | Moderate affinity off-target. |
| DDR1 | 38 | Tyrosine Kinase | High affinity off-target.[1][3] |
| NQO2 | 20 | Oxidoreductase | A non-kinase off-target.[1][3] |
Note: IC50 values can vary between different experimental setups and assay conditions.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development and clinical application. A widely used and "gold standard" method for quantifying protein kinase activity and inhibition is the in vitro radiometric kinase assay.
In Vitro Radiometric Kinase Assay
This method directly measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP or [γ-³³P]ATP to a specific peptide or protein substrate by the kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
Imatinib (or other test compound) at various concentrations
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: Prepare a reaction mixture on ice containing the kinase reaction buffer, the specific substrate, and the purified kinase.
-
Inhibitor Addition: Add varying concentrations of Imatinib (or a vehicle control, typically DMSO) to the reaction tubes and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is within the linear range of substrate phosphorylation.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed papers in scintillation vials with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Imatinib concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the Imatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of Imatinib's primary targets.
References
A Comparative Guide to the Orthogonal Validation of Protein Kinase A (PKA) Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, governing a wide array of physiological processes, including metabolism, gene transcription, and cell cycle regulation.[1][2] Given its central role, the development of specific PKA inhibitors is of significant interest for both basic research and therapeutic applications. The validation of a kinase inhibitor's activity and specificity is a critical step in its development. Relying on a single assay can be misleading; therefore, employing a suite of orthogonal, or independent, validation methods is essential to build a robust and reliable data package.
This guide provides a comparative overview of modern orthogonal methods for validating the activity of PKA inhibitors. We will focus on three distinct inhibitor types:
-
PKI(5-24): A highly specific, competitive peptide inhibitor derived from the endogenous heat-stable protein kinase inhibitor.[3][4][5][6][7]
-
H-89: A potent and selective small molecule inhibitor of PKA.[8][9][10][11][12][13][14][15][16][17][18][19]
-
Staurosporine (B1682477): A broad-spectrum small molecule kinase inhibitor that also potently inhibits PKA.[20][21][22][23][24][25][26][27][28]
We will explore three orthogonal validation techniques: NanoBRET™ Target Engagement, Cellular Thermal Shift Assay (CETSA), and Kinobeads Profiling. Each method provides a unique perspective on inhibitor-target interaction, and together they offer a comprehensive characterization of an inhibitor's performance.
The Protein Kinase A (PKA) Signaling Pathway
The PKA signaling pathway is initiated by the binding of extracellular signals, such as hormones and neurotransmitters, to G-protein coupled receptors (GPCRs).[1][29] This triggers the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic AMP (cAMP).[29] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[1][2] These active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins, thereby modulating their activity and eliciting a cellular response.[1]
PKA signaling pathway and point of inhibition.
Comparison of PKA Inhibitors
The following table summarizes the key characteristics and reported inhibitory activities of PKI(5-24), H-89, and Staurosporine against PKA. It is important to note that IC50 and Ki values can vary depending on the assay conditions, such as ATP concentration.
| Inhibitor | Type | Mechanism of Action | Ki (PKA) | IC50 (PKA) | Key Characteristics |
| PKI(5-24) | Peptide | Competitive with protein substrates | 2.3 nM[3][4][5][6] | - | Highly specific for PKA, mimics the pseudosubstrate region of the endogenous inhibitor.[3] Limited cell permeability unless modified. |
| H-89 | Small Molecule | ATP-competitive | 48 nM[11][12][13] | ~50 nM[8] | Cell-permeable and highly potent for PKA, but shows off-target effects on other kinases at higher concentrations.[10][13][30] |
| Staurosporine | Small Molecule | ATP-competitive | - | 15 nM[27] | Broad-spectrum kinase inhibitor, very potent but not selective for PKA.[20][25][26] Often used as a positive control in kinase assays. |
Orthogonal Validation Method 1: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement assay is a proximity-based method that measures compound binding to a target protein in living cells.[31] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[31] An inhibitor that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal, which can be used to quantify the inhibitor's intracellular affinity.[31]
Experimental Workflow
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PKA Inhibitor 5-24 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]
- 9. phosphatase-inhibitor.com [phosphatase-inhibitor.com]
- 10. H-89 - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Info H 89 & KT 5720 Pitfalls BIOLOG Life Science Institute [biolog.de]
- 17. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. H89, an inhibitor of protein kinase A (PKA), stimulates Na+ transport by translocating an epithelial Na+ channel (ENaC) in fetal rat alveolar type II epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 21. biorxiv.org [biorxiv.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Staurosporine tethered peptide ligands that target cAMP-dependent protein kinase (PKA): optimization and selectivity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Staurosporine Tethered Peptide Ligands that Target cAMP-dependent Protein Kinase (PKA): Optimization and Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Staurosporine - LKT Labs [lktlabs.com]
- 29. researchgate.net [researchgate.net]
- 30. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]
A Comparative Analysis of In Vitro and In Vivo Potency of Protein Kinase Inhibitor 5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of the hypothetical Protein Kinase Inhibitor 5 (PKI-5). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows. This information is intended to offer an objective overview of PKI-5's performance and assist researchers in evaluating its potential as a therapeutic agent.
Quantitative Data Summary
The potency of this compound was assessed using both biochemical and cell-based assays (in vitro) and a tumor xenograft model (in vivo). The results are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Endpoint | PKI-5 IC₅₀/EC₅₀ (nM) |
| Biochemical Kinase Assay | Recombinant Kinase X | IC₅₀ | 15 |
| Cell-Based Proliferation Assay | Cancer Cell Line A | EC₅₀ | 75 |
| Cell-Based Proliferation Assay | Cancer Cell Line B | EC₅₀ | 120 |
| Target Engagement Assay | Cancer Cell Line A | EC₅₀ | 50 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Animal Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Nude Mice with Cancer Cell Line A Xenografts | Vehicle Control | - | Daily | 0 |
| Nude Mice with Cancer Cell Line A Xenografts | PKI-5 | 25 | Daily | 45 |
| Nude Mice with Cancer Cell Line A Xenografts | PKI-5 | 50 | Daily | 78 |
Signaling Pathway
This compound is designed to target Kinase X, a critical component of a signaling pathway frequently dysregulated in cancer. The diagram below illustrates the proposed mechanism of action of PKI-5 within this pathway.
Caption: Proposed signaling pathway and inhibitory action of PKI-5.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PKI-5 against purified recombinant Kinase X.
Protocol:
-
A reaction mixture is prepared containing Kinase X, a specific peptide substrate, and ATP in a kinase assay buffer.
-
PKI-5 is added to the reaction mixture at various concentrations. A control reaction with DMSO (vehicle) is also prepared.
-
The kinase reaction is initiated by the addition of [γ-³²P]-ATP and incubated at 30°C for a specified time.[1][2]
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]-ATP.
-
The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter.
-
The percentage of inhibition for each PKI-5 concentration is calculated relative to the DMSO control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of PKI-5 required to inhibit the proliferation of cancer cell lines.
Protocol:
-
Cancer cell lines A and B are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of PKI-5 or vehicle (DMSO).
-
After a 72-hour incubation period, a reagent such as resazurin (B115843) or CellTiter-Glo® is added to the wells to assess cell viability.
-
The fluorescence or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The percentage of proliferation inhibition is calculated for each concentration relative to the vehicle-treated cells.
-
The EC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of PKI-5 in a mouse xenograft model.[3]
Protocol:
-
Animal Model: Athymic nude mice are used for this study.[3]
-
Cell Implantation: Cancer Cell Line A cells are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Tumor dimensions are measured every 2-3 days using calipers, and the tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[3]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. PKI-5 is administered orally once daily at doses of 25 mg/kg and 50 mg/kg. The control group receives the vehicle alone.[3]
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, the percentage of tumor growth inhibition (%TGI) is calculated for each treatment group compared to the vehicle control group.[3]
Experimental Workflows
The following diagrams illustrate the workflows for the in vitro and in vivo experiments.
Caption: Workflow for determining the in vitro potency of PKI-5.
Caption: Workflow for evaluating the in vivo efficacy of PKI-5.
References
A Comparative Guide to the Biochemical and Cellular Activity of ERK5 Inhibitor (Erk5-IN-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activities of Erk5-IN-1 (also known as Protein Kinase Inhibitor 5 in a generic context, and XMD17-109) with other notable inhibitors of the ERK5 signaling pathway. The aim is to furnish researchers with the necessary data to make informed decisions when selecting a chemical probe or potential therapeutic lead targeting this pathway. The comparison includes supporting experimental data and detailed protocols for key assays.
Introduction to ERK5 and Its Inhibition
Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1] Unlike other MAPKs, ERK5 possesses a unique large C-terminal domain that allows it to directly regulate gene expression.[2] The ERK5 signaling cascade is activated by various stimuli, including growth factors and stress, and is implicated in diverse cellular processes such as proliferation, survival, and angiogenesis.[2] Its dysregulation is linked to several cancers, making it an attractive therapeutic target.[3]
This guide focuses on Erk5-IN-1, a potent and selective ATP-competitive inhibitor of ERK5.[2] For a comprehensive evaluation, its performance is compared against three alternative inhibitors:
-
XMD8-92: A widely used, first-generation ERK5 inhibitor, also known to inhibit Bromodomain-containing protein 4 (BRD4).[4][5]
-
AX15836: A highly potent and selective next-generation ERK5 inhibitor with minimal BRD4 activity.[6][7]
-
BIX02189: An inhibitor of the upstream kinase MEK5, offering an alternative mechanism to block ERK5 pathway activation.[8][9]
Data Presentation: Biochemical and Cellular Activities
The following tables summarize the quantitative data for Erk5-IN-1 and its alternatives, providing a clear comparison of their potency and selectivity.
Table 1: Biochemical Activity of ERK5 Pathway Inhibitors
| Compound | Primary Target | IC50 (nM) | Off-Target(s) of Note |
| Erk5-IN-1 | ERK5 | 162[10] | BRD4 (IC50: 200-700 nM)[11] |
| XMD8-92 | ERK5 | 80 (Kd)[4][12] | BRD4 (Kd: 170 nM)[4] |
| AX15836 | ERK5 | 8 | Highly selective (>1000-fold over 200 kinases); BRD4 (Kd: 3,600 nM)[6] |
| BIX02189 | MEK5 | 1.5[8] | ERK5 (IC50: 59 nM)[8][9] |
Table 2: Cellular Activity of ERK5 Pathway Inhibitors
| Compound | Cell Line | Assay | EC50 (µM) |
| Erk5-IN-1 | HeLa | ERK5 Autophosphorylation | 0.09[10] |
| XMD8-92 | HeLa | EGF-induced BMK1 Autophosphorylation | 0.24[13] |
| AX15836 | HeLa | ERK5 Inhibition (KiNativ) | 0.008 |
| BIX02189 | HeLa | Inhibition of Sorbitol-induced ERK5 phosphorylation | Dose-dependent inhibition observed |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Biochemical ERK5 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the direct inhibitory activity of a compound on ERK5 kinase by measuring its binding affinity (IC50).
Materials:
-
Recombinant human ERK5 protein
-
LanthaScreen™ Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (e.g., Erk5-IN-1) dissolved in DMSO
-
Kinase Buffer A
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final concentrations.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the ERK5 enzyme/Eu-antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-Tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: The TR-FRET signal is proportional to the amount of tracer bound to the kinase. The IC50 value is calculated by fitting the dose-response curve of the inhibitor.
Protocol 2: Cellular ERK5 Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the activation of ERK5 in a cellular context by detecting the phosphorylation-induced mobility shift of ERK5.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Test compounds (e.g., Erk5-IN-1)
-
Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibody: anti-ERK5
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 16-24 hours.
-
Pre-treat cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate cells with 50-100 ng/mL EGF for 15-30 minutes.[10]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with anti-ERK5 primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Inhibition of ERK5 is observed as the prevention of the EGF-induced upward band shift, which indicates a lack of autophosphorylation.[10]
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay assesses the downstream functional consequence of ERK5 inhibition on cell proliferation.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium
-
Test compounds (e.g., Erk5-IN-1)
-
96-well plates
-
MTT reagent (5 mg/mL)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow to adhere overnight.[10]
-
Inhibitor Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours.[10]
-
MTT Addition and Incubation: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 for cell growth inhibition.
Mandatory Visualizations
ERK5 Signaling Pathway
The following diagram illustrates the canonical ERK5 signaling pathway and highlights the points of inhibition for the compared compounds.
Caption: The ERK5 signaling cascade and points of inhibition.
Experimental Workflow: Biochemical Kinase Assay
The following diagram outlines the workflow for determining the biochemical IC50 of an ERK5 inhibitor.
Caption: Workflow for biochemical kinase inhibition assay.
Experimental Workflow: Cellular Western Blot Assay
This diagram illustrates the workflow for assessing the inhibition of ERK5 phosphorylation in cells.
Caption: Workflow for cellular ERK5 phosphorylation assay.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The MEK5/ERK5 signalling pathway in cancer: a promising novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe AX15836 | Chemical Probes Portal [chemicalprobes.org]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe XMD8-92 | Chemical Probes Portal [chemicalprobes.org]
- 13. apexbt.com [apexbt.com]
Validating the Target of Protein Kinase Inhibitor 5: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental strategies to validate the cellular target of a putative Protein Kinase Inhibitor 5 (PKI5). Objective comparison of methodologies, supported by experimental data representation and detailed protocols, is offered to aid in the robust identification of the molecular target of novel kinase inhibitors.
Introduction to Target Validation and Rescue Experiments
The development of specific protein kinase inhibitors is a cornerstone of modern drug discovery. A critical step in this process is target validation, which confirms that the inhibitor's therapeutic or cellular effect is mediated through the intended kinase. "Rescue experiments" are a powerful class of validation studies designed to demonstrate on-target activity by showing that the inhibitor's effects can be reversed or "rescued" by specifically manipulating the target protein. This guide will compare several key rescue strategies and alternative methods for validating the target of a hypothetical "this compound."
Comparative Analysis of Target Validation Strategies
A multi-faceted approach is essential for the confident identification of a drug's target. Below is a comparison of common experimental techniques used to validate the target of a kinase inhibitor.
| Experimental Strategy | Principle | Advantages | Limitations | Typical Data Output |
| Overexpression of Wild-Type Target | Increasing the intracellular concentration of the target kinase can titrate out the inhibitor, thereby rescuing the downstream phenotype. | Relatively simple to implement; provides direct evidence of target engagement. | Non-physiological expression levels can lead to artifacts; may not be effective for very potent or irreversible inhibitors. | Western blot (protein levels), cell viability assays, phosphorylation status of downstream substrates. |
| Expression of a Drug-Resistant Mutant | A mutation in the inhibitor's binding site on the kinase that reduces affinity without affecting kinase activity should confer resistance to the inhibitor's effects. | Considered a gold standard for on-target validation; provides strong evidence for direct binding. | Requires knowledge of the inhibitor's binding site; generating and validating the mutant can be time-consuming. | Dose-response curves of cell viability, IC50 values, kinase activity assays. |
| RNAi-Mediated Target Knockdown (Phenocopy) | Silencing the expression of the target kinase should replicate the phenotype observed with the inhibitor. | Directly assesses the role of the target in the observed phenotype; can be implemented with siRNA or shRNA. | Off-target effects of RNAi reagents; incomplete knockdown can lead to ambiguous results. | Western blot (knockdown efficiency), cell-based phenotypic assays (e.g., proliferation, migration). |
| Chemical Proteomics | Affinity-based probes or competition binding assays are used to identify proteins that directly interact with the inhibitor from a complex cellular lysate. | Unbiased, proteome-wide approach; can identify both on-target and off-target interactions. | Can be technically challenging; may identify proteins that bind the inhibitor but are not functionally relevant. | Mass spectrometry data (protein identification and quantification), binding affinity constants (Kd). |
Experimental Protocols
Rescue by Overexpression of Wild-Type Kinase
Objective: To demonstrate that increasing the concentration of the target kinase can overcome the inhibitory effect of PKI5.
Methodology:
-
Vector Construction: Clone the full-length cDNA of the putative target kinase into a mammalian expression vector with a strong constitutive promoter (e.g., CMV).
-
Transfection: Transfect the target cells with the expression vector or an empty vector control.
-
Protein Expression Confirmation: After 24-48 hours, lyse a subset of cells and confirm overexpression of the target kinase by Western blotting.
-
Inhibitor Treatment: Treat the remaining transfected cells with a dose-range of PKI5.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell viability using an MTS assay, apoptosis via caspase-3/7 activity, or phosphorylation of a known downstream substrate by Western blot).
-
Data Analysis: Compare the dose-response curves of PKI5 in cells overexpressing the target kinase versus the empty vector control. A rightward shift in the IC50 curve for the overexpressing cells indicates a rescue effect.
Validation with a Drug-Resistant "Gatekeeper" Mutant
Objective: To show that a specific mutation in the kinase's ATP-binding pocket renders cells resistant to PKI5.
Methodology:
-
Mutant Design: Identify the "gatekeeper" residue in the ATP-binding pocket of the target kinase. Mutate this residue to a bulkier amino acid (e.g., T to M) to sterically hinder PKI5 binding.
-
Site-Directed Mutagenesis: Generate the mutant kinase expression vector using site-directed mutagenesis.
-
Stable Cell Line Generation: Transfect cells with the wild-type or mutant kinase expression vectors and select for stable expression.
-
Expression Level Confirmation: Confirm comparable expression levels of the wild-type and mutant kinases via Western blotting.
-
Inhibitor Treatment and Phenotypic Analysis: Treat the stable cell lines with a dose-range of PKI5 and assess the relevant cellular phenotype.
-
Data Analysis: Compare the IC50 values of PKI5 in cells expressing the wild-type versus the mutant kinase. A significant increase in the IC50 for the mutant-expressing cells provides strong evidence of on-target activity.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clearer understanding of the experimental logic and the underlying biological pathways, the following diagrams have been generated.
A Comparative Guide to Protein Kinase Inhibitor Selectivity: An Entropy-Based Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of four well-characterized protein kinase inhibitors: Dasatinib, a multi-targeted inhibitor, is presented as the primary subject of analysis ("Protein Kinase Inhibitor 5" as a placeholder). Its performance is compared against two other BCR-ABL inhibitors, Imatinib and Nilotinib, and the broad-spectrum inhibitor, Staurosporine. The comparison is supported by quantitative experimental data from large-scale kinome profiling studies and leverages selectivity entropy as a key metric for quantifying the promiscuity of these compounds.
Introduction to Kinase Inhibitor Selectivity and Entropy Analysis
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Small molecule kinase inhibitors have revolutionized the treatment of several cancers; however, a significant challenge in their development is achieving selectivity for the intended target kinase.[1] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target activity, which can lead to adverse effects or unexpected pharmacological profiles.[1]
To quantify the selectivity of kinase inhibitors, various metrics have been developed. One such metric is Selectivity Entropy , which provides a single value to describe the distribution of an inhibitor's binding affinities across a panel of kinases.[2] A low entropy score indicates a narrow distribution and thus high selectivity for a small number of targets, while a high entropy score suggests a broad distribution and lower selectivity.[2] This guide utilizes selectivity entropy alongside direct binding affinity data to provide a comprehensive comparison of Dasatinib and its alternatives.
Comparative Analysis of Kinase Inhibitor Selectivity
The selectivity of Dasatinib, Imatinib, Nilotinib, and Staurosporine has been extensively characterized through large-scale kinase profiling studies. The following tables summarize their binding affinities against a selection of kinases and their calculated selectivity entropy scores.
Quantitative Data Summary: Kinase Inhibition Profiles
The following table presents the dissociation constants (Kd) for each inhibitor against a panel of selected kinases, representing different branches of the human kinome. The data is compiled from comprehensive kinase screening studies, primarily the work of Davis et al., 2011. Lower Kd values indicate higher binding affinity.
| Kinase Target | Kinase Family | Dasatinib (Kd, nM) | Imatinib (Kd, nM) | Nilotinib (Kd, nM) | Staurosporine (Kd, nM) |
| ABL1 | Tyrosine Kinase | 0.8 | 38 | 22 | 6.2 |
| SRC | Tyrosine Kinase | 0.6 | >10,000 | >10,000 | 18 |
| KIT | Tyrosine Kinase | 5.4 | 23 | 130 | 10 |
| PDGFRA | Tyrosine Kinase | 19 | 28 | 110 | 13 |
| VEGFR2 | Tyrosine Kinase | 110 | 3,100 | 2,100 | 18 |
| EGFR | Tyrosine Kinase | 1,100 | >10,000 | >10,000 | 38 |
| p38α (MAPK14) | CMGC | 30 | >10,000 | >10,000 | 3.4 |
| CDK2 | CMGC | >10,000 | >10,000 | >10,000 | 2.2 |
| ROCK1 | AGC | 6.7 | >10,000 | >10,000 | 1.8 |
| PKA | AGC | >10,000 | >10,000 | >10,000 | 1.7 |
Data is representative and compiled from publicly available datasets, primarily from Davis et al., 2011. Values for the primary targets of Dasatinib, Imatinib, and Nilotinib are highlighted in bold.
Selectivity Entropy Score Comparison
The selectivity entropy score provides a quantitative measure of inhibitor promiscuity. A lower score indicates higher selectivity.
| Inhibitor | Primary Target(s) | Selectivity Entropy (S) |
| Imatinib | ABL, KIT, PDGFRA | 0.8 |
| Nilotinib | ABL, KIT, PDGFRA | 1.7 |
| Dasatinib | ABL, SRC family | 3.2 |
| Staurosporine | Broad Spectrum | 2.9 |
Entropy scores are based on large-scale kinome profiling data as reported in "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets".
Experimental Protocols
The quantitative data presented in this guide is primarily generated through two types of high-throughput assays: competition binding assays and radiometric enzymatic assays.
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is a widely used competition binding assay to determine the binding affinities of test compounds against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Methodology:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand specific for the kinase's ATP-binding site, and the test compound.
-
Competition: The kinase, immobilized ligand, and a single concentration of the test compound are incubated together to allow for binding to reach equilibrium.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured via qPCR of the DNA tag. A lower amount of captured kinase indicates stronger competition from the test compound.
-
Dissociation Constant (Kd) Determination: To determine the Kd, the assay is performed with a range of concentrations of the test compound. The results are used to generate a dose-response curve, from which the Kd can be calculated.
Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This is a traditional and direct method for measuring the enzymatic activity of a kinase and the inhibitory effect of a compound.
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific substrate (peptide or protein) by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Methodology:
-
Reaction Mixture: The kinase reaction is initiated by mixing the kinase, its specific substrate, and a reaction buffer containing MgCl₂ and [γ-³³P]ATP. The test inhibitor is included at various concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane. The substrate, now potentially phosphorylated, binds to the membrane, while the unincorporated [γ-³³P]ATP is washed away.
-
Quantification: The amount of radioactivity on the filter paper is measured using a scintillation counter or a phosphorimager.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. An IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
BCR-ABL Signaling Pathway
Dasatinib, Imatinib, and Nilotinib are all potent inhibitors of the BCR-ABL fusion protein, the causative agent in Chronic Myeloid Leukemia (CML). The diagram below illustrates the key downstream signaling pathways activated by the constitutive kinase activity of BCR-ABL.
Caption: BCR-ABL signaling and points of inhibition.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a general workflow for determining the selectivity profile of a test compound using a large-scale kinase panel.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
A Comparative Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitors: Crizotinib and its Next-Generation Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the first-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Crizotinib, and its next-generation analogs: Ceritinib, Alectinib, Brigatinib, and Lorlatinib. The emergence of these targeted therapies has revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC). This document summarizes their performance based on experimental data, details the protocols for key validation assays, and visualizes the intricate signaling pathways involved.
Introduction to ALK and its Role in Cancer
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. In certain cancers, particularly a subset of NSCLC, chromosomal rearrangements lead to the creation of fusion genes, such as EML4-ALK. These fusion proteins result in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation, survival, and metastasis through the activation of downstream signaling pathways.[1][2] The main signaling cascades activated by oncogenic ALK fusions include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2][3] This dependency on ALK signaling makes it a prime therapeutic target.
Crizotinib was the first ALK inhibitor to receive clinical approval, demonstrating significant efficacy over conventional chemotherapy.[4] However, the development of acquired resistance, often through secondary mutations in the ALK kinase domain, necessitated the development of next-generation inhibitors with improved potency and broader activity against these mutants.[2][5]
Comparative Efficacy of ALK Inhibitors
The following tables summarize the in vitro potency of Crizotinib and its next-generation analogs against wild-type ALK and a panel of common crizotinib-resistance mutations. The data are presented as half-maximal inhibitory concentrations (IC50), a measure of inhibitor potency.
| Inhibitor | Generation | ALK WT (IC50, nM) |
| Crizotinib | 1st | 3.0[1] |
| Ceritinib | 2nd | 0.15[1] |
| Alectinib | 2nd | 1.9[1][4] |
| Brigatinib | 2nd | <1 |
| Lorlatinib | 3rd | <1 |
Table 1: Biochemical IC50 Values of ALK Inhibitors against Wild-Type ALK. Lower values indicate higher potency.
The key advantage of next-generation ALK inhibitors lies in their ability to overcome resistance mutations that emerge during Crizotinib treatment.
| ALK Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib |
| L1196M | Resistant | Active | Active | Active | Active |
| G1269A | Resistant | Active | Active | Active | Active |
| I1171T | Resistant | Active | Active | Active | Active |
| S1206Y | Resistant | Active | - | Active | Active |
| C1156Y | Resistant | - | Active | Active | Active |
| F1174L | Resistant | - | Active | Active | Active |
| G1202R | Resistant | Resistant | Resistant | Resistant | Active |
Table 2: Activity Profile of ALK Inhibitors Against Common Resistance Mutations. "Active" indicates that the inhibitor is effective against the mutant, while "Resistant" signifies a loss of efficacy. Lorlatinib is notably potent against the highly resistant G1202R mutation.[1][2]
Signaling Pathways
The constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling events that promote cancer cell survival and proliferation. The diagram below illustrates the major signaling pathways regulated by ALK.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Validating the Effects of Protein Kinase Inhibitors: A Phenotypic Screening Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, protein kinase inhibitors have emerged as a cornerstone of precision medicine. However, validating the on-target and off-target effects of these inhibitors is a critical challenge. Phenotypic screening offers a powerful approach to characterize the functional consequences of kinase inhibition in a cellular context. This guide provides a comparative analysis of phenotypic screening methods to validate the effects of a selective ERK5 inhibitor, AX15836, against a dual ERK5/bromodomain inhibitor, XMD8-92, and a next-generation dual ERK1/2 and ERK5 inhibitor, SKLB-D18.
Unraveling the Complexity of ERK5 Inhibition
Extracellular signal-regulated kinase 5 (ERK5) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cell proliferation, survival, and differentiation.[1][2] Its dysregulation has been implicated in various cancers. While early ERK5 inhibitors like XMD8-92 showed promise, they were later found to have off-target effects on bromodomain-containing proteins (BRDs), confounding the interpretation of their phenotypic effects.[3] The development of highly selective inhibitors like AX15836 has allowed for a more precise dissection of the consequences of ERK5 kinase inhibition.[3] Intriguingly, studies have revealed that selective ERK5 kinase inhibition does not always replicate the effects of genetic knockdown of ERK5, highlighting the importance of the non-kinase functions of the protein.[3]
Comparative Analysis of Phenotypic Effects
The following tables summarize the quantitative data from various phenotypic assays comparing the effects of AX15836, XMD8-92, and SKLB-D18.
Table 1: Comparison of Inhibitor Potency
| Inhibitor | Target(s) | Cell Line | Assay | IC50/EC50 | Citation(s) |
| AX15836 | ERK5 | MV-4-11 | Cell Viability | > 15 µM | [3] |
| XMD8-92 | ERK5, BRD4 | MV-4-11 | Cell Viability | 1.10 ± 0.25 to 3.28 ± 1.14 µM | [3] |
| SKLB-D18 | ERK1/2, ERK5 | MDA-MB-231 | Cell Proliferation (MTT) | ~2.5 µM | [4] |
| BVD-523 (ERK1/2 inhibitor) | ERK1/2 | MDA-MB-231 | Cell Proliferation (MTT) | ~5 µM | [4] |
Table 2: Effects on Cell Proliferation and Viability
| Inhibitor | Cell Line | Assay | Observation | Citation(s) |
| AX15836 | A375, HeLa | MTT Assay | No significant effect on cell proliferation alone. | [5] |
| XMD8-92 | MDA-MB-231 | Growth Inhibition | Nearly 40% inhibition of cell growth at 5 µM. | [6] |
| SKLB-D18 | MDA-MB-231, MDA-MB-468 | Colony Formation | Superior inhibition of colony formation compared to the combination of BVD-523 and XMD8-92. | [4] |
| AX15836 + Ivermectin | A375, HeLa | MTT Assay, Colony Formation | Synergistic inhibition of cancer cell proliferation. | [5] |
Table 3: Impact on Cell Cycle and Migration
| Inhibitor | Cell Line | Assay | Phenotypic Effect | Citation(s) |
| SKLB-D18 | MDA-MB-231, MDA-MB-468 | Flow Cytometry | Dose-dependent G0/G1 phase cell cycle arrest. | [4] |
| SKLB-D18 | MDA-MB-231, MDA-MB-468 | Wound-healing, Transwell Assay | Dose-dependent inhibition of cell migration. | [4] |
| XMD8-92 | HUVECs | Flow Cytometry | 38% inhibition of E-selectin expression. | [3] |
| AX15836 | HUVECs | Flow Cytometry | Inactive in inhibiting E-selectin expression. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the kinase inhibitors or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated ERK5 (p-ERK5)
Western blotting is used to detect the levels of phosphorylated ERK5, indicating the inhibition of its activation.[1]
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against total ERK5
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK5 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL detection reagent.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total ERK5 antibody as a loading control.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[2][12]
Materials:
-
Flow cytometer
-
Propidium Iodide (PI) staining solution (containing RNase A)[12]
-
70% cold ethanol (B145695)
-
PBS
Protocol:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[12]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing Cellular Processes and Experimental Design
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Experimental workflow for phenotypic screening of kinase inhibitors.
Caption: Simplified ERK5 signaling pathway and points of inhibition.
Caption: Logical relationship between inhibitors and their phenotypic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. pnas.org [pnas.org]
- 4. A first-in-class selective inhibitor of ERK1/2 and ERK5 overcomes drug resistance with a single-molecule strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-Erk5 (Thr218/Tyr220) Antibody (#3371) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Protein Kinase Inhibitor 5 (GRK5 Inhibitor)
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are of utmost importance. This document outlines the essential safety and logistical procedures for the proper disposal of Protein Kinase Inhibitor 5, specifically focusing on the covalent G protein-coupled receptor kinase 5 (GRK5) inhibitor, Grk5-IN-3, as a representative example. While a specific Safety Data Sheet (SDS) for every kinase inhibitor may not always be publicly available, this guide is based on general best practices for the disposal of covalent kinase inhibitors and similar hazardous laboratory chemicals.[1] It is imperative to supplement these guidelines with a thorough risk assessment and to adhere to your institution's specific protocols for chemical waste disposal.
Quantitative Inhibitory Activity of Grk5-IN-3
Grk5-IN-3 is a potent and selective covalent inhibitor of GRK5 and GRK6.[1] Its inhibitory activity has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target Kinase | Incubation Time | IC50 (µM) | Selectivity Notes |
| GRK5 | 4 hours | 0.22 | Highly potent |
| GRK6 | Not specified | 0.41 | Potent |
| GRK5 | 1 hour | 6.2 | Time-dependent inhibition |
| GRK5 | 0.5 hours | 11.3 | Time-dependent inhibition |
| GRK5 | 0 hours | 59 | Time-dependent inhibition |
| GRK1/2 | 4 hours | >100 | High selectivity over GRK1/2 |
| GRK5 (C474S mutant) | 4 hours | >100 | No inhibition, confirming covalent binding to Cys474 |
Data sourced from BenchChem's guide on Grk5-IN-3.[1]
Experimental Protocol: In Vitro Kinase Assay for Inhibitory Activity Assessment
This protocol provides a general methodology for evaluating the inhibitory effect of Grk5-IN-3 on GRK5 in a laboratory setting.[1]
Materials:
-
Grk5-IN-3
-
DMSO (Dimethyl sulfoxide)
-
Kinase assay buffer
-
GRK5 enzyme
-
GRK5 substrate
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of Grk5-IN-3 in DMSO. Subsequently, dilute the compounds to the desired final concentrations in the kinase assay buffer.[1]
-
Enzyme and Substrate Preparation: Dilute the GRK5 enzyme and its corresponding substrate to the appropriate concentrations using the kinase assay buffer.[1]
-
Assay Plate Setup:
Step-by-Step Disposal Procedures
As a covalent inhibitor, this compound is classified as hazardous chemical waste.[1] Adherence to proper disposal protocols is crucial to prevent environmental contamination and ensure the safety of all personnel.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste containing the protein kinase inhibitor must be collected in a designated, leak-proof hazardous waste container.[1][2]
-
Solid Waste: This category includes unused powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies like pipette tips and microfuge tubes.[1]
-
Liquid Waste: All solutions containing the inhibitor, including stock solutions, experimental buffers, and solvents used for rinsing contaminated glassware, must be collected.[1][2]
Step 2: Labeling of Hazardous Waste
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed description of its contents, including the full chemical name and any solvents present.
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): The hazardous waste container should be stored in a designated SAA, which is located at or near the point of waste generation.[1]
-
Secondary Containment: To prevent spills, the waste container must be placed within a secondary containment bin.[1]
-
Secure Storage: The waste container must be kept securely closed at all times, except when waste is being added.[1]
Step 4: Disposal Request and Pickup
-
Institutional Procedures: Follow your institution's established protocols for hazardous waste disposal, which typically involves submitting a pickup request through the Environmental Health and Safety (EHS) department.[1][2]
-
Prohibited Disposal Methods:
Step 5: Spill Management
-
Solid Spills: In the event of a solid spill, carefully sweep the material to avoid creating dust and place it into a sealed container for disposal.[2]
-
Liquid Spills: For liquid spills, absorb the substance with an inert, non-combustible material such as vermiculite (B1170534) or sand.[2] Once absorbed, collect the material into a suitable container for hazardous waste. The spill area should then be decontaminated with an appropriate solvent, like alcohol, and all cleaning materials must also be disposed of as hazardous waste.[2]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of protein kinase inhibitor waste.
References
Essential Safety and Logistics for Handling Protein Kinase Inhibitor 5
For researchers, scientists, and drug development professionals, the paramount concern when handling potent compounds like Protein kinase inhibitor 5 is maintaining a safe laboratory environment. Adherence to strict safety and disposal protocols is crucial for the well-being of personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound, a representative potent small molecule compound.
Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in ensuring safety, dictating the specific PPE required for handling this compound.[1][2] The minimum required PPE for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1]
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat/Apron | Should be worn to protect against splashes and spills.[3][4] |
| Eye and Face Protection | Safety Goggles | Must be worn to protect against splashes.[1][5] |
| Face Shield | Should be worn in addition to safety goggles when there is a significant splash hazard.[1][5] | |
| Hand Protection | Disposable Nitrile Gloves | Recommended for incidental contact.[1] Double-gloving may be necessary for added protection.[1][5] |
| Respiratory Protection | Respirator | May be necessary when handling volatile chemicals or fine powders to avoid inhalation.[6] |
Handling and Storage Protocols
Proper handling and storage are critical to prevent contamination and accidental exposure.[7] When working with this compound, especially in powdered form, specific precautions should be taken.
Handling Powdered Compounds:
-
Work in a designated area to handle toxic powders.[8]
-
Use an enclosed balance to minimize the dispersal of airborne particles.[8]
-
Employ static-eliminating bars to prevent powders from clinging to surfaces.[8]
-
Avoid pouring powders directly from bottles; use spatulas to transfer small amounts.[8]
Storage:
-
Store chemicals in a cool, dry place away from direct sunlight and heat sources.[6][9]
-
Ensure containers are tightly sealed to prevent the escape of vapors.[9]
-
Incompatible chemicals should be stored separately to avoid hazardous reactions.[6][9]
Spill Management and First Aid
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Cleanup:
-
Alert others in the vicinity.[7]
-
Evacuate the area if the spill is large or poses an immediate respiratory hazard.[10]
-
For small spills, use absorbent materials to contain and clean up the substance, wearing appropriate PPE.[8][10]
-
Decontaminate the affected surfaces.[11]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12][13]
-
Skin Contact: Wash the affected area with soap and water immediately.[12][13]
-
Ingestion: Rinse mouth with water.[10] In all cases of exposure, seek medical attention.[10][12]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[11][14]
Waste Segregation and Collection:
-
Solid Waste: Unused powder, contaminated gloves, pipette tips, and other lab supplies should be collected in a designated, leak-proof hazardous waste container.[14]
-
Liquid Waste: Solutions containing the inhibitor must be collected in a separate, sealed, and clearly labeled hazardous waste container.[11] Under no circumstances should this waste be poured down the drain.[14]
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[11]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[14]
Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the logical flow of operations when working with and disposing of this compound, emphasizing the integration of safety measures at each step.
Caption: General workflow for handling this compound.
Caption: Spill response protocol for this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. resources.tocris.com [resources.tocris.com]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
